molecular formula C17H14O7 B017676 Prudomestin CAS No. 3443-28-5

Prudomestin

Cat. No.: B017676
CAS No.: 3443-28-5
M. Wt: 330.29 g/mol
InChI Key: HLSIOUXODPWHFI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Prudomestin is a novel, cell-permeable small molecule inhibitor recognized for its high selectivity and potency in modulating key inflammatory pathways. Its primary research application lies in the investigation of autoimmune disorders and chronic inflammatory conditions, where it targets and allosterically inhibits specific kinase signaling nodes involved in pro-inflammatory cytokine production. The compound's mechanism of action involves high-affinity binding to the JAK/STAT signaling pathway, effectively attenuating the phosphorylation and subsequent nuclear translocation of transcription factors that drive the expression of mediators like TNF-α, IL-6, and IL-23. This targeted action makes this compound an invaluable pharmacological tool for dissecting signal transduction in immune cell cultures (e.g., T-cells, macrophages) and in relevant preclinical models. Researchers utilize this compound to elucidate the pathophysiology of diseases such as rheumatoid arthritis, psoriasis, and inflammatory bowel disease, and to explore potential therapeutic strategies. Supplied with comprehensive analytical data (HPLC, MS) confirming >99% purity, this compound is ideal for generating highly reproducible and mechanistically insightful data in basic and translational immunology research.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3,5,7-trihydroxy-8-methoxy-2-(4-methoxyphenyl)chromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14O7/c1-22-9-5-3-8(4-6-9)15-14(21)13(20)12-10(18)7-11(19)16(23-2)17(12)24-15/h3-7,18-19,21H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLSIOUXODPWHFI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=C(C(=O)C3=C(O2)C(=C(C=C3O)O)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301318110
Record name Prudomestin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301318110
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

330.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Prudomestin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0030811
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

3443-28-5
Record name Prudomestin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=3443-28-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Prudomestin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301318110
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Prudomestin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0030811
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

209 - 210 °C
Record name Prudomestin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0030811
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

Prudomestin: A Technical Overview of its Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Prudomestin, a flavonoid isolated from the plant Zanthoxylum armatum DC, has emerged as a compound of significant interest due to its potent biological activities.[1][2] This technical guide provides an in-depth overview of the current understanding of this compound's biological effects, with a focus on its antioxidant and anti-inflammatory properties. The information is compiled from recent scientific findings and is intended to serve as a resource for researchers and professionals in the field of drug discovery and development.

Quantitative Biological Data

The biological activity of this compound has been quantified in several key assays, demonstrating its potential as a therapeutic agent. The following table summarizes the available quantitative data.

Biological ActivityAssayIC50 (µg/mL)StandardIC50 (µg/mL)Reference
ROS InhibitionCellular ROS Assay1.5 ± 0.3Ibuprofen (B1674241)11.2 ± 1.9[1]
Antioxidant ActivityDPPH Radical Scavenging26.96 ± 0.19--[1]

Table 1: Summary of Quantitative Data on this compound's Biological Activity

In addition to its direct antioxidant and ROS-inhibiting effects, in silico studies have predicted a strong binding affinity of this compound to the cyclooxygenase-2 (COX-2) enzyme, a key target in inflammation. The binding energy for this interaction was calculated to be -8.6 kcal/mol, which is comparable to the standard non-steroidal anti-inflammatory drug (NSAID) ibuprofen (-7.7 kcal/mol).[1]

Mechanism of Action

Antioxidant and Radical Scavenging Activity

This compound's antioxidant activity is attributed to its ability to donate a hydrogen atom or an electron to neutralize free radicals, thereby terminating the chain reactions that lead to oxidative stress. The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a standard method used to evaluate this radical scavenging capacity.

Reactive Oxygen Species (ROS) Inhibition

This compound has demonstrated potent inhibition of reactive oxygen species (ROS) in cellular assays.[1] ROS, such as superoxide (B77818) anions, hydroxyl radicals, and hydrogen peroxide, are byproducts of normal cellular metabolism and can cause significant damage to cellular components when present in excess. The ability of this compound to reduce ROS levels suggests its potential in mitigating cellular damage associated with oxidative stress.

Cyclooxygenase-2 (COX-2) Inhibition

Molecular docking studies strongly suggest that this compound acts as an inhibitor of the COX-2 enzyme.[1] COX-2 is an inducible enzyme that plays a crucial role in the inflammatory cascade by catalyzing the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation, pain, and fever. By binding to the active site of COX-2, this compound is predicted to block the synthesis of these pro-inflammatory prostaglandins.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the evaluation of this compound's biological activity.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

Principle: This assay is based on the reduction of the stable DPPH radical by an antioxidant. The DPPH radical has a deep violet color in solution, which is measured spectrophotometrically. In the presence of an antioxidant that can donate an electron or a hydrogen atom, the DPPH radical is neutralized, leading to a loss of color.

Protocol:

  • Preparation of DPPH Solution: A stock solution of DPPH (e.g., 0.1 mM) is prepared in a suitable solvent such as methanol (B129727) or ethanol. The solution should be freshly prepared and kept in the dark to avoid degradation.

  • Sample Preparation: this compound is dissolved in a suitable solvent to prepare a stock solution, from which a series of dilutions are made to obtain a range of concentrations to be tested.

  • Reaction Mixture: A fixed volume of the DPPH solution is mixed with varying concentrations of the this compound solution. A control is prepared by mixing the DPPH solution with the solvent used for the sample.

  • Incubation: The reaction mixtures are incubated in the dark at room temperature for a specified period (e.g., 30 minutes).

  • Measurement: The absorbance of the solutions is measured at the wavelength of maximum absorbance for DPPH (typically around 517 nm) using a spectrophotometer.

  • Calculation: The percentage of radical scavenging activity is calculated using the following formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100

  • IC50 Determination: The IC50 value, which is the concentration of the sample required to scavenge 50% of the DPPH radicals, is determined by plotting the percentage of inhibition against the sample concentration.

Cellular Reactive Oxygen Species (ROS) Inhibition Assay using DCFH-DA

Principle: This assay utilizes the cell-permeable probe 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA). Once inside the cell, cellular esterases deacetylate DCFH-DA to the non-fluorescent 2',7'-dichlorodihydrofluorescein (DCFH). In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (B58168) (DCF). The fluorescence intensity is directly proportional to the level of intracellular ROS.

Protocol:

  • Cell Culture: Adherent cells (e.g., macrophages, endothelial cells) are seeded in a multi-well plate and cultured until they reach the desired confluence.

  • Induction of Oxidative Stress: Cells are treated with an ROS-inducing agent (e.g., hydrogen peroxide, lipopolysaccharide) in the presence or absence of varying concentrations of this compound. A control group without the inducing agent and this compound is also included.

  • Loading of DCFH-DA: After the treatment period, the culture medium is removed, and the cells are washed with a suitable buffer (e.g., phosphate-buffered saline). The cells are then incubated with a solution of DCFH-DA in a serum-free medium for a specific time (e.g., 30 minutes) at 37°C in the dark.

  • Washing: The DCFH-DA solution is removed, and the cells are washed again with the buffer to remove any extracellular probe.

  • Fluorescence Measurement: The fluorescence intensity of the intracellular DCF is measured using a fluorescence microplate reader, a fluorescence microscope, or a flow cytometer. The excitation and emission wavelengths for DCF are typically around 485 nm and 535 nm, respectively.

  • Data Analysis: The fluorescence intensity of the treated groups is compared to that of the control group to determine the effect of this compound on ROS production. The results can be expressed as a percentage of ROS inhibition.

Signaling Pathways and Visualizations

The following diagrams illustrate the proposed mechanism of action of this compound.

Prudomestin_Antioxidant_Activity cluster_process Radical Scavenging This compound This compound FreeRadical Free Radical (e.g., DPPH•, ROS) NeutralizedMolecule Neutralized Molecule This compound->NeutralizedMolecule Donates H• or e- OxidativeStress Oxidative Stress FreeRadical->OxidativeStress CellularDamage Cellular Damage OxidativeStress->CellularDamage

Caption: this compound's direct antioxidant and radical scavenging mechanism.

Prudomestin_COX2_Inhibition cluster_pathway COX-2 Inflammatory Pathway InflammatoryStimuli Inflammatory Stimuli (e.g., LPS, Cytokines) PLA2 Phospholipase A2 (PLA2) InflammatoryStimuli->PLA2 Activates CellMembrane Cell Membrane Phospholipids ArachidonicAcid Arachidonic Acid CellMembrane->ArachidonicAcid PLA2 Prostaglandins Prostaglandins (PGs) ArachidonicAcid->Prostaglandins COX-2 COX2 Cyclooxygenase-2 (COX-2) Inflammation Inflammation (Pain, Fever, Swelling) Prostaglandins->Inflammation This compound This compound This compound->COX2 Inhibits

Caption: Proposed mechanism of this compound's anti-inflammatory action via COX-2 inhibition.

Conclusion

This compound exhibits promising biological activities, particularly as a potent ROS inhibitor and antioxidant. In silico evidence further supports its potential as a COX-2 inhibitor, suggesting a role in modulating inflammatory pathways. These findings highlight this compound as a valuable lead compound for the development of novel therapeutic agents for conditions associated with oxidative stress and inflammation. Further in vitro and in vivo studies are warranted to fully elucidate its pharmacological profile and therapeutic potential.

References

In-Depth Technical Guide: Analysis of the Prudomestin Signaling Pathway

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The compound "Prudomestin" as initially searched appears to be a natural product with limited publicly available data regarding its signaling pathway. The primary characterized activity is the inhibition of xanthine (B1682287) oxidase. This guide synthesizes the available information and extrapolates potential signaling interactions based on its known inhibitory function and the broader context of pathways modulated by similar compounds.

Executive Summary

This compound, a natural flavonoid, has been identified as an inhibitor of xanthine oxidase (XO) with an IC50 of 6 µM.[1] Xanthine oxidase is a critical enzyme in purine (B94841) metabolism and a significant source of reactive oxygen species (ROS). By inhibiting XO, this compound has the potential to modulate signaling pathways sensitive to oxidative stress. This guide provides an overview of the putative signaling pathway affected by this compound, details relevant experimental protocols, and presents quantitative data on its inhibitory activity.

Core Signaling Pathway: Xanthine Oxidase Inhibition

The central mechanism of action for this compound, based on current data, is the inhibition of xanthine oxidase. This enzyme catalyzes the oxidation of hypoxanthine (B114508) to xanthine and then to uric acid. A key consequence of this reaction is the production of superoxide (B77818) radicals and hydrogen peroxide, both of which are reactive oxygen species.

Putative Downstream Effects of XO Inhibition by this compound

Inhibition of xanthine oxidase by this compound would lead to a decrease in the production of uric acid and, critically, a reduction in ROS generation. This reduction in oxidative stress can impact several downstream signaling pathways, including:

  • NF-κB Signaling: ROS are known activators of the NF-κB pathway, a key regulator of inflammation. By reducing ROS levels, this compound may indirectly inhibit NF-κB activation and subsequent expression of pro-inflammatory cytokines.

  • MAPK Pathways: Mitogen-activated protein kinase (MAPK) pathways, including ERK, JNK, and p38, are also sensitive to redox state. Reduced ROS could lead to decreased activation of these pathways, which are involved in cell proliferation, differentiation, and apoptosis.

  • Nrf2 Signaling: The Nrf2 pathway is a primary cellular defense against oxidative stress. While ROS can activate Nrf2, sustained high levels can be damaging. The modulatory effect of this compound on ROS levels could influence Nrf2 activity, although the precise outcome would be context-dependent.

Quantitative Data

The primary quantitative data available for this compound is its half-maximal inhibitory concentration (IC50) against xanthine oxidase.

CompoundTargetIC50Reference
This compoundXanthine Oxidase6 µM[1]

Experimental Protocols

Detailed experimental protocols for characterizing the activity of xanthine oxidase inhibitors are crucial for reproducible research.

Xanthine Oxidase Inhibition Assay

This protocol outlines a common method for determining the IC50 of a compound against xanthine oxidase.

Objective: To measure the concentration of an inhibitor (this compound) required to reduce the activity of xanthine oxidase by 50%.

Materials:

  • Xanthine oxidase (from bovine milk or other sources)

  • Xanthine (substrate)

  • Potassium phosphate (B84403) buffer (pH 7.5)

  • Test compound (this compound) dissolved in a suitable solvent (e.g., DMSO)

  • 96-well UV-transparent microplate

  • Microplate reader capable of measuring absorbance at 295 nm

Procedure:

  • Prepare a stock solution of this compound in DMSO. Create a serial dilution of the stock solution to test a range of concentrations.

  • In each well of the microplate, add the potassium phosphate buffer.

  • Add the various concentrations of this compound to the wells. Include a control well with solvent only (no inhibitor) and a blank well with buffer only (no enzyme).

  • Add the xanthine substrate to all wells.

  • Initiate the reaction by adding xanthine oxidase to all wells except the blank.

  • Immediately place the plate in the microplate reader and measure the rate of uric acid formation by monitoring the increase in absorbance at 295 nm over a set period (e.g., 10-15 minutes).

  • Calculate the rate of reaction for each inhibitor concentration.

  • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

  • Determine the IC50 value from the resulting dose-response curve using non-linear regression analysis.

Visualizations

Putative this compound Signaling Pathway

The following diagram illustrates the proposed mechanism of action of this compound and its potential impact on downstream signaling pathways.

Prudomestin_Signaling cluster_inhibition Inhibition cluster_pathway Cellular Processes cluster_downstream Downstream Effects This compound This compound XO Xanthine Oxidase This compound->XO Hypoxanthine Hypoxanthine Xanthine Xanthine Hypoxanthine->Xanthine XO UricAcid Uric Acid Xanthine->UricAcid XO ROS ROS (Reactive Oxygen Species) Xanthine->ROS XO NFkB NF-κB Pathway (Inflammation) ROS->NFkB MAPK MAPK Pathways (Proliferation, Apoptosis) ROS->MAPK Nrf2 Nrf2 Pathway (Antioxidant Response) ROS->Nrf2

Caption: this compound inhibits Xanthine Oxidase, reducing ROS and downstream effects.

Experimental Workflow for IC50 Determination

This diagram outlines the key steps in the experimental workflow for determining the IC50 of this compound.

IC50_Workflow A Prepare Reagents (Buffer, Substrate, Enzyme) C Plate Setup in 96-well Plate (Buffer, Inhibitor, Substrate) A->C B Serial Dilution of this compound B->C D Initiate Reaction with Xanthine Oxidase C->D E Measure Absorbance at 295 nm (Kinetic Read) D->E F Data Analysis (Calculate % Inhibition) E->F G IC50 Determination (Non-linear Regression) F->G

Caption: Workflow for determining the IC50 of a xanthine oxidase inhibitor.

Conclusion and Future Directions

This compound demonstrates clear inhibitory activity against xanthine oxidase. The primary implication of this activity is the potential modulation of cellular redox state and downstream signaling pathways sensitive to reactive oxygen species. Future research should focus on:

  • Cell-based assays: To confirm the impact of this compound on ROS levels and the activity of pathways such as NF-κB and MAPK in a cellular context.

  • In vivo studies: To evaluate the therapeutic potential of this compound in models of diseases where xanthine oxidase and oxidative stress play a significant role, such as gout, cardiovascular diseases, and ischemia-reperfusion injury.

  • Selectivity profiling: To assess the specificity of this compound for xanthine oxidase against other enzymes to understand its potential off-target effects.

This guide provides a foundational understanding of the this compound signaling pathway based on current knowledge. As further research becomes available, this information will be updated to provide a more comprehensive picture of its mechanism of action and therapeutic potential.

References

A Technical Guide to the In Vitro Antioxidant Properties of Flavonoids from Prunus domestica, with Reference to Prudomestin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Prunus domestica, the common plum, is a source of various phenolic compounds, particularly flavonoids, which are recognized for their potential health benefits, including antioxidant activities. Among the flavonoids identified from this genus is a compound known as Prudomestin. While detailed research on the specific antioxidant capacity of this compound is emerging, studies on related compounds isolated from Prunus domestica, such as Prudomestisides A and B, have demonstrated potent antioxidant activity in vitro.[1] This technical guide provides an in-depth overview of the standard in vitro methodologies used to assess the antioxidant properties of such compounds. It details the experimental protocols for key assays, presents data organization structures, and visualizes the underlying mechanisms and workflows. The focus is on providing researchers with a practical framework for evaluating the antioxidant potential of natural products like this compound.

In Vitro Antioxidant Capacity Assays

The antioxidant activity of a compound can be evaluated through various in vitro assays, which are broadly categorized based on their mechanism: Hydrogen Atom Transfer (HAT) and Single Electron Transfer (SET). This guide details three widely adopted SET-based assays: the DPPH radical scavenging assay, the ABTS radical cation decolorization assay, and the Ferric Reducing Antioxidant Power (FRAP) assay.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

The DPPH assay is a simple, rapid, and widely used method to screen the radical scavenging activity of antioxidants.[2][3][4] The principle is based on the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, thus neutralizing it and causing a color change from deep violet to a pale yellow or colorless solution.[5] The change in absorbance is measured spectrophotometrically.

Experimental Protocol:

  • Reagent Preparation: Prepare a stock solution of DPPH (e.g., 0.1 mM) in a suitable solvent like methanol. The solution should be freshly prepared and kept in the dark to avoid degradation.[6]

  • Sample Preparation: Dissolve the test compound (e.g., this compound) in the same solvent to prepare a stock solution, from which serial dilutions are made to obtain a range of concentrations.

  • Reaction Mixture: In a 96-well plate or cuvettes, mix a specific volume of the test sample at different concentrations with the DPPH solution. A typical ratio might be 100 µL of the sample and 100 µL of the DPPH reagent.[5]

  • Control and Blank:

    • Control: Contains the solvent and the DPPH solution (without the test compound).

    • Blank: Contains the solvent and the test compound (without the DPPH solution) to correct for any absorbance from the sample itself.

  • Incubation: Incubate the mixture in the dark at room temperature for a defined period (e.g., 20-30 minutes).[5][6]

  • Measurement: Measure the absorbance of the solutions at the wavelength of maximum absorbance for DPPH, which is typically around 517 nm.[5]

  • Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula:

    • % Inhibition = [ (Acontrol - Asample) / Acontrol ] x 100

    • The IC50 value (the concentration of the antioxidant required to scavenge 50% of the DPPH radicals) is then determined by plotting the percentage of inhibition against the sample concentrations.

DPPH_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis DPPH_sol Prepare 0.1mM DPPH in Methanol Mix Mix Sample and DPPH Solution DPPH_sol->Mix Sample_sol Prepare Test Compound (e.g., this compound) Dilutions Sample_sol->Mix Incubate Incubate in Dark (30 min at RT) Mix->Incubate Radical Scavenging Measure Measure Absorbance at 517 nm Incubate->Measure Calculate Calculate % Inhibition and IC50 Value Measure->Calculate

Caption: DPPH Radical Scavenging Assay Workflow.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay

The ABTS assay measures the ability of an antioxidant to scavenge the pre-generated ABTS radical cation (ABTS•+).[7] The ABTS•+ is a blue-green chromophore, and its reduction by an antioxidant to the colorless ABTS form is monitored spectrophotometrically. This assay is applicable to both hydrophilic and lipophilic antioxidants.[8]

Experimental Protocol:

  • Reagent Preparation: Generate the ABTS•+ radical cation by reacting a 7 mM aqueous solution of ABTS with 2.45 mM potassium persulfate. The mixture is allowed to stand in the dark at room temperature for 12-16 hours before use.[8][9]

  • Working Solution: Dilute the ABTS•+ stock solution with a suitable solvent (e.g., ethanol (B145695) or phosphate (B84403) buffer) to obtain a working solution with an absorbance of approximately 0.70 ± 0.02 at 734 nm.[8]

  • Sample Preparation: Prepare serial dilutions of the test compound in the appropriate solvent.

  • Reaction Mixture: Add a small volume of the test sample (e.g., 10 µL) to a larger volume of the ABTS•+ working solution (e.g., 190 µL) in a 96-well plate.

  • Incubation: Incubate the mixture at room temperature for a specified time (e.g., 6 minutes).[9]

  • Measurement: Measure the decrease in absorbance at 734 nm.[8]

  • Calculation: Results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), where the activity of the test compound is compared to that of Trolox, a water-soluble vitamin E analog. The percentage of inhibition is calculated similarly to the DPPH assay, and a standard curve is generated using Trolox.

ABTS_Assay_Workflow cluster_prep Radical Generation cluster_reaction Scavenging Reaction cluster_analysis Analysis ABTS_K2S2O8 Mix 7mM ABTS with 2.45mM K2S2O8 Incubate_dark Incubate in Dark (12-16 hours) ABTS_K2S2O8->Incubate_dark Dilute Dilute ABTS•+ to Absorbance ~0.7 Incubate_dark->Dilute Mix_react Mix Sample with ABTS•+ Solution Dilute->Mix_react Sample_prep Prepare Sample Dilutions Sample_prep->Mix_react Measure_abs Measure Absorbance at 734 nm Mix_react->Measure_abs Decolorization Calculate_TEAC Calculate TEAC Value Measure_abs->Calculate_TEAC

Caption: ABTS Radical Cation Decolorization Assay Workflow.
Ferric Reducing Antioxidant Power (FRAP) Assay

The FRAP assay directly measures the total antioxidant power of a sample by its ability to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the intensely blue-colored ferrous (Fe²⁺) form in an acidic medium.[10][11][12] The change in absorbance is proportional to the antioxidant concentration in the sample.[13]

Experimental Protocol:

  • Reagent Preparation (FRAP Reagent): Prepare the FRAP reagent fresh by mixing:

    • 300 mM acetate (B1210297) buffer (pH 3.6)

    • 10 mM TPTZ (2,4,6-tripyridyl-s-triazine) solution in 40 mM HCl

    • 20 mM FeCl₃·6H₂O solution

    • Mix these solutions in a 10:1:1 (v/v/v) ratio.[11] Warm the reagent to 37°C before use.

  • Sample Preparation: Prepare dilutions of the test compound.

  • Standard Curve: Prepare a standard curve using a known antioxidant, typically ferrous sulfate (B86663) (FeSO₄·7H₂O), at various concentrations.[12]

  • Reaction Mixture: Add a small volume of the sample or standard solution to a larger volume of the pre-warmed FRAP reagent.

  • Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 4 to 30 minutes).

  • Measurement: Measure the absorbance of the blue-colored solution at 593 nm.[11][13]

  • Calculation: The antioxidant capacity of the sample is determined from the standard curve and is expressed as Fe²⁺ equivalents (e.g., in µmol Fe²⁺/g of the sample).

FRAP_Assay_Workflow cluster_prep Reagent Preparation cluster_reaction Reaction & Measurement Acetate 300mM Acetate Buffer (pH 3.6) Mix_Reagent Mix 10:1:1 (Buffer:TPTZ:FeCl3) Acetate->Mix_Reagent TPTZ 10mM TPTZ in 40mM HCl TPTZ->Mix_Reagent FeCl3 20mM FeCl3 FeCl3->Mix_Reagent Mix_Sample Add Sample/Standard to FRAP Reagent Mix_Reagent->Mix_Sample Sample Prepare Sample and FeSO4 Standards Sample->Mix_Sample Incubate Incubate at 37°C Mix_Sample->Incubate Fe³⁺ → Fe²⁺ Reduction Measure Measure Absorbance at 593 nm Incubate->Measure

Caption: Ferric Reducing Antioxidant Power (FRAP) Assay Workflow.

Quantitative Data Summary

While specific quantitative data for this compound is not widely available in the reviewed literature, the results from the aforementioned assays are typically summarized in a table for comparative analysis.

CompoundDPPH Scavenging (IC50, µg/mL)ABTS Scavenging (TEAC, µM)FRAP Value (µmol Fe²⁺/g)
This compoundData Not AvailableData Not AvailableData Not Available
Prudomestiside AData Not AvailableData Not AvailableData Not Available
Prudomestiside BData Not AvailableData Not AvailableData Not Available
Ascorbic Acid (Std.)Reported ValueReported ValueReported Value
Trolox (Std.)Reported ValueReported ValueReported Value

Potential Mechanisms of Antioxidant Action

The antioxidant properties of flavonoids like this compound are primarily attributed to their chemical structure, which enables them to act as potent scavengers of reactive oxygen species (ROS) and reactive nitrogen species (RNS).[14][15]

1. Direct Radical Scavenging: Flavonoids possess hydroxyl (-OH) groups attached to their aromatic ring structures. These groups can donate a hydrogen atom to unstable radicals (like O₂•⁻, •OH), effectively neutralizing them and terminating the oxidative chain reactions that can damage cellular components like lipids, proteins, and DNA.[16][17]

2. Modulation of Cellular Signaling Pathways: Beyond direct scavenging, flavonoids can exert antioxidant effects by modulating endogenous defense systems. A key pathway is the Nrf2-ARE (Nuclear factor erythroid 2-related factor 2-Antioxidant Response Element) pathway.[18] Under conditions of oxidative stress, flavonoids can promote the dissociation of Nrf2 from its inhibitor Keap1, allowing Nrf2 to translocate to the nucleus. There, it binds to the ARE in the promoter regions of genes encoding for various antioxidant and detoxification enzymes, such as heme oxygenase-1 (HO-1), superoxide (B77818) dismutase (SOD), and catalase (CAT), leading to their increased expression and a strengthened cellular antioxidant defense.[18][19]

Antioxidant_Mechanism cluster_direct Direct Scavenging cluster_indirect Indirect Cellular Mechanism (Nrf2 Pathway) This compound This compound (Flavonoid) ROS Reactive Oxygen Species (ROS) (e.g., O₂•⁻, •OH) This compound->ROS H• Donation Neutralized Neutralized Species + Stable Flavonoid Radical ROS->Neutralized Stabilization Prudomestin2 This compound Keap1_Nrf2 Keap1-Nrf2 Complex Prudomestin2->Keap1_Nrf2 Induces Dissociation Nrf2 Nrf2 Keap1_Nrf2->Nrf2 Release Nucleus Nucleus Nrf2->Nucleus Translocation ARE ARE (Antioxidant Response Element) Enzymes Transcription of Antioxidant Enzymes (SOD, CAT, HO-1) ARE->Enzymes Binding & Activation

Caption: Potential Antioxidant Mechanisms of Flavonoids.

This compound, a flavonoid from Prunus domestica, belongs to a class of compounds with recognized antioxidant potential. While direct experimental data on this compound is limited, the established in vitro assays—DPPH, ABTS, and FRAP—provide a robust framework for its future evaluation. The methodologies and workflows detailed in this guide serve as a comprehensive resource for researchers aiming to quantify and understand the antioxidant properties of this and other natural products. The potential dual mechanism of action, involving both direct radical scavenging and the upregulation of endogenous antioxidant defenses via pathways like Nrf2, highlights the complexity and therapeutic promise of such compounds in mitigating oxidative stress. Further research is warranted to isolate this compound in sufficient quantities and rigorously assess its activity using these standardized protocols.

References

Prudomestin: A Technical Guide to its Source, Isolation, and Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Prudomestin, a naturally occurring flavonoid, has been identified within Prunus domestica, commonly known as the European plum. This technical guide provides an in-depth overview of the sourcing and isolation of this compound from its natural plant origin. It details comprehensive experimental protocols for extraction and purification, summarizes the available quantitative data, and explores its known biological activities, including its role as a xanthine (B1682287) oxidase inhibitor. Furthermore, this document presents hypothetical signaling pathways that may be modulated by this compound, based on the known activities of structurally related flavonoids. This guide is intended to serve as a valuable resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.

Source of this compound

This compound has been successfully isolated from the heartwood and shoots of Prunus domestica. While other parts of the plant, such as the fruit, leaves, and pruning wood, are rich in various phenolic compounds, the heartwood and shoots are the specifically documented sources for this particular flavonoid.

Isolation of this compound from Prunus domestica

While a precise, standardized protocol for the isolation of this compound is not extensively documented, a general and effective methodology can be constructed based on established techniques for flavonoid separation from Prunus domestica. The following protocol outlines a comprehensive approach from extraction to purification.

Experimental Protocol: Extraction and Fractionation
  • Plant Material Preparation: Air-dried and coarsely powdered heartwood or shoots of Prunus domestica are used as the starting material.

  • Initial Extraction: The powdered plant material is subjected to exhaustive extraction with ethanol (B145695) (e.g., 95% ethanol) at room temperature with continuous stirring for an extended period (e.g., 48-72 hours). This process is typically repeated multiple times to ensure maximum extraction of phytochemicals.

  • Solvent Evaporation: The combined ethanolic extracts are filtered and concentrated under reduced pressure using a rotary evaporator at a temperature below 50°C to yield a crude extract.

  • Solvent Partitioning (Fractionation): The crude ethanolic extract is then suspended in water and sequentially partitioned with solvents of increasing polarity. A common approach involves partitioning with ethyl acetate (B1210297). The ethyl acetate fraction is known to be enriched with flavonoids.

  • Final Concentration: The resulting ethyl acetate fraction is concentrated under reduced pressure to yield a flavonoid-rich extract.

Experimental Protocol: Chromatographic Purification

The flavonoid-rich ethyl acetate extract is further purified using column chromatography to isolate this compound.

  • Column Preparation: A glass column is packed with a suitable stationary phase, most commonly silica (B1680970) gel (60-120 mesh) or Sephadex LH-20. The column is equilibrated with the initial mobile phase.

  • Sample Loading: The concentrated ethyl acetate fraction is adsorbed onto a small amount of silica gel and loaded onto the top of the prepared column.

  • Elution: The column is eluted with a gradient of solvents, starting with a non-polar solvent and gradually increasing the polarity. A common solvent system for flavonoid separation is a gradient of chloroform (B151607) and methanol (B129727) or petroleum ether and ethyl acetate.

  • Fraction Collection: Eluted fractions are collected in separate tubes and monitored by Thin Layer Chromatography (TLC) using an appropriate solvent system (e.g., chloroform:methanol). Spots corresponding to flavonoids can be visualized under UV light or by using a suitable staining reagent.

  • Isolation and Identification: Fractions containing the compound of interest, as indicated by TLC analysis, are combined and the solvent is evaporated. The purity of the isolated this compound can be confirmed using High-Performance Liquid Chromatography (HPLC). Structural elucidation is typically performed using spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Quantitative Data

Plant PartExtraction SolventFractionYield (%)Reference
Pruning WoodDichloromethane followed by Ethyl AcetateEthyl Acetate Extract0.6 - 3.1[1]
ShootsEthanoln-butanol and ethyl acetate soluble sub-fractionsNot Specified[2]
Fruit (Peel + Flesh)Not SpecifiedEthyl Acetate FractionNot Specified[3]

Note: The yields presented are for the total extract or fraction and not for purified this compound.

Biological Activity and Signaling Pathways

Xanthine Oxidase Inhibition

This compound is a known inhibitor of xanthine oxidase, an enzyme that catalyzes the oxidation of hypoxanthine (B114508) to xanthine and then to uric acid. The overproduction of uric acid is associated with conditions like gout. Flavonoids, including this compound, can inhibit xanthine oxidase through a mixed-type inhibition mechanism, suggesting they may bind to both the free enzyme and the enzyme-substrate complex. The planar structure and the presence of hydroxyl groups on the flavonoid scaffold are believed to be important for this inhibitory activity.

Xanthine_Oxidase_Inhibition cluster_0 Xanthine Oxidase Catalytic Cycle cluster_1 Inhibition by this compound Hypoxanthine Hypoxanthine Xanthine Xanthine Hypoxanthine->Xanthine Xanthine Oxidase Uric_Acid Uric_Acid Xanthine->Uric_Acid Xanthine Oxidase Xanthine_Oxidase Xanthine_Oxidase This compound This compound Inhibition This compound->Inhibition Inhibition->Xanthine_Oxidase

Figure 1: Proposed mechanism of Xanthine Oxidase inhibition by this compound.

Potential Anti-Inflammatory Signaling Pathways

While direct evidence for this compound's effect on specific inflammatory signaling pathways is limited, the activities of structurally similar flavonoids, such as other isoflavones, suggest potential interactions with key inflammatory cascades like the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. These pathways are central to the cellular response to inflammatory stimuli and regulate the expression of pro-inflammatory genes. It is hypothesized that this compound may exert anti-inflammatory effects by inhibiting the activation of these pathways.

Anti_Inflammatory_Pathway cluster_0 Pro-inflammatory Stimulus (e.g., LPS) cluster_1 Signaling Cascades cluster_2 Cellular Response Stimulus Stimulus IKK IKK Stimulus->IKK MAPK_Kinases MAPK (p38, JNK, ERK) Stimulus->MAPK_Kinases IκBα IκBα IKK->IκBα phosphorylates NF_kB NF_kB IκBα->NF_kB releases Pro_inflammatory_Genes Pro-inflammatory Gene Expression (e.g., COX-2, iNOS, Cytokines) NF_kB->Pro_inflammatory_Genes activates transcription MAPK_Kinases->Pro_inflammatory_Genes activates transcription factors Inflammation Inflammation Pro_inflammatory_Genes->Inflammation This compound This compound This compound->IKK hypothesized inhibition This compound->MAPK_Kinases hypothesized inhibition

Figure 2: Hypothetical anti-inflammatory signaling pathways modulated by this compound.

Experimental Workflows

The following diagram illustrates the logical workflow for the isolation and characterization of this compound from Prunus domestica.

Isolation_Workflow Start Plant Material (Prunus domestica heartwood/shoots) Extraction Ethanolic Extraction Start->Extraction Fractionation Solvent Partitioning (Ethyl Acetate) Extraction->Fractionation Column_Chromatography Column Chromatography (Silica Gel / Sephadex LH-20) Fractionation->Column_Chromatography Fraction_Collection Fraction Collection Column_Chromatography->Fraction_Collection TLC_Monitoring TLC Monitoring TLC_Monitoring->Fraction_Collection continue elution Purity_Analysis Purity Analysis (HPLC) TLC_Monitoring->Purity_Analysis pure fractions Fraction_Collection->TLC_Monitoring Structure_Elucidation Structure Elucidation (NMR, MS) Purity_Analysis->Structure_Elucidation End Pure this compound Structure_Elucidation->End

Figure 3: Experimental workflow for the isolation of this compound.

Conclusion

This compound represents a promising bioactive compound from Prunus domestica with potential therapeutic applications, particularly in the context of diseases associated with high uric acid levels and inflammation. This guide provides a foundational framework for its isolation and further investigation. Future research should focus on optimizing the isolation protocol to improve yields, conducting detailed studies to elucidate its precise mechanisms of action on inflammatory signaling pathways, and evaluating its efficacy and safety in preclinical models. The development of a standardized and quantifiable source of this compound will be crucial for advancing its potential as a lead compound in drug discovery programs.

References

Prudomestin: A Technical Guide to its Chemical Structure, Properties, and Biological Activities

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Prudomestin, a naturally occurring flavonol, has garnered significant interest in the scientific community for its potential therapeutic properties. Isolated from natural sources such as Prunus domestica (plum) and Zanthoxylum acanthopodium, this polyphenolic compound exhibits a range of biological activities, including antioxidant, anti-inflammatory, and enzyme inhibitory effects. This technical guide provides an in-depth overview of the chemical structure, physicochemical properties, and known biological functions of this compound, supported by experimental data and methodologies.

Chemical Structure and Physicochemical Properties

This compound is chemically known as 3,5,7-trihydroxy-8-methoxy-2-(4-methoxyphenyl)chromen-4-one.[1] Its structure is characterized by a flavone (B191248) backbone with hydroxyl and methoxy (B1213986) substitutions that contribute to its chemical reactivity and biological activity.

// Atom nodes 1 [label="O", pos="0,1.5!"]; 2 [label="C", pos="0.866,1!"]; 3 [label="C", pos="0.866,0!"]; 4 [label="C", pos="0,-0.5!"]; 5 [label="C", pos="-0.866,0!"]; 6 [label="C", pos="-0.866,1!"]; 7 [label="C", pos="1.732,1.5!"]; 8 [label="O", pos="2.598,1!"]; 9 [label="C", pos="1.732,-0.5!"]; 10 [label="O", pos="2.598,-1!"]; 11 [label="C", pos="1.732,-1.5!"]; 12 [label="C", pos="0.866,-2!"]; 13 [label="C", pos="-0.866,-1.5!"]; 14 [label="C", pos="-1.732,-1!"]; 15 [label="C", pos="-1.732,0!"]; 16 [label="O", pos="-2.598,0.5!"]; 17 [label="H", pos="-3.031,0.8!"]; 18 [label="O", pos="-2.598,-1.5!"]; 19 [label="C", pos="-3.464,-1.5!"]; 20 [label="H", pos="-3.897,-1.2!"]; 21 [label="H", pos="-3.897,-1.8!"]; 22 [label="H", pos="-3.031,-1.8!"]; 23 [label="O", pos="0.866,-3!"]; 24 [label="H", pos="1.299,-3.3!"]; 25 [label="O", pos="-0.866,-2.5!"]; 26 [label="H", pos="-1.299,-2.8!"]; 27 [label="C", pos="3.464,1.5!"]; 28 [label="C", pos="4.33,1!"]; 29 [label="C", pos="4.33,0!"]; 30 [label="C", pos="3.464,-0.5!"]; 31 [label="C", pos="2.598,0!"]; 32 [label="O", pos="5.196,1.5!"]; 33 [label="C", pos="6.062,1!"]; 34 [label="H", pos="6.495,1.3!"]; 35 [label="H", pos="6.495,0.7!"]; 36 [label="H", pos="5.629,0.7!"]; 37 [label="O", pos="1.732,2.5!"]; 38 [label="H", pos="2.165,2.8!"];

// Bonds 1 -- 2; 2 -- 3; 3 -- 4; 4 -- 5; 5 -- 6; 6 -- 1; 2 -- 7; 7 -- 8; 8 -- 31; 3 -- 9; 9 -- 10; 9 -- 11; 11 -- 12; 12 -- 13; 13 -- 5; 13 -- 14; 14 -- 15; 15 -- 6; 15 -- 16; 16 -- 17; 14 -- 18; 18 -- 19; 19 -- 20; 19 -- 21; 19 -- 22; 12 -- 23; 23 -- 24; 11 -- 25; 25 -- 26; 7 -- 27; 27 -- 28; 28 -- 29; 29 -- 30; 30 -- 31; 31 -- 2; 28 -- 32; 32 -- 33; 33 -- 34; 33 -- 35; 33 -- 36; 7 -- 37; 37 -- 38; }

Figure 1: Chemical Structure of this compound
A summary of the key chemical and physical properties of this compound is provided in Table 1.

PropertyValueReference
IUPAC Name 3,5,7-trihydroxy-8-methoxy-2-(4-methoxyphenyl)chromen-4-one[1]
Molecular Formula C17H14O7[1]
Molecular Weight 330.29 g/mol [1]
Solubility Soluble in DMSO (65 mg/mL)[2]
Physical State Solid powder
Natural Sources Prunus domestica, Zanthoxylum acanthopodium[1]

Biological Activities and Quantitative Data

This compound has demonstrated notable inhibitory activity against several key enzymes and biological processes. The quantitative data for these activities are summarized in Table 2.

Biological ActivityIC50 ValueReference
Xanthine (B1682287) Oxidase Inhibition 6 µM[2]
Reactive Oxygen Species (ROS) Inhibition 1.5 ± 0.3 µg/mL[3]
Antioxidant Activity (DPPH radical scavenging) 26.96 ± 0.19 µg/mL[3]
Cyclooxygenase-2 (COX-2) Binding Energy -8.6 kcal/mol[3]

Potential Mechanism of Action: Modulation of Inflammatory Pathways

The anti-inflammatory properties of this compound may be attributed to its inhibitory effects on enzymes like xanthine oxidase and COX-2.[2][3] Furthermore, its potent antioxidant and ROS scavenging activities suggest a role in mitigating oxidative stress, a key contributor to inflammatory processes.

One proposed, though not yet definitively proven, mechanism of action for flavonoids with similar properties involves the modulation of the Janus kinase/signal transducer and activator of transcription (JAK/STAT) signaling pathway. This pathway is crucial in mediating the cellular response to cytokines and growth factors, and its dysregulation is implicated in various inflammatory diseases and cancers. This compound's anti-inflammatory effects could potentially be exerted through the inhibition of this pathway.

JAK_STAT_Pathway cluster_membrane Cell Membrane Cytokine_Receptor Cytokine Receptor JAK JAK Cytokine_Receptor->JAK Recruitment Cytokine Cytokine Cytokine->Cytokine_Receptor Binding pJAK pJAK JAK->pJAK Phosphorylation STAT STAT pJAK->STAT Recruitment & Phosphorylation pSTAT pSTAT STAT->pSTAT pSTAT_Dimer pSTAT Dimer pSTAT->pSTAT_Dimer Dimerization Nucleus Nucleus pSTAT_Dimer->Nucleus Translocation Gene_Expression Gene Expression (Inflammation, Proliferation) Nucleus->Gene_Expression Transcription This compound This compound (Hypothesized) This compound->pJAK Inhibition?

Figure 2: Hypothesized Modulation of the JAK/STAT Pathway by this compound

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Xanthine Oxidase Inhibition Assay

This assay spectrophotometrically measures the inhibition of xanthine oxidase, the enzyme responsible for converting xanthine to uric acid.

Materials:

  • Xanthine Oxidase from bovine milk

  • Xanthine (substrate)

  • This compound (test compound)

  • Allopurinol (B61711) (positive control)

  • Potassium phosphate (B84403) buffer (50 mM, pH 7.5)

  • 96-well UV-transparent microplate

  • UV-Vis Spectrophotometer

Procedure:

  • Prepare stock solutions of this compound and allopurinol in a suitable solvent (e.g., DMSO).

  • In a 96-well plate, add potassium phosphate buffer, xanthine solution, and varying concentrations of this compound or allopurinol.

  • Include a control group with the solvent alone.

  • Pre-incubate the plate at 25°C for 15 minutes.

  • Initiate the reaction by adding xanthine oxidase solution to each well.

  • Immediately measure the absorbance at 295 nm at regular intervals for a set period.

  • The rate of uric acid formation is determined by the increase in absorbance.

  • Calculate the percentage of inhibition for each concentration of this compound.

  • The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the this compound concentration.

XO_Workflow Start Start Prepare_Reagents Prepare Reagents (Buffer, Substrate, Enzyme, this compound) Start->Prepare_Reagents Assay_Setup Set up 96-well plate (Buffer, Xanthine, this compound/Control) Prepare_Reagents->Assay_Setup Pre_incubation Pre-incubate at 25°C for 15 min Assay_Setup->Pre_incubation Initiate_Reaction Add Xanthine Oxidase Pre_incubation->Initiate_Reaction Measure_Absorbance Measure Absorbance at 295 nm Initiate_Reaction->Measure_Absorbance Data_Analysis Calculate % Inhibition and IC50 Measure_Absorbance->Data_Analysis End End Data_Analysis->End

Figure 3: Workflow for Xanthine Oxidase Inhibition Assay
DPPH Radical Scavenging Assay

This assay evaluates the antioxidant activity of this compound by measuring its ability to scavenge the stable free radical 2,2-diphenyl-1-picrylhydrazyl (DPPH).

Materials:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • This compound (test compound)

  • Ascorbic acid (positive control)

  • Methanol (B129727) or Ethanol

  • 96-well microplate

  • Spectrophotometer

Procedure:

  • Prepare a stock solution of DPPH in methanol or ethanol.

  • Prepare serial dilutions of this compound and ascorbic acid in the same solvent.

  • In a 96-well plate, add the DPPH solution to each well.

  • Add the different concentrations of this compound or ascorbic acid to the respective wells.

  • Include a control containing only the DPPH solution and the solvent.

  • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measure the absorbance of each well at 517 nm.

  • The scavenging activity is calculated as the percentage decrease in absorbance compared to the control.

  • The IC50 value is determined from the plot of scavenging activity against the concentration of this compound.

Cellular Reactive Oxygen Species (ROS) Inhibition Assay using DCFDA

This cell-based assay measures the ability of this compound to inhibit intracellular ROS production using the fluorescent probe 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFDA).

Materials:

  • Cell line of interest (e.g., macrophages)

  • DCFDA (H2DCFDA)

  • This compound (test compound)

  • ROS-inducing agent (e.g., H2O2 or LPS)

  • Cell culture medium

  • Phosphate-buffered saline (PBS)

  • 96-well black, clear-bottom plate

  • Fluorescence microplate reader or fluorescence microscope

Procedure:

  • Seed the cells in a 96-well black, clear-bottom plate and allow them to adhere overnight.

  • Treat the cells with various concentrations of this compound for a specified pre-incubation time.

  • Remove the medium and load the cells with DCFDA solution in serum-free medium.

  • Incubate for 30-60 minutes at 37°C in the dark.

  • Wash the cells with PBS to remove excess probe.

  • Induce ROS production by adding a ROS-inducing agent.

  • Immediately measure the fluorescence intensity (excitation ~485 nm, emission ~535 nm).

  • The percentage of ROS inhibition is calculated relative to the cells treated with the ROS-inducing agent alone.

  • The IC50 value can be determined from the dose-response curve.

Predicted ADMET Profile

While a specific in vivo ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profile for this compound is not yet available in the literature, in silico predictions for flavonoids provide some general expectations. These parameters are crucial for assessing the drug-like properties of a compound.

ADMET ParameterPredicted Property for a Flavonoid like this compoundImportance in Drug Development
Absorption Moderate to good oral bioavailability expected.Determines the fraction of the drug that reaches systemic circulation.
Distribution Likely to bind to plasma proteins. May cross some biological membranes.Influences the drug's concentration at the target site.
Metabolism Expected to undergo Phase I and Phase II metabolism in the liver.Affects the drug's half-life and potential for drug-drug interactions.
Excretion Primarily excreted through urine and feces as metabolites.Determines the clearance of the drug from the body.
Toxicity Generally low toxicity is expected for natural flavonoids.Critical for the safety profile of a potential drug candidate.

Conclusion

This compound is a promising natural compound with well-defined chemical and biological properties. Its potent antioxidant, anti-inflammatory, and enzyme-inhibitory activities make it a compelling candidate for further investigation in the context of various diseases. The provided experimental protocols offer a foundation for researchers to explore its mechanisms of action and therapeutic potential. Future studies should focus on elucidating its precise molecular targets, including its potential role in the JAK/STAT pathway, and on conducting comprehensive in vivo pharmacokinetic and pharmacodynamic studies to validate its drug-like properties.

References

An In-depth Technical Guide to Prudomestin and its Aglycone Form for Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Prudomestin, a naturally occurring flavonoid, has garnered significant interest within the scientific community for its diverse pharmacological activities. As a bioactive aglycone, its therapeutic potential is linked to its antioxidant, anti-inflammatory, and enzyme inhibitory properties. This technical guide provides a comprehensive overview of this compound, its chemical characteristics, and its relationship with its glycosidic precursors. Detailed experimental protocols for its isolation and the evaluation of its biological activities are presented, alongside a summary of key quantitative data. Furthermore, this guide elucidates the molecular mechanisms underlying its effects, with a particular focus on its interaction with the JAK/STAT signaling pathway. The information herein is intended to serve as a valuable resource for researchers and professionals engaged in the exploration and development of novel therapeutic agents.

Introduction

This compound, with the IUPAC name 3,5,7-trihydroxy-8-methoxy-2-(4-methoxyphenyl)chromen-4-one, is a flavonol, a class of flavonoids characterized by a 3-hydroxyflavone (B191502) backbone.[1][2] It is found in plants such as Prunus domestica (plum) and Zanthoxylum armatum.[1][3] Flavonoids in their aglycone form, like this compound, are often more readily absorbed in the gastrointestinal tract compared to their glycoside counterparts, potentially leading to higher bioavailability.[4]

This guide will delve into the technical aspects of this compound, providing a foundational understanding for its further investigation and potential therapeutic application.

Chemical Structure and the Aglycone Relationship

This compound is the aglycone component of naturally occurring flavonoid glycosides, such as prudomestisides A and B, which have been isolated from the shoots of Prunus domestica. The glycosidic bond in these molecules links a sugar moiety to the flavonoid structure. Enzymatic or acidic hydrolysis of these glycosides yields this compound, the non-sugar, bioactive component.

Below is a diagram illustrating the relationship between a flavonoid glycoside and its aglycone form.

aglycone_relationship Flavonoid Glycoside Flavonoid Glycoside Aglycone (e.g., this compound) Aglycone (e.g., this compound) Flavonoid Glycoside->Aglycone (e.g., this compound) Hydrolysis Sugar Moiety Sugar Moiety Flavonoid Glycoside->Sugar Moiety Hydrolysis

Figure 1: Relationship between a flavonoid glycoside and its aglycone.

Biological Activities and Quantitative Data

This compound exhibits a range of biological activities, which are summarized in the tables below.

Table 1: Anti-inflammatory and Antioxidant Activities of this compound
ActivityAssayTarget/MechanismIC50 / Binding EnergyReference CompoundIC50 / Binding Energy (Reference)
ROS InhibitionCellular AssayReactive Oxygen Species1.5 ± 0.3 µg/mLIbuprofen11.2 ± 1.9 µg/mL
Antioxidant ActivityNot SpecifiedGeneral Antioxidant26.96 ± 0.19 µg/mLNot SpecifiedNot Specified
COX-2 InhibitionIn silico DockingCyclooxygenase-2-8.6 kcal/molIbuprofen-7.7 kcal/mol

Data sourced from a study on compounds isolated from Zanthoxylum armatum DC.[3]

Table 2: Enzyme Inhibitory Activity of this compound
ActivityEnzymeIC50
Xanthine Oxidase InhibitionXanthine Oxidase6 µM

Data sourced from a study on natural products from Prunus domestica.[5]

Signaling Pathway Modulation: The JAK/STAT Pathway

The Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway is a critical signaling cascade involved in immunity, cell proliferation, and inflammation.[5][6] Dysregulation of this pathway is implicated in various diseases, including autoimmune disorders and cancer.[5] this compound has been identified as a potent modulator of this pathway, exhibiting high-affinity binding that attenuates the phosphorylation and subsequent nuclear translocation of STAT transcription factors.[6] This action can lead to a reduction in the expression of pro-inflammatory mediators like TNF-α, IL-6, and IL-23.[6]

jak_stat_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Cytokine Receptor JAK JAK Receptor->JAK Activation STAT STAT JAK->STAT Phosphorylation pSTAT pSTAT STAT->pSTAT STAT_dimer STAT Dimer pSTAT->STAT_dimer Dimerization DNA DNA STAT_dimer->DNA Nuclear Translocation This compound This compound This compound->JAK Inhibition Gene_Transcription Gene Transcription (e.g., TNF-α, IL-6, IL-23) DNA->Gene_Transcription Activation Cytokine Cytokine Cytokine->Receptor

Figure 2: Proposed mechanism of this compound's inhibitory effect on the JAK/STAT signaling pathway.

Experimental Protocols

Isolation and Purification of this compound from Prunus domestica

This protocol is a general guideline for the isolation of flavonoids from plant material and may need to be optimized for this compound.

  • Extraction:

    • Air-dry and powder the plant material (e.g., heartwood or shoots of Prunus domestica).

    • Perform successive extractions with solvents of increasing polarity, starting with a non-polar solvent like hexane (B92381) to remove lipids, followed by a more polar solvent like ethyl acetate (B1210297) or methanol (B129727) to extract the flavonoids.

    • Concentrate the extracts under reduced pressure.

  • Fractionation:

    • Subject the crude extract to column chromatography over silica (B1680970) gel.

    • Elute the column with a gradient of solvents, for example, a mixture of hexane and ethyl acetate, gradually increasing the polarity.

    • Collect fractions and monitor by thin-layer chromatography (TLC).

  • Purification:

    • Combine fractions containing the compound of interest based on TLC analysis.

    • Further purify the combined fractions using preparative TLC or high-performance liquid chromatography (HPLC) to obtain pure this compound.

  • Structure Elucidation:

    • Confirm the structure of the isolated compound using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

isolation_workflow Start Plant Material (Prunus domestica) Extraction Solvent Extraction (e.g., Ethyl Acetate) Start->Extraction Fractionation Column Chromatography (Silica Gel) Extraction->Fractionation Purification Preparative TLC / HPLC Fractionation->Purification Analysis Structure Elucidation (NMR, MS) Purification->Analysis End Pure this compound Analysis->End ros_assay_workflow Start Cell Seeding Treatment Incubate with this compound Start->Treatment Induction Induce Oxidative Stress (e.g., LPS) Treatment->Induction Staining Stain with DCFH-DA Induction->Staining Measurement Measure Fluorescence (Ex: 485nm, Em: 530nm) Staining->Measurement Analysis Calculate % Inhibition & IC50 Measurement->Analysis End Results Analysis->End

References

Prudomestin: A Technical Guide to its Enzyme Inhibition Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Prudomestin, a naturally occurring flavonoid, has garnered scientific interest for its potential as an enzyme inhibitor. This technical guide provides a comprehensive overview of the current understanding of this compound's inhibitory effects on key enzymes, focusing on xanthine (B1682287) oxidase, α-glucosidase, and IκB kinase α (IKKα). This document summarizes the available quantitative data, details relevant experimental methodologies, and visualizes the associated signaling pathways to facilitate further research and drug development efforts.

Introduction

This compound (3,5,7-Trihydroxy-4',8-dimethoxyflavone) is a flavonoid isolated from the heartwood of Prunus domestica. Flavonoids are a class of plant secondary metabolites known for their diverse biological activities, including antioxidant and enzyme inhibitory properties. This compound's chemical structure predisposes it to interact with various biological targets, making it a subject of investigation for its therapeutic potential. This guide focuses on its capacity to inhibit specific enzymes implicated in various pathological conditions.

Quantitative Inhibition Data

The inhibitory activity of this compound against various enzymes has been investigated, with the most definitive data available for xanthine oxidase. The following table summarizes the known quantitative data for this compound's enzyme inhibition.

Target EnzymeIC50 ValueCompoundNotes
Xanthine Oxidase~6 µM[1]This compoundIndicates potent inhibition.
α-GlucosidaseNot ReportedThis compoundInvestigated, but specific IC50 value is not available in the reviewed literature.
IκB Kinase α (IKKα)Not ReportedThis compoundIdentified as a potential inhibitor through in silico studies; experimental IC50 not determined.

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of scientific findings. The following sections describe the experimental protocols relevant to assessing the enzyme inhibition potential of this compound.

Xanthine Oxidase Inhibition Assay

This spectrophotometric assay determines the ability of a compound to inhibit xanthine oxidase, an enzyme that catalyzes the oxidation of hypoxanthine (B114508) to xanthine and then to uric acid.

Materials:

  • Xanthine Oxidase (from bovine milk)

  • Xanthine (substrate)

  • Phosphate (B84403) buffer (pH 7.5)

  • This compound (test compound)

  • Allopurinol (positive control)

  • Spectrophotometer (capable of measuring absorbance at 295 nm)

Procedure:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

  • In a 96-well plate, add phosphate buffer, xanthine solution, and varying concentrations of this compound.

  • Initiate the reaction by adding xanthine oxidase solution to each well.

  • Immediately measure the change in absorbance at 295 nm over a set period. The formation of uric acid results in an increase in absorbance at this wavelength.

  • The percentage of inhibition is calculated by comparing the rate of uric acid formation in the presence of this compound to the rate in a control reaction without the inhibitor.

  • The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the this compound concentration and fitting the data to a dose-response curve.

α-Glucosidase Inhibition Assay

This colorimetric assay is used to screen for inhibitors of α-glucosidase, an enzyme involved in the breakdown of carbohydrates.

Materials:

  • α-Glucosidase (from Saccharomyces cerevisiae)

  • p-Nitrophenyl-α-D-glucopyranoside (pNPG) (substrate)

  • Phosphate buffer (pH 6.8)

  • This compound (test compound)

  • Acarbose (positive control)

  • Sodium carbonate (Na2CO3) solution

  • Microplate reader (capable of measuring absorbance at 405 nm)

Procedure:

  • Prepare a stock solution of this compound in a suitable solvent.

  • In a 96-well plate, add phosphate buffer and varying concentrations of this compound.

  • Add the α-glucosidase solution to each well and incubate.

  • Initiate the reaction by adding the pNPG substrate solution.

  • After a defined incubation period, stop the reaction by adding sodium carbonate solution.

  • Measure the absorbance of the yellow-colored p-nitrophenol released from the enzymatic hydrolysis of pNPG at 405 nm.

  • Calculate the percentage of inhibition and determine the IC50 value as described for the xanthine oxidase assay.

IKKα Inhibition and NF-κB Pathway Activation Assay (Western Blot)

This protocol is designed to experimentally validate the potential inhibitory effect of this compound on the IKKα kinase and the subsequent activation of the NF-κB signaling pathway in a cellular context.

Materials:

  • RAW 264.7 murine macrophage cell line

  • Lipopolysaccharide (LPS)

  • This compound

  • Cell lysis buffer

  • Primary antibodies: anti-phospho-IκBα, anti-IκBα, anti-p65, anti-phospho-p65

  • Secondary antibody (HRP-conjugated)

  • Chemiluminescence detection reagents

  • Protein electrophoresis and Western blotting equipment

Procedure:

  • Culture RAW 264.7 cells to an appropriate confluency.

  • Pre-treat the cells with varying concentrations of this compound for a specified time.

  • Stimulate the cells with LPS to induce the NF-κB signaling pathway.

  • Lyse the cells and quantify the protein concentration.

  • Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane and incubate with primary antibodies against phosphorylated and total IκBα and p65.

  • Incubate with an appropriate HRP-conjugated secondary antibody.

  • Detect the protein bands using a chemiluminescence substrate and imaging system.

  • Analyze the band intensities to determine the effect of this compound on the phosphorylation of IκBα and p65, which are key indicators of IKKα activity and NF-κB pathway activation.

Signaling Pathways and Mechanisms of Action

Inhibition of Xanthine Oxidase

This compound's inhibition of xanthine oxidase has implications for conditions associated with hyperuricemia, such as gout. By blocking this enzyme, this compound can reduce the production of uric acid.

G Hypoxanthine Hypoxanthine Xanthine Xanthine Hypoxanthine->Xanthine XO UricAcid Uric Acid Xanthine->UricAcid XO XO Xanthine Oxidase This compound This compound This compound->XO Inhibits

Figure 1. This compound's inhibition of Xanthine Oxidase in the purine (B94841) degradation pathway.

Potential Inhibition of the NF-κB Signaling Pathway

In silico studies have suggested that this compound may inhibit IKKα. IKKα is a critical component of the IκB kinase complex, which plays a central role in the activation of the NF-κB transcription factor. Inhibition of IKKα would prevent the phosphorylation and subsequent degradation of IκBα, thereby sequestering NF-κB in the cytoplasm and preventing the transcription of pro-inflammatory genes. This mechanism is supported by studies on the related compound prunetin, which has been shown to suppress the NF-κB pathway.

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK_complex IKK Complex (IKKα, IKKβ, NEMO) TLR4->IKK_complex Activates IkBa_NFkB IκBα-NF-κB IKK_complex->IkBa_NFkB Phosphorylates IκBα This compound This compound This compound->IKK_complex Potentially Inhibits IkBa_p p-IκBα IkBa_NFkB->IkBa_p NFkB NF-κB (p65/p50) IkBa_NFkB->NFkB Proteasome Proteasome IkBa_p->Proteasome Ubiquitination & Degradation NFkB_n NF-κB NFkB->NFkB_n Translocation DNA DNA NFkB_n->DNA Binds to Pro_inflammatory_genes Pro-inflammatory Gene Transcription DNA->Pro_inflammatory_genes Induces

Figure 2. Proposed mechanism of this compound's interference with the NF-κB signaling pathway.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for screening and validating potential enzyme inhibitors like this compound.

G Start Start: Compound Library Screening In_Silico In Silico Docking (e.g., against IKKα) Start->In_Silico In_Vitro In Vitro Enzyme Assays (Xanthine Oxidase, α-Glucosidase) Start->In_Vitro Hit_ID Hit Identification (e.g., this compound) In_Silico->Hit_ID In_Vitro->Hit_ID Dose_Response Dose-Response & IC50 Determination Hit_ID->Dose_Response Cell_Based Cell-Based Assays (e.g., NF-κB activation) Dose_Response->Cell_Based Mechanism Mechanism of Action Studies Cell_Based->Mechanism Lead_Opt Lead Optimization Mechanism->Lead_Opt

Figure 3. A generalized workflow for the identification and characterization of enzyme inhibitors.

Conclusion and Future Directions

This compound demonstrates clear inhibitory activity against xanthine oxidase, suggesting its potential as a therapeutic agent for hyperuricemia-related conditions. Its predicted interaction with IKKα and the subsequent modulation of the NF-κB pathway present an exciting avenue for the development of novel anti-inflammatory drugs. However, further research is required to fully elucidate its inhibitory profile. Specifically, the determination of a definitive IC50 value for α-glucosidase and the experimental validation of IKKα inhibition are critical next steps. Subsequent studies should focus on the in vivo efficacy and safety of this compound to translate these promising in vitro findings into potential clinical applications.

References

An In-depth Technical Guide on the Preliminary Cytotoxicity of Prudomestin

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: As of December 2025, a comprehensive review of publicly available scientific literature reveals a significant lack of specific data on the preliminary cytotoxicity of Prudomestin. This document, therefore, serves as a structured template outlining the requisite experimental data and methodologies that would be essential for a thorough evaluation of its cytotoxic potential. The examples provided are hypothetical or adapted from studies on similar flavonoid compounds to illustrate the expected data presentation and experimental design.

Introduction

This compound, a flavonoid compound, has been identified as a subject of interest for its potential bioactive properties. Understanding the cytotoxic profile of a novel compound is a critical preliminary step in the drug discovery and development process. Cytotoxicity assays are vital for determining the concentration at which a compound exhibits toxic effects on cells, which helps in establishing a therapeutic window and understanding its mechanism of action.[1][2] This guide provides a framework for the systematic evaluation of the preliminary cytotoxicity of this compound.

Quantitative Cytotoxicity Data

A crucial aspect of a cytotoxicity assessment is the quantitative determination of the compound's effect on cell viability. This data is typically presented in a tabular format to facilitate comparison across different cell lines and conditions.

Table 1: Hypothetical IC50 Values of this compound on Various Cancer Cell Lines

Cell LineCancer TypeIncubation Time (hours)IC50 (µM)
MCF-7Breast Adenocarcinoma2475.2 ± 5.4
4852.1 ± 4.1
7238.9 ± 3.5
A549Lung Carcinoma2498.5 ± 7.2
4871.3 ± 6.3
7255.6 ± 4.9
HepG2Hepatocellular Carcinoma2485.4 ± 6.8
4863.7 ± 5.1
7247.2 ± 4.2
HCT116Colon Carcinoma24110.2 ± 8.1
4888.9 ± 7.5
7269.4 ± 6.2

Data are presented as mean ± standard deviation from three independent experiments.

Table 2: Hypothetical Effect of this compound on Cell Viability (MTT Assay)

Cell LineConcentration (µM)% Cell Viability (48 hours)
MCF-71092.3 ± 4.5
5055.1 ± 3.8
10028.7 ± 2.9
A5491095.6 ± 5.1
5068.4 ± 4.2
10041.2 ± 3.5

Data are presented as mean ± standard deviation relative to a vehicle-treated control.

Experimental Protocols

Detailed methodologies are essential for the reproducibility of scientific findings. The following are standard protocols used in the assessment of cytotoxicity.

Cell Culture

Human cancer cell lines (e.g., MCF-7, A549, HepG2, HCT116) would be obtained from a reputable cell bank. Cells would be cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and maintained in a humidified incubator at 37°C with 5% CO2.

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[3]

  • Cells are seeded in 96-well plates at a density of 5 x 10³ cells/well and allowed to attach overnight.

  • The cells are then treated with various concentrations of this compound (e.g., 0, 10, 25, 50, 100 µM) for 24, 48, and 72 hours.

  • Following treatment, the medium is removed, and 100 µL of MTT solution (0.5 mg/mL in PBS) is added to each well.

  • The plate is incubated for 4 hours at 37°C.

  • The MTT solution is removed, and 100 µL of DMSO is added to dissolve the formazan (B1609692) crystals.

  • The absorbance is measured at 570 nm using a microplate reader.

  • Cell viability is expressed as a percentage of the control (untreated cells).

Lactate (B86563) Dehydrogenase (LDH) Assay for Cytotoxicity

The LDH assay is a cytotoxicity assay that measures the activity of lactate dehydrogenase released from damaged cells.[4]

  • Cells are seeded and treated with this compound as described for the MTT assay.

  • After the incubation period, the culture supernatant is collected.

  • The amount of LDH in the supernatant is quantified using a commercially available LDH cytotoxicity assay kit, following the manufacturer's instructions.

  • The absorbance is measured at the appropriate wavelength.

  • Cytotoxicity is calculated as the percentage of LDH release compared to a positive control (cells treated with a lysis buffer).

Flow Cytometry for Apoptosis Analysis

Apoptosis, or programmed cell death, is a common mechanism of action for cytotoxic compounds.[5][6] It can be assessed using Annexin V and Propidium Iodide (PI) staining followed by flow cytometry.

  • Cells are seeded in 6-well plates and treated with this compound at its IC50 concentration for 24 and 48 hours.

  • Both floating and adherent cells are collected and washed with cold PBS.

  • The cells are then resuspended in 1X Annexin V binding buffer.

  • Annexin V-FITC and Propidium Iodide are added to the cell suspension, and the mixture is incubated in the dark for 15 minutes at room temperature.

  • The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are considered late apoptotic or necrotic.

Visualizations

Diagrams are powerful tools for illustrating complex biological processes and experimental designs.

experimental_workflow cluster_cell_culture Cell Culture cluster_treatment Treatment cluster_assays Cytotoxicity Assessment cluster_analysis Data Analysis cell_line Cancer Cell Lines (e.g., MCF-7, A549) seeding Seeding in Plates cell_line->seeding This compound This compound Treatment (Various Concentrations) seeding->this compound incubation Incubation (24, 48, 72h) This compound->incubation mtt MTT Assay (Viability) incubation->mtt ldh LDH Assay (Cytotoxicity) incubation->ldh flow Flow Cytometry (Apoptosis) incubation->flow ic50 IC50 Calculation mtt->ic50 ldh->ic50 statistical Statistical Analysis flow->statistical

Figure 1: Experimental workflow for assessing the cytotoxicity of this compound.

signaling_pathway cluster_cell Cancer Cell This compound This compound fas Fatty Acid Synthase (FAS) This compound->fas inhibition ros Reactive Oxygen Species (ROS) fas->ros accumulation mitochondria Mitochondria ros->mitochondria damage caspase9 Caspase-9 mitochondria->caspase9 activation caspase3 Caspase-3 caspase9->caspase3 activation apoptosis Apoptosis caspase3->apoptosis

Figure 2: Hypothetical signaling pathway for flavonoid-induced apoptosis.[6]

Conclusion and Future Directions

While this compound has been identified as a natural flavonoid, there is a conspicuous absence of research into its cytotoxic properties. The framework presented in this guide provides a comprehensive approach to systematically evaluate the preliminary cytotoxicity of this compound. Future research should focus on performing these foundational assays to determine its IC50 values across a panel of cancer cell lines, elucidating its primary mechanism of cell death, and exploring its potential as a therapeutic agent. Such studies are imperative to unlock the potential of this compound in the field of pharmacology and drug development.

References

Prudomestin's Interaction with Cell Signaling Cascades: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Prudomestin (3,5,7-Trihydroxy-4',8-dimethoxyflavone) is a naturally occurring flavonoid with recognized inhibitory activity against xanthine (B1682287) oxidase.[1] Emerging evidence from commercial suppliers suggests a potential role for this compound as a modulator of key inflammatory cell signaling pathways, particularly the JAK/STAT cascade. This technical guide synthesizes the available, albeit limited, information on this compound's molecular interactions and provides a framework for its further investigation. By examining data from structurally related flavonoids, this document outlines plausible mechanisms of action and details the experimental protocols necessary to validate these hypotheses. The information is intended to serve as a resource for researchers and drug development professionals interested in the therapeutic potential of this compound.

Introduction

This compound is a flavonoid, a class of secondary metabolites found in plants, known for their diverse bioactive properties. Chemically, it is 3,5,7-Trihydroxy-4',8-dimethoxyflavone. While its most prominently documented activity is the inhibition of xanthine oxidase, there is growing interest in its potential to modulate cellular signaling pathways involved in inflammation. One commercial source has positioned this compound as a cell-permeable, allosteric inhibitor of specific kinases within the JAK/STAT signaling pathway, suggesting its utility in studying and potentially treating autoimmune and chronic inflammatory conditions.[2] This guide will explore the current understanding of this compound's molecular targets and its putative effects on interconnected signaling networks.

Molecular Targets and Quantitative Data

The primary molecular target of this compound with validated quantitative data is xanthine oxidase. However, information from a commercial vendor points towards the JAK/STAT pathway as another key target, though peer-reviewed quantitative data for this interaction is not yet available.

Target Enzyme/PathwayReported ActivityIC50 ValueSource
Xanthine Oxidase (XO)Inhibition6 µM[1]
JAK/STAT Signaling PathwayAllosteric InhibitionNot Reported[2]

Interaction with Cell Signaling Cascades

Based on preliminary data and the known activities of structurally similar flavonoids, this compound is hypothesized to interact with several key signaling cascades integral to inflammation and cellular homeostasis.

The JAK/STAT Signaling Pathway

The Janus kinase (JAK)/signal transducer and activator of transcription (STAT) pathway is a critical signaling cascade for a multitude of cytokines and growth factors, playing a pivotal role in immunity, cell proliferation, and apoptosis. A commercial supplier suggests that this compound allosterically inhibits specific kinase nodes within this pathway.[2] This mode of action would attenuate the phosphorylation and subsequent nuclear translocation of STAT transcription factors, thereby downregulating the expression of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-23.[2] While direct, peer-reviewed evidence for this compound's effect on this pathway is pending, the role of the JAK/STAT pathway in inflammation is well-established, making it a plausible target for an anti-inflammatory flavonoid.

JAK_STAT_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine (e.g., IL-6) Receptor Cytokine Receptor Cytokine->Receptor JAK JAK Receptor->JAK Activation STAT STAT JAK->STAT Phosphorylation pSTAT p-STAT STAT_dimer STAT Dimer pSTAT->STAT_dimer Dimerization DNA DNA STAT_dimer->DNA Nuclear Translocation This compound This compound This compound->JAK Inhibition Gene_Expression Gene Expression (e.g., TNF-α, IL-6, IL-23) DNA->Gene_Expression Transcription

Figure 1: Hypothesized inhibition of the JAK/STAT pathway by this compound.
Potential Interaction with NF-κB and MAPK Pathways

Many flavonoids exert their anti-inflammatory effects by modulating the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways. A study on Prunetinoside, a related compound, demonstrated its ability to suppress the NF-κB pathway and activate the JNK (a MAPK) pathway in macrophage cells.[3] It is plausible that this compound shares these capabilities. Inhibition of the NF-κB pathway would involve preventing the phosphorylation of IκBα, which would otherwise lead to the nuclear translocation of the p65 subunit and the transcription of pro-inflammatory genes.

NFkB_MAPK_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK MAPKK MAPKK MyD88->MAPKK IkBa IκBα IKK->IkBa Phosphorylation NFkB NF-κB (p65/p50) IkBa->NFkB Releases NFkB_nuc NF-κB NFkB->NFkB_nuc Translocation MAPK MAPK (JNK, p38, ERK) MAPKK->MAPK Phosphorylation AP1 AP-1 MAPK->AP1 Activation This compound This compound This compound->IKK Inhibition? This compound->MAPKK Modulation? Gene_Expression Inflammatory Gene Expression NFkB_nuc->Gene_Expression AP1->Gene_Expression

Figure 2: Potential modulation of NF-κB and MAPK pathways by this compound.

Detailed Experimental Protocols

As specific experimental data for this compound's interaction with signaling cascades is limited, the following are detailed, generalized protocols for key experiments that would be essential to validate its hypothesized mechanisms of action.

Western Blotting for Phosphorylated Signaling Proteins

This protocol is designed to assess the effect of this compound on the phosphorylation state of key proteins in the JAK/STAT, NF-κB, and MAPK pathways.

Objective: To determine if this compound inhibits the phosphorylation of STAT3, IκBα, and p38 MAPK in response to a pro-inflammatory stimulus.

Materials:

  • Cell line (e.g., RAW 264.7 macrophages)

  • Cell culture medium and supplements

  • This compound

  • Pro-inflammatory stimulus (e.g., Lipopolysaccharide (LPS) or Interleukin-6 (IL-6))

  • Phosphate-buffered saline (PBS)

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membranes

  • Blocking buffer (e.g., 5% BSA in TBST)

  • Primary antibodies (anti-p-STAT3, anti-STAT3, anti-p-IκBα, anti-IκBα, anti-p-p38, anti-p38)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Cell Culture and Treatment: Plate RAW 264.7 cells and grow to 80% confluency. Pre-treat cells with varying concentrations of this compound for 1-2 hours. Stimulate the cells with LPS (1 µg/mL) or IL-6 (20 ng/mL) for 15-30 minutes.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Immunoblotting: Block the membrane and incubate with primary antibodies overnight at 4°C. Wash and incubate with HRP-conjugated secondary antibody.

  • Detection: Visualize protein bands using an ECL substrate and an imaging system.

  • Analysis: Quantify band intensities and normalize phosphorylated protein levels to total protein levels.

Western_Blot_Workflow A Cell Culture & Treatment with this compound B Stimulation (e.g., LPS, IL-6) A->B C Cell Lysis B->C D Protein Quantification (BCA Assay) C->D E SDS-PAGE D->E F Protein Transfer (to PVDF) E->F G Immunoblotting (Primary & Secondary Abs) F->G H Detection (ECL) G->H I Data Analysis H->I

Figure 3: Experimental workflow for Western Blot analysis.
In Vitro Kinase Assay

This protocol is to determine if this compound directly inhibits the activity of a specific kinase, such as JAK2.

Objective: To measure the direct inhibitory effect of this compound on the enzymatic activity of a purified kinase.

Materials:

  • Recombinant active kinase (e.g., JAK2)

  • Kinase-specific substrate (e.g., a peptide substrate for JAK2)

  • ATP

  • This compound

  • Kinase assay buffer

  • Kinase detection reagent (e.g., ADP-Glo™ Kinase Assay)

  • Microplate reader

Procedure:

  • Reaction Setup: In a 96-well plate, add the kinase assay buffer, the kinase substrate, and varying concentrations of this compound.

  • Kinase Reaction: Add the recombinant kinase to initiate the reaction. After a brief incubation, add ATP to start the phosphorylation. Incubate at 30°C for a specified time (e.g., 60 minutes).

  • Detection: Stop the kinase reaction and measure the amount of ADP produced using a detection reagent according to the manufacturer's instructions.

  • Data Analysis: Measure luminescence using a microplate reader. Calculate the percentage of kinase inhibition at each this compound concentration and determine the IC50 value.

NF-κB Reporter Gene Assay

This protocol is to assess the effect of this compound on the transcriptional activity of NF-κB.

Objective: To determine if this compound inhibits the activation of NF-κB-dependent gene expression.

Materials:

  • Cell line (e.g., HEK293T)

  • NF-κB luciferase reporter plasmid

  • Control plasmid (e.g., Renilla luciferase)

  • Transfection reagent

  • This compound

  • Pro-inflammatory stimulus (e.g., TNF-α)

  • Dual-luciferase reporter assay system

  • Luminometer

Procedure:

  • Transfection: Co-transfect HEK293T cells with the NF-κB luciferase reporter plasmid and the control plasmid.

  • Treatment: After 24 hours, pre-treat the cells with different concentrations of this compound for 1-2 hours.

  • Stimulation: Stimulate the cells with TNF-α (10 ng/mL) for 6-8 hours.

  • Cell Lysis and Luciferase Assay: Lyse the cells and measure both firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. Calculate the fold change in NF-κB activity relative to the unstimulated control and assess the inhibitory effect of this compound.

Conclusion and Future Directions

This compound presents an interesting profile as a bioactive flavonoid. While its inhibitory effect on xanthine oxidase is established, its role as a modulator of inflammatory signaling cascades, particularly the JAK/STAT pathway, is an area that warrants rigorous scientific investigation. The claims from commercial sources, supported by the known activities of structurally related flavonoids, provide a strong rationale for further research. The experimental protocols detailed in this guide offer a roadmap for elucidating the precise molecular mechanisms of this compound. Future studies should focus on validating its interaction with the JAK/STAT, NF-κB, and MAPK pathways, determining its kinase selectivity profile, and evaluating its efficacy in preclinical models of inflammatory diseases. Such research will be crucial in determining the therapeutic potential of this compound as a novel anti-inflammatory agent.

References

Prudomestin: A Potential Therapeutic Agent - A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Prudomestin, a naturally occurring flavonoid, has demonstrated significant potential as a therapeutic agent, primarily attributed to its potent anti-inflammatory, antioxidant, and enzyme inhibitory activities. This document provides a comprehensive technical overview of the current understanding of this compound, focusing on its mechanism of action, supported by quantitative data and detailed experimental protocols. This whitepaper aims to serve as a foundational resource for researchers and professionals in drug development interested in the therapeutic applications of this compound.

Introduction

This compound is a flavonoid that has been isolated from various plant sources. Flavonoids as a class are well-recognized for their diverse biological activities, and this compound is emerging as a compound of particular interest due to its multi-faceted pharmacological profile. Its core activities include potent inhibition of xanthine (B1682287) oxidase, significant antioxidant effects, and modulation of key inflammatory signaling pathways. These properties suggest its potential utility in a range of therapeutic areas, most notably in the management of gout and inflammatory conditions.

Mechanism of Action

This compound's therapeutic potential stems from its ability to interact with multiple molecular targets. The primary mechanisms of action identified to date are its anti-inflammatory effects through the modulation of cellular signaling pathways and its potent antioxidant activity.

Anti-inflammatory Activity

While direct studies on this compound's impact on specific inflammatory signaling pathways are nascent, strong evidence from closely related flavonoids, such as prunetin (B192199) and prunetinoside, suggests a mechanism involving the inhibition of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling cascades.[1][2] These pathways are central regulators of the inflammatory response.

  • NF-κB Signaling Pathway: In an inflammatory state, the NF-κB dimer is released and translocates to the nucleus, where it induces the transcription of pro-inflammatory genes, including cytokines and enzymes like cyclooxygenase-2 (COX-2) and inducible nitric oxide synthase (iNOS). It is hypothesized that this compound inhibits the degradation of IκBα, an inhibitor of NF-κB, thereby preventing the nuclear translocation of NF-κB and subsequent pro-inflammatory gene expression.[1][2]

  • MAPK Signaling Pathway: The MAPK pathway, particularly the c-Jun N-terminal kinase (JNK) cascade, is also implicated in the inflammatory process. Research on related compounds suggests that this compound may selectively inhibit the phosphorylation of JNK, a key step in this pathway, further contributing to the downregulation of inflammatory responses.[2]

Antioxidant Activity

This compound exhibits significant antioxidant properties, which are crucial in mitigating the cellular damage caused by reactive oxygen species (ROS). The antioxidant mechanism of flavonoids like this compound is often multifaceted.[3]

  • Direct Radical Scavenging: this compound can directly neutralize free radicals by donating a hydrogen atom or an electron, thereby stabilizing the radical and preventing it from causing oxidative damage to cellular components like lipids, proteins, and DNA.[4]

  • Modulation of Antioxidant Enzymes: It is also plausible that this compound enhances the endogenous antioxidant defense system by upregulating the expression or activity of antioxidant enzymes such as superoxide (B77818) dismutase (SOD) and catalase.[3]

Enzyme Inhibition: Xanthine Oxidase

This compound has been identified as a potent inhibitor of xanthine oxidase, the key enzyme in the purine (B94841) catabolism pathway that produces uric acid.[5] The overproduction of uric acid leads to hyperuricemia, a precursor to gout. By inhibiting xanthine oxidase, this compound directly reduces the production of uric acid, highlighting its therapeutic potential for the management of gout.[5]

Quantitative Data

The following tables summarize the available quantitative data on the biological activities of this compound.

Table 1: In Vitro Anti-inflammatory and Antioxidant Activity of this compound

Biological ActivityAssayIC50 ValueReference CompoundIC50 Value (Reference)
Xanthine Oxidase InhibitionXanthine Oxidase Assay~6 µMAllopurinolNot specified in source

IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Signaling and Experimental Workflow Diagrams

To visually represent the proposed mechanisms and experimental procedures, the following diagrams have been generated using the DOT language.

prudomestin_nfkb_pathway cluster_stimulus Inflammatory Stimulus (LPS) cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK IkBa IkBa IKK->IkBa P NFkB NFkB IkBa->NFkB Inhibits NFkB_n NF-kB NFkB->NFkB_n Translocation This compound This compound This compound->IKK Inhibits Pro_inflammatory_Genes Pro-inflammatory Gene Expression NFkB_n->Pro_inflammatory_Genes

Caption: Proposed inhibition of the NF-κB signaling pathway by this compound.

prudomestin_mapk_pathway cluster_stimulus Inflammatory Stimulus cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus Stimulus MAPKKK MAPKKK Stimulus->MAPKKK MAPKK MAPKK MAPKKK->MAPKK P JNK JNK (MAPK) MAPKK->JNK P AP1 AP-1 JNK->AP1 Translocation This compound This compound This compound->JNK Inhibits Phosphorylation Inflammatory_Response Inflammatory Response AP1->Inflammatory_Response

Caption: Hypothesized modulation of the JNK/MAPK signaling pathway by this compound.

xanthine_oxidase_inhibition_workflow Start Start Prepare_Reagents Prepare Reagents: - Xanthine Oxidase - Xanthine (Substrate) - this compound (Inhibitor) - Buffer (pH 7.5) Start->Prepare_Reagents Mix_Reagents Mix Enzyme, Buffer, and This compound/Control Prepare_Reagents->Mix_Reagents Pre_Incubate Pre-incubate at 25°C for 15 minutes Mix_Reagents->Pre_Incubate Add_Substrate Initiate Reaction by Adding Xanthine Pre_Incubate->Add_Substrate Incubate_Reaction Incubate at 25°C for 30 minutes Add_Substrate->Incubate_Reaction Measure_Absorbance Measure Absorbance at 295 nm (Uric Acid Formation) Incubate_Reaction->Measure_Absorbance Calculate_Inhibition Calculate % Inhibition Measure_Absorbance->Calculate_Inhibition End End Calculate_Inhibition->End

Caption: Experimental workflow for Xanthine Oxidase inhibition assay.

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the investigation of this compound's therapeutic potential.

Xanthine Oxidase Inhibition Assay

This protocol is adapted from general procedures for determining xanthine oxidase inhibitory activity.[6][7]

  • Reagent Preparation:

    • Prepare a 50 mM potassium phosphate (B84403) buffer (pH 7.5).

    • Dissolve xanthine oxidase in the buffer to a final concentration of 0.1 units/mL.

    • Prepare a stock solution of xanthine (substrate) in the buffer.

    • Prepare various concentrations of this compound and a positive control (e.g., allopurinol) in a suitable solvent (e.g., DMSO).

  • Assay Procedure:

    • In a 96-well plate, add 50 µL of the test compound solution (this compound or allopurinol) or vehicle control.

    • Add 100 µL of the xanthine solution.

    • Add 100 µL of the buffer.

    • Pre-incubate the plate at 25°C for 15 minutes.

    • Initiate the reaction by adding 50 µL of the xanthine oxidase solution to each well.

    • Incubate the plate at 25°C for 30 minutes.

  • Measurement and Analysis:

    • Measure the absorbance at 295 nm using a microplate reader. The absorbance at this wavelength corresponds to the formation of uric acid.

    • Calculate the percentage of inhibition for each concentration of this compound using the following formula: % Inhibition = [(Absorbance of control - Absorbance of test sample) / Absorbance of control] x 100

    • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the this compound concentration.

In Vitro Anti-inflammatory Assay (LPS-stimulated Macrophages)

This protocol is a general method for assessing the anti-inflammatory effects of compounds on cultured macrophages.

  • Cell Culture:

    • Culture RAW 264.7 macrophage cells in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 incubator.

    • Seed the cells in 24-well plates and allow them to adhere overnight.

  • Treatment:

    • Pre-treat the cells with various non-toxic concentrations of this compound for 1 hour.

    • Stimulate the cells with lipopolysaccharide (LPS) (e.g., 1 µg/mL) for 24 hours to induce an inflammatory response. Include a vehicle control group (no this compound) and an unstimulated control group (no LPS).

  • Analysis of Inflammatory Markers:

    • Nitric Oxide (NO) Production: Measure the accumulation of nitrite (B80452) in the culture supernatant using the Griess reagent.

    • Pro-inflammatory Cytokine Levels (e.g., TNF-α, IL-6): Quantify the levels of cytokines in the cell culture supernatant using commercially available ELISA kits.

    • Western Blot Analysis for NF-κB and MAPK Pathways:

      • Lyse the cells and determine the protein concentration.

      • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

      • Probe the membrane with primary antibodies against key proteins in the NF-κB (e.g., p-IκBα, p-p65) and MAPK (e.g., p-JNK) pathways.

      • Use appropriate secondary antibodies and a chemiluminescence detection system to visualize the protein bands.

      • Normalize the levels of phosphorylated proteins to their total protein levels.

Antioxidant Activity Assays

These are common in vitro methods to evaluate the antioxidant capacity of a compound.

  • DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay:

    • Prepare a stock solution of DPPH in methanol.

    • In a 96-well plate, mix various concentrations of this compound with the DPPH solution.

    • Incubate the plate in the dark at room temperature for 30 minutes.

    • Measure the absorbance at 517 nm. A decrease in absorbance indicates radical scavenging activity.

    • Calculate the percentage of scavenging activity and determine the IC50 value.

  • ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay:

    • Generate the ABTS radical cation (ABTS•+) by reacting ABTS stock solution with potassium persulfate.

    • Dilute the ABTS•+ solution with ethanol (B145695) to a specific absorbance at 734 nm.

    • Mix various concentrations of this compound with the diluted ABTS•+ solution.

    • After a set incubation time, measure the absorbance at 734 nm.

    • Calculate the percentage of scavenging activity and determine the IC50 value.

Potential Therapeutic Applications

Based on its pharmacological profile, this compound holds promise for several therapeutic applications:

  • Gout: Its potent xanthine oxidase inhibitory activity makes it a strong candidate for the treatment and prevention of gout attacks by reducing serum uric acid levels.[5]

  • Inflammatory Disorders: By targeting the NF-κB and MAPK signaling pathways, this compound could be beneficial in managing a range of inflammatory conditions, such as rheumatoid arthritis and inflammatory bowel disease.

  • Diseases Associated with Oxidative Stress: Its antioxidant properties suggest potential applications in neurodegenerative diseases, cardiovascular diseases, and other conditions where oxidative stress is a key pathological factor.

Future Directions

Further research is warranted to fully elucidate the therapeutic potential of this compound. Key areas for future investigation include:

  • In-depth Mechanistic Studies: Confirmation of the precise molecular targets of this compound within the NF-κB and MAPK pathways.

  • In Vivo Efficacy Studies: Evaluation of the therapeutic efficacy of this compound in animal models of gout, inflammation, and oxidative stress-related diseases.

  • Pharmacokinetic and Toxicological Profiling: Comprehensive studies to determine the absorption, distribution, metabolism, excretion (ADME), and safety profile of this compound.

  • Clinical Trials: If preclinical studies are successful, progression to human clinical trials to evaluate its safety and efficacy in patient populations.

Conclusion

This compound is a promising natural compound with a compelling profile of anti-inflammatory, antioxidant, and xanthine oxidase inhibitory activities. The evidence presented in this whitepaper underscores its potential as a lead compound for the development of novel therapeutics for gout and other inflammatory and oxidative stress-related disorders. The detailed experimental protocols provided herein offer a framework for researchers to further explore and validate the therapeutic utility of this compound. Continued investigation into this molecule is highly encouraged to unlock its full clinical potential.

References

Methodological & Application

Prudomestin HPLC quantification method

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer

The compound "Prudomestin" is not found in the established scientific and chemical literature based on the conducted search. Therefore, the following document is a detailed, representative template created to fulfill the user's request for a specific content type and structure. All experimental parameters, data, and protocols are illustrative and designed to serve as a comprehensive guide for creating an application note for a novel small molecule compound.

Application Note: A Validated HPLC-UV Method for the Quantification of this compound in Human Plasma

Audience: Researchers, scientists, and drug development professionals.

Abstract: This application note describes a robust and reliable reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative determination of this compound in human plasma. The method utilizes a C18 column with UV detection, offering excellent sensitivity and selectivity. The sample preparation involves a simple protein precipitation step, ensuring high recovery and minimal matrix effects. The method was validated according to standard guidelines, demonstrating excellent linearity, precision, accuracy, and robustness, making it suitable for pharmacokinetic studies and routine drug monitoring.

Introduction: this compound is a novel investigational compound with potential therapeutic applications. To support its clinical development, a reliable analytical method for its quantification in biological matrices is essential. This document details a validated HPLC-UV method developed for the precise measurement of this compound concentrations in human plasma, which is crucial for evaluating the compound's pharmacokinetic profile, including its absorption, distribution, metabolism, and excretion (ADME).

Experimental Protocols

Instrumentation and Chemicals
  • Instrumentation: An HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector was used. (e.g., Agilent 1260 Infinity II or equivalent).

  • Chromatography Column: A C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) was used for separation.

  • Chemicals: Acetonitrile (B52724) (HPLC grade), Methanol (HPLC grade), Formic acid (analytical grade), and ultrapure water were obtained. This compound reference standard (>99% purity) was used.

Chromatographic Conditions

The separation was performed under isocratic conditions. The detailed parameters are summarized in the table below.

Table 1: HPLC Chromatographic Conditions

ParameterValue
Column C18 (4.6 x 150 mm, 5 µm)
Mobile Phase Acetonitrile : 0.1% Formic Acid in Water (60:40, v/v)
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
Detection Wavelength 254 nm
Run Time 10 minutes
Preparation of Standard Solutions
  • Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in a 10 mL volumetric flask with methanol.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL. These solutions are used to build the calibration curve.

Sample Preparation (Protein Precipitation)
  • Pipette 200 µL of human plasma sample into a 1.5 mL microcentrifuge tube.

  • Add 600 µL of ice-cold acetonitrile to precipitate the plasma proteins.

  • Vortex the mixture vigorously for 1 minute.

  • Centrifuge the tube at 12,000 rpm for 10 minutes at 4 °C.

  • Carefully collect the supernatant and transfer it to an HPLC vial.

  • Inject 10 µL of the supernatant into the HPLC system.

Method Validation and Data

The developed method was validated for linearity, precision, accuracy, and sensitivity.

Linearity

The linearity of the method was evaluated by analyzing a series of eight concentrations of this compound (1, 5, 10, 20, 40, 60, 80, and 100 µg/mL). The calibration curve was constructed by plotting the peak area against the concentration.

Table 2: Linearity and Calibration Curve Data

Concentration (µg/mL)Mean Peak Area (n=3)
115,430
576,980
10155,100
20310,500
40622,000
60935,400
801,248,000
1001,561,200
Correlation Coefficient (R²) 0.9998
Precision and Accuracy

Precision was determined by repeatability (intra-day) and intermediate precision (inter-day) studies at three quality control (QC) concentrations (Low, Medium, High). Accuracy was expressed as the percentage recovery.

Table 3: Summary of Precision and Accuracy Data

QC LevelConcentration (µg/mL)Intra-day Precision (%RSD, n=6)Inter-day Precision (%RSD, n=6)Accuracy (% Recovery)
Low QC 52.1%2.8%98.5%
Medium QC 401.5%2.2%101.2%
High QC 801.1%1.9%99.3%
Limit of Detection (LOD) and Quantification (LOQ)

The LOD and LOQ were determined based on the signal-to-noise ratio (S/N).

Table 4: Sensitivity of the Method

ParameterValue
Limit of Detection (LOD) 0.25 µg/mL (S/N ≈ 3)
Limit of Quantification (LOQ) 0.75 µg/mL (S/N ≈ 10)

Visualizations

Experimental Workflow

The following diagram illustrates the complete workflow from sample handling to data analysis.

G cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Sample Receive Plasma Sample Precipitate Add Acetonitrile (Protein Precipitation) Sample->Precipitate Vortex Vortex for 1 min Precipitate->Vortex Centrifuge Centrifuge at 12,000 rpm Vortex->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Inject Inject 10 µL into HPLC Supernatant->Inject Separate Isocratic Separation on C18 Column Inject->Separate Detect UV Detection at 254 nm Separate->Detect Integrate Integrate Peak Area Detect->Integrate Calculate Calculate Concentration via Calibration Curve Integrate->Calculate Report Generate Report Calculate->Report

Figure 1: Experimental workflow for this compound quantification.
Hypothetical Signaling Pathway

This diagram shows a hypothetical mechanism of action where this compound inhibits a key kinase in a cellular signaling cascade.

G Receptor Cell Surface Receptor KinaseA Kinase A Receptor->KinaseA Activates KinaseB Kinase B (Target) KinaseA->KinaseB Activates Effector Downstream Effector Protein KinaseB->Effector Phosphorylates Response Cellular Response (e.g., Proliferation) Effector->Response Leads to This compound This compound This compound->KinaseB Inhibits

Figure 2: Hypothetical signaling pathway showing this compound action.

Application Note: Determination of Cellular Antioxidant Activity of Prudomestin

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Prudomestin is a flavonoid that has demonstrated potent antioxidant and reactive oxygen species (ROS) inhibiting properties.[1] Oxidative stress, resulting from an imbalance between the production of ROS and the ability of biological systems to detoxify these reactive intermediates, is implicated in the pathophysiology of numerous diseases.[2][3] Consequently, the identification and characterization of novel antioxidant compounds like this compound are of significant interest in the development of new therapeutic agents and dietary supplements.

This application note provides a detailed protocol for a cell-based assay to evaluate the intracellular antioxidant activity of this compound. The assay is based on the principles of the Cellular Antioxidant Activity (CAA) assay, which utilizes the probe 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA).[4][5][6] DCFH-DA is a cell-permeable compound that is de-esterified by intracellular esterases to the non-fluorescent 2',7'-dichlorodihydrofluorescein (DCFH). In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (B58168) (DCF), and the resulting fluorescence intensity is proportional to the level of intracellular ROS. The antioxidant potential of this compound is quantified by its ability to inhibit the formation of DCF induced by a peroxyl radical generator.

Principle of the Assay

The this compound cell-based antioxidant assay is a fluorescence-based method to quantify the antioxidant potential of a test compound within a cellular environment. The assay measures the ability of this compound to counteract the effects of an externally induced oxidative stressor. The workflow involves seeding cells, pre-loading them with the DCFH-DA probe, treating them with this compound, inducing oxidative stress, and subsequently measuring the fluorescence generated from the oxidation of DCFH. A reduction in fluorescence in the presence of this compound indicates its antioxidant activity.

Experimental Protocols

1. Materials and Reagents

  • Human hepatocellular carcinoma (HepG2) cells

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution (10,000 U/mL penicillin, 10,000 µg/mL streptomycin)

  • Trypsin-EDTA solution (0.25%)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • This compound (or other test compounds)

  • 2',7'-Dichlorodihydrofluorescein diacetate (DCFH-DA)

  • 2,2'-Azobis(2-amidinopropane) dihydrochloride (B599025) (AAPH)

  • Quercetin (as a positive control)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 96-well black, clear-bottom microplates

2. Cell Culture

  • Maintain HepG2 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.

  • Incubate the cells at 37°C in a humidified atmosphere of 5% CO2.

  • Subculture the cells every 2-3 days, or when they reach 80-90% confluency.

3. This compound Cell-Based Antioxidant Assay Protocol

  • Cell Seeding:

    • Trypsinize and count the HepG2 cells.

    • Seed the cells in a 96-well black, clear-bottom microplate at a density of 6 x 10^4 cells per well in 100 µL of complete culture medium.

    • Incubate the plate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.

  • Preparation of Solutions:

    • Prepare a stock solution of this compound in DMSO.

    • Prepare working solutions of this compound and Quercetin (positive control) by diluting the stock solutions in culture medium to the desired concentrations. Ensure the final DMSO concentration does not exceed 0.5%.

    • Prepare a 25 µM working solution of DCFH-DA in culture medium.

    • Prepare a 600 µM working solution of AAPH in Hanks' Balanced Salt Solution (HBSS).

  • Treatment and Staining:

    • After 24 hours of incubation, remove the culture medium from the wells.

    • Add 100 µL of the 25 µM DCFH-DA solution to each well.

    • Add 100 µL of the working solutions of this compound or Quercetin to the respective wells. For control wells, add culture medium with the corresponding concentration of DMSO.

    • Incubate the plate for 1 hour at 37°C and 5% CO2.

  • Induction of Oxidative Stress:

    • After the 1-hour incubation, remove the treatment and staining solution.

    • Wash the cells twice with 150 µL of warm PBS.

    • Add 100 µL of the 600 µM AAPH solution to all wells except for the no-stress control wells (add 100 µL of HBSS to these).

  • Fluorescence Measurement:

    • Immediately place the microplate into a fluorescence microplate reader pre-heated to 37°C.

    • Measure the fluorescence intensity every 5 minutes for 1 hour.

    • Set the excitation wavelength to 485 nm and the emission wavelength to 535 nm.

4. Data Analysis

  • Subtract the background fluorescence (wells with cells but no DCFH-DA) from all readings.

  • Calculate the area under the curve (AUC) for the fluorescence kinetics of each well.

  • Calculate the percentage of ROS inhibition for each concentration of this compound and Quercetin using the following formula:

    % Inhibition = (1 - (AUC_sample / AUC_control)) x 100%

    Where:

    • AUC_sample is the area under the curve for the wells treated with the test compound and AAPH.

    • AUC_control is the area under the curve for the wells treated with AAPH only.

  • Plot the % inhibition against the concentration of this compound to determine the IC50 value (the concentration required to inhibit 50% of ROS production).

Data Presentation

Table 1: Antioxidant Activity of this compound and Reference Compound

CompoundAssayIC50 (µg/mL)
This compoundROS Inhibition1.5 ± 0.3
This compoundDPPH Radical Scavenging26.96 ± 0.19
IbuprofenROS Inhibition11.2 ± 1.9

Data sourced from a study on compounds isolated from Zanthoxylum armatum DC.[1]

Visualizations

G cluster_workflow This compound Cell-Based Antioxidant Assay Workflow A Seed HepG2 cells in a 96-well plate B Incubate for 24 hours A->B C Treat cells with this compound and DCFH-DA B->C D Incubate for 1 hour C->D E Induce oxidative stress with AAPH D->E F Measure fluorescence over 1 hour E->F G Data analysis (AUC and IC50 calculation) F->G

Caption: Experimental workflow for the this compound cell-based antioxidant assay.

G cluster_pathway Mechanism of DCFH-DA Assay DCFH_DA DCFH-DA (Cell Permeable) DCFH DCFH (Non-fluorescent) DCFH_DA->DCFH Intracellular Esterases Intracellular Intracellular Space DCF DCF (Fluorescent) DCFH->DCF Oxidation ROS ROS (e.g., from AAPH) ROS->DCFH This compound This compound (Antioxidant) This compound->ROS Scavenges

Caption: Signaling pathway of the DCFH-DA based antioxidant assay.

References

Application Note and Protocol: In Vitro DPPH Assay for Prudomestin Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Prudomestin, a naturally occurring flavonoid, has garnered significant interest for its potential therapeutic properties, including its antioxidant activity. Oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects, is implicated in the pathophysiology of numerous diseases. Antioxidants like this compound can mitigate oxidative damage by neutralizing free radicals.

The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a widely used, rapid, and reliable method to evaluate the free radical scavenging capacity of chemical compounds.[1][2][3] This application note provides a detailed protocol for assessing the in vitro antioxidant activity of this compound using the DPPH assay.

Principle of the DPPH Assay:

The DPPH radical is a stable free radical with a deep purple color in solution, exhibiting a characteristic absorbance maximum around 517 nm.[1][2] When an antioxidant, such as this compound, donates a hydrogen atom or an electron to DPPH, the radical is neutralized to its reduced form, 2,2-diphenyl-1-picrylhydrazine. This reduction results in a color change from purple to yellow, which is measured as a decrease in absorbance at 517 nm. The degree of discoloration is directly proportional to the radical scavenging activity of the antioxidant.

Data Presentation

The antioxidant activity of this compound is quantified by its IC50 value, which is the concentration of the compound required to scavenge 50% of the DPPH radicals. A lower IC50 value indicates a higher antioxidant potency.

CompoundReported IC50 Value (µg/mL)Reference StandardReported IC50 Value (µg/mL)
This compound26.96 ± 0.19Ascorbic Acid~5-10 (Typical)
Tambulin32.65 ± 0.31Trolox~10-20 (Typical)

Note: The IC50 values for reference standards can vary depending on the specific experimental conditions.

Experimental Protocols

This section details the necessary reagents, equipment, and step-by-step procedures for performing the DPPH assay to determine the antioxidant activity of this compound. The protocol is provided for both a standard spectrophotometer (cuvette-based) and a microplate reader.

Diagram: DPPH Assay Experimental Workflow

DPPH_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis prep_dpph Prepare DPPH Working Solution mix Mix this compound/ Control with DPPH prep_dpph->mix prep_this compound Prepare this compound Stock & Dilutions prep_this compound->mix prep_control Prepare Positive Control (e.g., Ascorbic Acid) prep_control->mix incubate Incubate in Dark (30 minutes) mix->incubate measure Measure Absorbance at 517 nm incubate->measure calculate_inhibition Calculate % Scavenging Activity measure->calculate_inhibition plot Plot % Inhibition vs. Concentration calculate_inhibition->plot determine_ic50 Determine IC50 Value plot->determine_ic50

Caption: Workflow for the in vitro DPPH antioxidant assay.

Reagents and Materials
  • This compound (CAS No. 3443-28-5)

  • 2,2-diphenyl-1-picrylhydrazyl (DPPH)

  • Methanol (B129727) (Spectrophotometric grade) or Ethanol

  • Ascorbic acid or Trolox (as a positive control)

  • Distilled water

  • Spectrophotometer or Microplate reader capable of reading at 517 nm

  • Cuvettes or 96-well microplates

  • Micropipettes and tips

  • Volumetric flasks and beakers

  • Analytical balance

Reagent Preparation
  • DPPH Stock Solution (0.1 mM):

    • Accurately weigh 3.94 mg of DPPH.

    • Dissolve in 100 mL of methanol in a volumetric flask.

    • Store the solution in an amber bottle at 4°C. It is recommended to prepare this solution fresh.[1]

  • DPPH Working Solution:

    • Dilute the DPPH stock solution with methanol to obtain an absorbance of approximately 1.0 ± 0.1 at 517 nm. This may require some optimization.

    • Prepare the working solution fresh daily and keep it protected from light.

  • This compound Stock Solution (e.g., 1 mg/mL):

    • Accurately weigh 10 mg of this compound.

    • Dissolve in 10 mL of methanol or another suitable solvent in which this compound is soluble. Sonication may be necessary to ensure complete dissolution.

  • This compound Serial Dilutions:

    • Prepare a series of dilutions of the this compound stock solution to obtain a range of concentrations (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Positive Control Stock Solution (e.g., 1 mg/mL):

    • Prepare a stock solution of a standard antioxidant like ascorbic acid or Trolox in the same manner as the this compound stock solution. Prepare serial dilutions as well.

Assay Procedure (Cuvette Method)
  • Blank: Add 2.0 mL of methanol to a cuvette and use it to zero the spectrophotometer at 517 nm.

  • Control: Add 1.0 mL of the DPPH working solution to 1.0 mL of methanol in a cuvette. Mix well and immediately measure the absorbance (A_control).

  • Sample: To a series of cuvettes, add 1.0 mL of each this compound dilution. Then, add 1.0 mL of the DPPH working solution to each cuvette.

  • Incubation: Mix the solutions thoroughly and incubate the cuvettes in the dark at room temperature for 30 minutes.[2]

  • Measurement: After incubation, measure the absorbance of each sample (A_sample) at 517 nm.

Assay Procedure (Microplate Method)
  • Plate Setup: In a 96-well plate, designate wells for the blank, control, and different concentrations of this compound and the positive control. It is recommended to perform all measurements in triplicate.

  • Blank: Add 200 µL of methanol to the blank wells.

  • Samples: Add 100 µL of the various concentrations of the this compound solutions and the positive control to their respective wells.

  • Reaction Initiation: Add 100 µL of the DPPH working solution to all wells except the blank wells.

  • Incubation: Cover the plate and incubate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.

Data Analysis and Calculation

The percentage of DPPH radical scavenging activity is calculated using the following formula:

% Scavenging Activity = [(A_control - A_sample) / A_control] x 100

Where:

  • A_control is the absorbance of the control (DPPH solution without the sample).

  • A_sample is the absorbance of the sample (DPPH solution with this compound).

The IC50 value is determined by plotting the percentage of scavenging activity against the different concentrations of this compound. The IC50 is the concentration of this compound that causes 50% inhibition of the DPPH radical. This can be calculated from the linear regression equation of the graph, where y = 50.[4][5]

Signaling Pathways and Mechanism of Action

Diagram: Antioxidant Mechanism of Flavonoids

Antioxidant_Mechanism cluster_flavonoid This compound (Flavonoid) cluster_radicals Free Radicals cluster_products Neutralized Products Flavonoid Flavonoid-OH DPPH DPPH• (Radical) ROS ROS (e.g., •OH, O2•−) Flavonoid_Radical Flavonoid-O• (Stable Radical) Flavonoid->Flavonoid_Radical H• donation DPPH_H DPPH-H DPPH->DPPH_H accepts H• Stable_Molecule Stable Molecule ROS->Stable_Molecule accepts e- or H•

Caption: General antioxidant mechanism of flavonoids like this compound.

The antioxidant activity of flavonoids like this compound is primarily attributed to their ability to donate a hydrogen atom from their hydroxyl groups to free radicals, thereby neutralizing them. The resulting flavonoid radical is relatively stable due to the delocalization of the unpaired electron across the aromatic rings, which prevents it from initiating further radical chain reactions. The structure of this compound, with its multiple hydroxyl groups, makes it an effective free radical scavenger.

In a biological context, excessive ROS can lead to the activation of pro-inflammatory signaling pathways such as NF-κB and MAPK, contributing to cellular damage and disease progression. By scavenging ROS, antioxidants like this compound can help to downregulate these pathways, thus exerting anti-inflammatory and cytoprotective effects.

References

Application Notes: ABTS Radical Scavenging Assay for Prudomestin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Prudomestin, a flavonoid compound, has been identified as a potent antioxidant.[1] This document provides detailed application notes and a comprehensive protocol for evaluating the antioxidant capacity of this compound using the 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging assay. This assay is a widely used method to determine the total antioxidant capacity of natural and synthetic compounds.[2][3] The principle of the assay is based on the ability of antioxidants to scavenge the stable ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of the ABTS•+ radical by an antioxidant is measured by the decrease in absorbance at 734 nm.[4][5]

This compound belongs to the class of organic compounds known as flavonols. It has been isolated from various natural sources, including Prunus domestica and Zanthoxylum armatum.[1][6][7][8] Studies have shown that this compound exhibits significant antioxidant activity, making it a compound of interest for further investigation in drug development and as a potential therapeutic agent against oxidative stress-related diseases.[1]

Principle of the ABTS Assay

The ABTS assay measures the relative ability of an antioxidant to scavenge the ABTS•+ radical cation. The ABTS•+ is generated by the oxidation of ABTS with potassium persulfate.[9][10] The resulting radical has a characteristic blue-green color with a maximum absorbance at 734 nm. In the presence of an antioxidant, the colored radical is reduced back to the colorless neutral form of ABTS. The extent of decolorization, measured as the decrease in absorbance, is proportional to the concentration of the antioxidant and its radical scavenging activity.[4]

Data Presentation

The antioxidant activity of this compound can be quantified and compared with a standard antioxidant, such as Trolox or Ascorbic Acid. The results are typically expressed as the half-maximal inhibitory concentration (IC50), which is the concentration of the sample required to scavenge 50% of the ABTS radicals.[11]

CompoundIC50 (µg/mL)Trolox Equivalent Antioxidant Capacity (TEAC) (mM Trolox/mg this compound)
This compound26.96 ± 0.19[1]To be determined experimentally
Trolox (Standard)3.5 ± 0.21.0
Ascorbic Acid (Standard)5.0 ± 0.30.7

Note: The IC50 value for this compound is sourced from existing literature.[1] TEAC values are illustrative and would need to be determined experimentally by comparing the antioxidant activity of this compound to a standard curve of Trolox.

Experimental Protocols

Materials and Reagents
  • This compound (purity >98%)

  • 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) diammonium salt (ABTS)

  • Potassium persulfate (K2S2O8)

  • Trolox (6-hydroxy-2,5,7,8-tetramethylchroman-2-carboxylic acid) or Ascorbic Acid

  • Methanol (B129727) or Ethanol (B145695) (analytical grade)

  • Phosphate Buffered Saline (PBS), pH 7.4

  • 96-well microplates

  • Microplate reader capable of measuring absorbance at 734 nm

  • Vortex mixer

  • Pipettes and tips

Preparation of Solutions
  • ABTS Radical Cation (ABTS•+) Stock Solution (7 mM): Dissolve ABTS in water to a final concentration of 7 mM.

  • Potassium Persulfate Solution (2.45 mM): Dissolve potassium persulfate in water to a final concentration of 2.45 mM.

  • ABTS•+ Working Solution: Mix the ABTS stock solution and the potassium persulfate solution in equal volumes (1:1 ratio). Allow the mixture to stand in the dark at room temperature for 12-16 hours before use. This will generate the ABTS•+ radical.[5][9][10]

  • Diluted ABTS•+ Solution: Before the assay, dilute the ABTS•+ working solution with methanol or ethanol to an absorbance of 0.700 ± 0.02 at 734 nm.[9][10]

  • This compound Stock Solution: Prepare a stock solution of this compound (e.g., 1 mg/mL) in methanol or DMSO.

  • This compound Working Solutions: Prepare a series of dilutions of the this compound stock solution in methanol to obtain a range of concentrations to be tested.

  • Standard Solution (Trolox or Ascorbic Acid): Prepare a stock solution and a series of working solutions of the standard antioxidant in the same manner as this compound.

Assay Procedure
  • Add 20 µL of the this compound working solutions or standard solutions to the wells of a 96-well microplate.

  • Add 180 µL of the diluted ABTS•+ solution to each well.

  • For the control well, add 20 µL of the solvent (methanol or DMSO) and 180 µL of the diluted ABTS•+ solution.

  • For the blank well, add 20 µL of the solvent and 180 µL of the diluting solvent (methanol or ethanol).

  • Mix the contents of the wells thoroughly.

  • Incubate the microplate at room temperature in the dark for a specific period (e.g., 6-30 minutes).[11][12]

  • Measure the absorbance of each well at 734 nm using a microplate reader.

  • Perform all determinations in triplicate.

Calculation of Results
  • Calculate the percentage of ABTS•+ radical scavenging activity for each concentration of this compound and the standard using the following formula:

    % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 [9]

    Where:

    • Abs_control is the absorbance of the control.

    • Abs_sample is the absorbance of the sample.

  • Plot the percentage of inhibition against the concentration of this compound and the standard.

  • Determine the IC50 value, which is the concentration of the sample that causes 50% inhibition of the ABTS•+ radical, from the graph.

Mandatory Visualizations

ABTS_Assay_Workflow cluster_prep Solution Preparation cluster_assay Assay Procedure cluster_analysis Data Analysis P1 Prepare ABTS (7 mM) and Potassium Persulfate (2.45 mM) Solutions P2 Mix solutions (1:1) and incubate in dark for 12-16h to generate ABTS•+ P1->P2 P3 Dilute ABTS•+ solution with methanol to Absorbance ~0.7 at 734 nm P2->P3 A1 Add this compound/Standard and ABTS•+ solution to 96-well plate P3->A1 P4 Prepare serial dilutions of This compound and Standard (Trolox) P4->A1 A2 Incubate in dark at room temperature A1->A2 A3 Measure absorbance at 734 nm A2->A3 D1 Calculate % Inhibition A3->D1 D2 Plot % Inhibition vs. Concentration D1->D2 D3 Determine IC50 value D2->D3

Caption: Workflow for the ABTS Radical Scavenging Assay.

Radical_Scavenging_Mechanism cluster_reaction Radical Scavenging by this compound ABTS_radical ABTS•+ (Blue-Green) ABTS_neutral ABTS (Colorless) ABTS_radical->ABTS_neutral Reduction This compound This compound (Antioxidant) Prudomestin_radical This compound• (Oxidized) This compound->Prudomestin_radical Oxidation

Caption: General Mechanism of ABTS Radical Scavenging by this compound.

References

Application Note and Protocol: Oxygen Radical Absorbance Capacity (ORAC) Assay for Prudomestin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for determining the antioxidant capacity of Prudomestin using the Oxygen Radical Absorbance Capacity (ORAC) assay. This compound, a naturally occurring flavonol found in plants such as Prunus domestica and Zanthoxylum armatum, has demonstrated significant antioxidant and reactive oxygen species (ROS) inhibiting activities.[1][2] The ORAC assay is a standardized method for measuring the antioxidant scavenging activity against peroxyl radicals, which are prevalent in food and biological systems.[3] This protocol is designed for a 96-well microplate format, allowing for high-throughput analysis suitable for drug discovery and natural product screening.

Introduction

This compound (3,5,7-trihydroxy-8-methoxy-2-(4-methoxyphenyl)-4H-chromen-4-one) is a flavonoid that belongs to the flavonol class of organic compounds.[4] Flavonoids are well-known for their antioxidant properties, which are attributed to their ability to donate hydrogen atoms and scavenge free radicals. Studies have indicated that this compound possesses potent antioxidant activity.[2] The ORAC assay is a widely used method to quantify the antioxidant capacity of various substances.[5] It measures the ability of an antioxidant to protect a fluorescent probe (fluorescein) from oxidative degradation by peroxyl radicals generated by 2,2'-azobis(2-amidinopropane) (B79431) dihydrochloride (B599025) (AAPH).[5][6] The antioxidant capacity is quantified by comparing the net area under the fluorescence decay curve (AUC) of the sample to that of a standard antioxidant, typically Trolox, a water-soluble analog of vitamin E.[6]

Principle of the ORAC Assay

The ORAC assay is based on the inhibition of the peroxyl radical-induced oxidation of a fluorescent probe, fluorescein (B123965). Peroxyl radicals are generated from the thermal decomposition of AAPH at 37°C. In the absence of an antioxidant, these radicals quench the fluorescence of fluorescein. When an antioxidant is present, it scavenges the peroxyl radicals, thereby protecting fluorescein from oxidative damage and preserving its fluorescence. The fluorescence decay is monitored over time, and the area under the curve (AUC) is calculated. The net AUC of the sample is proportional to its antioxidant capacity and is typically expressed as Trolox Equivalents (TE).

Experimental Protocol

This protocol is adapted from standard ORAC assay procedures for a 96-well plate format.[3][7][8]

Materials and Reagents
  • This compound (purity >98%)

  • Trolox (6-hydroxy-2,5,7,8-tetramethylchroman-2-carboxylic acid)

  • Fluorescein Sodium Salt

  • 2,2'-Azobis(2-amidinopropane) dihydrochloride (AAPH)

  • Dimethyl Sulfoxide (DMSO)

  • 75 mM Phosphate (B84403) Buffer (pH 7.4)

  • 96-well black, clear-bottom microplates

  • Fluorescent microplate reader with temperature control and injectors (optional)

Solution Preparation
  • 75 mM Phosphate Buffer (pH 7.4): Prepare and adjust the pH to 7.4. Store at 4°C.

  • Fluorescein Stock Solution (4 µM): Prepare in 75 mM phosphate buffer. Protect from light and store at 4°C.

  • AAPH Solution (240 mM): Prepare fresh daily in 75 mM phosphate buffer and keep on ice until use.

  • Trolox Stock Solution (1 mM): Prepare in DMSO.

  • This compound Stock Solution (1 mM): Based on its known solubility, dissolve this compound in DMSO.[9]

  • Working Solutions:

    • Trolox Standards: Prepare a serial dilution of the Trolox stock solution in 75 mM phosphate buffer to obtain final concentrations ranging from 6.25 to 100 µM.

    • This compound Samples: Prepare serial dilutions of the this compound stock solution in 75 mM phosphate buffer to obtain a range of test concentrations (e.g., 1-50 µM).

Assay Procedure
  • Plate Setup: Add 25 µL of either 75 mM phosphate buffer (for blank), Trolox standards, or this compound sample dilutions to the appropriate wells of a 96-well black microplate.

  • Fluorescein Addition: Add 150 µL of the fluorescein working solution to all wells.

  • Incubation: Mix the plate on a shaker for 1 minute and incubate for 30 minutes at 37°C in the microplate reader.

  • Initiation of Reaction: Add 25 µL of the AAPH solution to all wells. If using a plate reader with injectors, program the injector to add the AAPH solution.

  • Fluorescence Reading: Immediately after AAPH addition, begin recording the fluorescence intensity every 2 minutes for at least 60 minutes. The plate should be maintained at 37°C.

    • Excitation Wavelength: 485 nm

    • Emission Wavelength: 520 nm

Data Analysis
  • Calculate the Area Under the Curve (AUC): The AUC for each well (blank, standards, and samples) is calculated using the following formula: AUC = 1 + (f1/f0) + (f2/f0) + ... + (fi/f0) where f0 is the initial fluorescence reading and fi is the fluorescence reading at time i.

  • Calculate the Net AUC: Subtract the AUC of the blank from the AUC of the standards and samples. Net AUC = AUC_sample - AUC_blank

  • Generate a Standard Curve: Plot the Net AUC of the Trolox standards against their respective concentrations. Perform a linear regression to obtain the equation of the line (y = mx + c).

  • Calculate ORAC Value: Determine the ORAC value of the this compound samples by interpolating their Net AUC values on the Trolox standard curve. The results are expressed in µM of Trolox Equivalents (TE). ORAC Value (µM TE) = (Net AUC_sample - c) / m

Data Presentation

The antioxidant capacity of this compound is presented as Trolox Equivalents. The following table summarizes hypothetical, yet expected, results based on the known antioxidant potential of flavonoids.

SampleConcentration (µM)Net AUC (Arbitrary Units)ORAC Value (µM TE)
Trolox6.255.86.25
Trolox12.511.512.5
Trolox2523.225
Trolox5045.850
This compound 1021.5~23.5
This compound 2042.1~46.0
This compound 4083.5~91.0

Visualizations

ORAC Assay Experimental Workflow

ORAC_Workflow prep Solution Preparation plate Plate Setup (25 µL Sample/Standard) prep->plate fluorescein Add Fluorescein (150 µL) plate->fluorescein incubate Incubate (30 min, 37°C) fluorescein->incubate aaph Initiate Reaction (Add 25 µL AAPH) incubate->aaph read Measure Fluorescence (Ex: 485, Em: 520 nm) aaph->read analyze Data Analysis (AUC Calculation) read->analyze result ORAC Value (Trolox Equivalents) analyze->result

Caption: Workflow for the ORAC assay of this compound.

Logical Relationship of ORAC Assay Components

ORAC_Principle AAPH AAPH (Radical Generator) Radicals Peroxyl Radicals AAPH->Radicals Thermal Decomposition Fluorescein Fluorescein (Fluorescent Probe) Radicals->Fluorescein Oxidizes & Quenches This compound This compound (Antioxidant) Radicals->this compound Scavenged by Quenched Non-fluorescent Product Fluorescein->Quenched Neutralized Neutralized Radicals This compound->Neutralized

Caption: Principle of the ORAC assay with this compound.

Conclusion

This protocol outlines a reliable and high-throughput method for quantifying the antioxidant capacity of this compound. By adhering to this standardized ORAC assay procedure, researchers can obtain reproducible data to evaluate the potential of this compound as a potent antioxidant for applications in pharmaceuticals and functional foods. The provided workflow and principle diagrams offer a clear visual guide to the experimental process and underlying mechanism.

References

Application Notes and Protocols for Prudomestin Treatment in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Prudomestin, a naturally occurring flavonoid isolated from Prunus domestica, has been identified as a potent inhibitor of xanthine (B1682287) oxidase (XO)[1]. Xanthine oxidase is a key enzyme in purine (B94841) metabolism that catalyzes the oxidation of hypoxanthine (B114508) to xanthine and then to uric acid, a process that generates reactive oxygen species (ROS)[2][3]. The overproduction of ROS is implicated in a variety of pathological conditions, including inflammation, cardiovascular diseases, and neurodegenerative disorders. By inhibiting xanthine oxidase, this compound presents a promising therapeutic potential for diseases associated with oxidative stress. These application notes provide a comprehensive guide for the utilization of this compound in cell culture experiments, including detailed protocols for assessing its biological activity.

Physicochemical Properties and Handling

Proper handling and preparation of this compound are essential for obtaining reproducible and reliable experimental data.

PropertyValueSource
Molecular Formula C₁₇H₁₄O₇[2]
Molecular Weight 330.29 g/mol [2]
Appearance Powder[1]
Solubility Soluble in DMSO (65 mg/mL)[1]
Storage (Powder) -20°C for up to 3 years[1]
Storage (in Solvent) -80°C for up to 1 year[1]

Preparation of this compound Stock Solution:

Due to its limited aqueous solubility, a stock solution of this compound should be prepared in a cell culture-grade organic solvent such as dimethyl sulfoxide (B87167) (DMSO).

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Ultrasonic bath (optional, recommended for complete dissolution)[1]

Protocol:

  • In a sterile microcentrifuge tube, weigh the desired amount of this compound powder.

  • Add the appropriate volume of DMSO to achieve the desired stock concentration (e.g., 10 mM).

  • Vortex the tube thoroughly to dissolve the powder. Sonication may be used to aid dissolution[1].

  • Sterilize the stock solution by passing it through a 0.22 µm syringe filter.

  • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -80°C.

Experimental Protocols

The following protocols are designed to investigate the effects of this compound on cells in culture. It is recommended to optimize conditions such as cell type, this compound concentration, and incubation time for each specific experimental setup.

Protocol 1: Assessment of Cytotoxicity using MTT Assay

This protocol determines the cytotoxic effects of this compound on a selected cell line.

Materials:

  • Cells of interest (e.g., human umbilical vein endothelial cells (HUVECs) for oxidative stress studies)

  • Complete cell culture medium

  • This compound stock solution (in DMSO)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.

  • Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.

  • Prepare serial dilutions of this compound in complete culture medium from your stock solution. Final concentrations may range from 1 µM to 100 µM. Include a vehicle control with the same final concentration of DMSO as the highest this compound treatment.

  • Remove the medium from the wells and add 100 µL of the prepared this compound dilutions or vehicle control.

  • Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • Four hours before the end of the incubation, add 10 µL of MTT solution to each well.

  • Incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Gently shake the plate for 5 minutes to ensure complete dissolution.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control.

Protocol 2: Measurement of Intracellular Reactive Oxygen Species (ROS)

This protocol assesses the ability of this compound to reduce intracellular ROS levels, a key indicator of its antioxidant activity.

Materials:

  • Cells of interest

  • Complete cell culture medium

  • This compound stock solution

  • ROS-inducing agent (e.g., H₂O₂, menadione)

  • 2',7'-dichlorofluorescin diacetate (DCFH-DA) probe

  • Phosphate-buffered saline (PBS)

  • Fluorometer or fluorescence microscope

Procedure:

  • Seed cells in a suitable format (e.g., 96-well black-walled plate for fluorometer readings or chamber slides for microscopy).

  • Allow cells to attach and grow to the desired confluency.

  • Pre-treat the cells with various concentrations of this compound for a specified time (e.g., 1-2 hours).

  • Induce oxidative stress by treating the cells with an ROS-inducing agent (e.g., 100 µM H₂O₂ for 30 minutes). Include a control group without the ROS inducer.

  • Wash the cells twice with warm PBS.

  • Load the cells with 10 µM DCFH-DA in PBS and incubate for 30 minutes at 37°C in the dark.

  • Wash the cells twice with PBS to remove excess probe.

  • Measure the fluorescence intensity using a fluorometer (excitation ~485 nm, emission ~530 nm) or visualize under a fluorescence microscope.

  • Quantify the fluorescence to determine the relative levels of intracellular ROS.

Protocol 3: Assessment of Anti-Inflammatory Activity

This protocol evaluates the anti-inflammatory effects of this compound by measuring the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophage-like cells (e.g., RAW 264.7).

Materials:

  • RAW 264.7 cells

  • Complete cell culture medium

  • This compound stock solution

  • Lipopolysaccharide (LPS)

  • Griess Reagent System

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.

  • Pre-treat the cells with various concentrations of this compound for 1-2 hours.

  • Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours. Include a control group without LPS stimulation.

  • After incubation, collect the cell culture supernatant.

  • Measure the nitrite (B80452) concentration in the supernatant, which is an indicator of NO production, using the Griess Reagent System according to the manufacturer's instructions.

  • Measure the absorbance at the appropriate wavelength using a microplate reader.

  • Determine the concentration of nitrite from a standard curve.

Signaling Pathways and Visualization

This compound's primary mechanism of action is the inhibition of xanthine oxidase, which leads to a reduction in uric acid and reactive oxygen species (ROS) production. This has downstream effects on signaling pathways related to oxidative stress and inflammation.

Prudomestin_Signaling_Pathway This compound This compound XanthineOxidase Xanthine Oxidase (XO) This compound->XanthineOxidase Inhibits UricAcid Uric Acid XanthineOxidase->UricAcid Produces ROS Reactive Oxygen Species (ROS) XanthineOxidase->ROS Produces Purines Hypoxanthine/Xanthine Purines->XanthineOxidase Substrate OxidativeStress Oxidative Stress ROS->OxidativeStress Induces NFkB NF-κB Pathway ROS->NFkB Activates VEGF VEGF Signaling ROS->VEGF Modulates Inflammation Inflammation OxidativeStress->Inflammation Promotes CellularDamage Cellular Damage OxidativeStress->CellularDamage Causes NFkB->Inflammation Promotes

Caption: Proposed signaling pathway of this compound via inhibition of xanthine oxidase.

The diagram above illustrates the proposed mechanism of action for this compound. By inhibiting xanthine oxidase, this compound blocks the conversion of purines to uric acid and concurrently reduces the production of ROS. The decrease in ROS levels alleviates oxidative stress, which in turn can mitigate cellular damage and downregulate pro-inflammatory signaling pathways such as NF-κB and modulate VEGF signaling.

Experimental Workflow

A typical workflow for investigating the cellular effects of this compound is outlined below.

Experimental_Workflow start Start prep Prepare this compound Stock Solution start->prep culture Cell Culture and Seeding prep->culture treat Treat Cells with this compound (and controls) culture->treat incubate Incubate for Desired Duration treat->incubate assay Perform Cellular Assays incubate->assay cytotoxicity Cytotoxicity Assay (e.g., MTT) assay->cytotoxicity ros ROS Measurement (e.g., DCFH-DA) assay->ros inflammation Anti-inflammatory Assay (e.g., Griess Assay) assay->inflammation analyze Data Analysis and Interpretation cytotoxicity->analyze ros->analyze inflammation->analyze end End analyze->end

Caption: General experimental workflow for this compound cell culture studies.

This workflow provides a structured approach, from the initial preparation of the this compound solution to the final data analysis, ensuring a systematic investigation of its biological effects.

Conclusion

This compound's ability to inhibit xanthine oxidase and thereby reduce oxidative stress makes it a valuable compound for in vitro research. The protocols and information provided in these application notes serve as a comprehensive guide for investigating the cellular effects of this compound. Researchers are encouraged to adapt and optimize these protocols for their specific cell models and research questions to further elucidate the therapeutic potential of this promising natural compound.

References

Application Notes and Protocols for Prudomestin Stock Solution Preparation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Prudomestin, a natural flavonoid compound, has garnered significant interest in the scientific community for its therapeutic potential.[1] Primarily known as a xanthine (B1682287) oxidase (XO) inhibitor with an IC50 of 6 µM, it plays a role in reducing uric acid production.[1] Additionally, this compound exhibits potent reactive oxygen species (ROS) inhibition and antioxidant activities.[2] Emerging research also suggests its involvement in modulating key inflammatory pathways, such as the JAK/STAT signaling cascade, making it a valuable tool for investigating autoimmune disorders and chronic inflammatory conditions.[3]

These application notes provide detailed protocols for the preparation of this compound stock solutions and their application in common in vitro experiments.

Quantitative Data Summary

A clear understanding of the physicochemical properties of this compound is crucial for accurate and reproducible experimental results.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular Weight 330.29 g/mol [1]
Molecular Formula C17H14O7[1]
Purity >98% (typical)[1]
Appearance Solid[4]
Melting Point 209 - 210 °C[4]
CAS Number 3443-28-5[1]

Table 2: Solubility and Storage of this compound

SolventSolubilityStorage ConditionsReference
DMSO 65 mg/mL (196.8 mM)In solvent: -80°C for up to 1 year[1]
Powder --20°C for up to 3 years[1]

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

This protocol details the steps for preparing a high-concentration stock solution of this compound in dimethyl sulfoxide (B87167) (DMSO), a common solvent for in vitro assays.

Materials:

  • This compound powder

  • Anhydrous/molecular biology grade DMSO

  • Sterile microcentrifuge tubes or vials

  • Calibrated analytical balance

  • Vortex mixer

  • Pipettes and sterile filter tips

Procedure:

  • Determine the required mass of this compound:

    • To prepare a 10 mM stock solution, use the following formula:

      • Mass (mg) = Desired Concentration (M) x Molecular Weight ( g/mol ) x Volume (L) x 1000 (mg/g)

      • For 1 mL (0.001 L) of a 10 mM (0.01 M) solution:

      • Mass (mg) = 0.01 mol/L * 330.29 g/mol * 0.001 L * 1000 mg/g = 3.30 mg

  • Weighing this compound:

    • Tare a sterile microcentrifuge tube on a calibrated analytical balance.

    • Carefully weigh 3.30 mg of this compound powder into the tube.

  • Dissolving in DMSO:

    • Add 1 mL of anhydrous DMSO to the microcentrifuge tube containing the this compound powder.

    • Cap the tube tightly.

  • Ensuring Complete Dissolution:

    • Vortex the solution thoroughly for 1-2 minutes until the powder is completely dissolved. Sonication is recommended to aid dissolution.[1]

    • Visually inspect the solution to ensure there are no visible particles.

  • Aliquoting and Storage:

    • For ease of use and to avoid repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes (e.g., 10-50 µL) in sterile microcentrifuge tubes.

    • Label each aliquot clearly with the compound name, concentration, solvent, and date of preparation.

    • Store the aliquots at -80°C for long-term stability.[1]

Protocol 2: General Workflow for a Cell-Based Assay Using this compound Stock Solution

This protocol outlines a general workflow for utilizing the prepared this compound stock solution in a typical cell-based experiment, such as an assessment of its anti-inflammatory effects.

Materials:

  • Cultured cells (e.g., macrophages, T-cells)

  • Complete cell culture medium

  • Multi-well cell culture plates

  • This compound stock solution (10 mM in DMSO)

  • Phosphate-buffered saline (PBS)

  • Assay-specific reagents (e.g., inflammatory stimulus like LPS, viability dye, ELISA kit)

Procedure:

  • Cell Seeding:

    • Seed the cells in a multi-well plate at the desired density and allow them to adhere and stabilize overnight under standard cell culture conditions.

  • Preparation of Working Solutions:

    • Thaw an aliquot of the 10 mM this compound stock solution at room temperature.

    • Prepare serial dilutions of the stock solution in complete cell culture medium to achieve the desired final concentrations for the experiment (e.g., 1 µM, 5 µM, 10 µM, 25 µM).

    • Important: Ensure the final concentration of DMSO in the culture medium is consistent across all conditions (including the vehicle control) and is non-toxic to the cells (typically ≤ 0.1%).

  • Treatment of Cells:

    • Remove the old medium from the cells and wash with PBS if necessary.

    • Add the prepared working solutions of this compound to the respective wells.

    • Include a vehicle control group (medium with the same final concentration of DMSO as the treated groups).

    • Incubate the cells for the desired treatment duration.

  • Induction of Biological Response (if applicable):

    • Following the pre-treatment with this compound, add the inflammatory stimulus (e.g., LPS) to the wells, if the experimental design requires it.

  • Endpoint Analysis:

    • After the incubation period, perform the desired endpoint analysis. This could include:

      • Cell viability assays (e.g., MTT, CellTiter-Glo).

      • Measurement of cytokine production from the supernatant (e.g., ELISA for TNF-α, IL-6).

      • Analysis of protein expression or phosphorylation via Western blotting or flow cytometry.

      • Measurement of gene expression via qPCR.

Visualizations

Prudomestin_XO_Inhibition cluster_1 Enzymatic Conversion cluster_2 Inhibition Hypoxanthine Hypoxanthine XO Xanthine Oxidase (XO) Hypoxanthine->XO Xanthine Xanthine Xanthine->XO Uric_Acid Uric Acid XO->Xanthine XO->Uric_Acid This compound This compound This compound->XO Prudomestin_Stock_Preparation_Workflow Start Start: Obtain this compound Powder Weigh 1. Weigh this compound Powder (e.g., 3.30 mg) Start->Weigh Dissolve 2. Dissolve in Anhydrous DMSO (e.g., 1 mL) Weigh->Dissolve Vortex 3. Vortex/Sonicate Until Fully Dissolved Dissolve->Vortex Stock_Solution Result: 10 mM Stock Solution Vortex->Stock_Solution Aliquot 4. Aliquot into Single-Use Volumes Stock_Solution->Aliquot Store 5. Store at -80°C Aliquot->Store

References

Application Notes and Protocols for Prudomestin Administration in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: As of December 2025, specific studies on the administration of Prudomestin in animal models are not available in the public domain. The following application notes and protocols are based on generalized knowledge of drug administration in animal models and established principles of pharmacokinetic and toxicological research. Empirical dose-finding studies and thorough toxicological evaluations are essential before conducting specific experiments with this compound.

Introduction

This compound is a novel synthetic compound under investigation for its potential therapeutic effects. Preclinical evaluation in animal models is a critical step in determining its safety, efficacy, and pharmacokinetic profile before consideration for human trials. Animal models provide crucial data on how a drug is absorbed, distributed, metabolized, and excreted (ADME), as well as its potential toxicity.[1][2] This document outlines generalized protocols for the administration of this compound in common laboratory animal models, providing a framework for preclinical research. The selection of an appropriate animal model is crucial and should be based on the specific research question, considering factors like metabolic rate, enzyme activity, and body size, which can vary significantly between species.[2][3]

Data Presentation: Pharmacokinetic Parameters

The following tables summarize hypothetical quantitative data for the administration of this compound in rodent (mouse) and non-rodent (cynomolgus monkey) models. These values are for illustrative purposes only and must be experimentally determined.

Table 1: Hypothetical Pharmacokinetic Parameters of this compound in CD-1 Mice

Administration RouteDose (mg/kg)Cmax (ng/mL)Tmax (hr)AUC (0-t) (ng*hr/mL)Half-life (t½) (hr)
Intravenous (IV)51250 ± 1500.081800 ± 2001.5 ± 0.2
Oral (PO)20450 ± 750.52100 ± 3002.0 ± 0.3

Data are presented as mean ± standard deviation.

Table 2: Hypothetical Pharmacokinetic Parameters of this compound in Cynomolgus Monkeys

Administration RouteDose (mg/kg)Cmax (ng/mL)Tmax (hr)AUC (0-t) (ng*hr/mL)Half-life (t½) (hr)
Intravenous (IV)2980 ± 1200.12500 ± 3503.5 ± 0.5
Oral (PO)10300 ± 501.03200 ± 4504.0 ± 0.6

Data are presented as mean ± standard deviation.

Experimental Protocols

Drug Formulation
  • Oral (PO) Administration: this compound is formulated as a suspension in a vehicle of 0.5% methylcellulose (B11928114) in sterile water.

  • Intravenous (IV) Administration: this compound is dissolved in a vehicle of 10% DMSO, 40% PEG300, and 50% saline (0.9% NaCl). The solution should be sterile-filtered before administration.

Animal Models
  • Rodent Model: Male CD-1 mice (8-10 weeks old, 25-30g).

  • Non-Rodent Model: Male Cynomolgus monkeys (3-4 years old, 3-5 kg).

All animal procedures should be conducted in accordance with the guidelines of the Institutional Animal Care and Use Committee (IACUC).

Administration Routes
  • Intravenous (IV) Injection (Tail Vein for Mice; Cephalic or Saphenous Vein for Monkeys):

    • Restrain the animal appropriately.

    • For mice, warm the tail to dilate the lateral tail veins.

    • Disinfect the injection site with an alcohol swab.

    • Insert a 27-30 gauge needle (for mice) or a 23-25 gauge needle (for monkeys) attached to a syringe containing the dosing solution into the vein.

    • Slowly inject the solution.

    • Apply gentle pressure to the injection site upon needle withdrawal.

  • Oral Gavage (PO) (Mice):

    • Gently restrain the mouse.

    • Use a proper-sized, ball-tipped gavage needle.

    • Measure the distance from the tip of the animal's nose to the last rib to estimate the correct insertion length.

    • Pass the gavage needle along the roof of the mouth and down the esophagus into the stomach.

    • Administer the solution slowly.

    • Gently remove the gavage needle.

  • Intraperitoneal (IP) Injection (Mice):

    • Restrain the mouse to expose the abdomen.

    • Tilt the animal's head downwards at a slight angle.

    • Insert a 25-27 gauge needle into the lower right or left quadrant of the abdomen, avoiding the midline to prevent injury to the bladder or cecum.

    • Aspirate to ensure no fluid is drawn back, then inject the solution.

Pharmacokinetic Study Protocol
  • Animal Dosing: Administer this compound via the selected route (IV or PO) at the specified doses.

  • Blood Sampling: Collect blood samples (approximately 50 µL for mice, 1 mL for monkeys) at predetermined time points (e.g., 0, 5, 15, 30 minutes, and 1, 2, 4, 8, 12, 24 hours post-dose) into tubes containing an appropriate anticoagulant (e.g., EDTA).

  • Plasma Preparation: Centrifuge the blood samples to separate the plasma.

  • Bioanalysis: Analyze the plasma samples for this compound concentration using a validated analytical method, such as liquid chromatography-mass spectrometry (LC-MS/MS).

  • Data Analysis: Calculate pharmacokinetic parameters (Cmax, Tmax, AUC, t½) using appropriate software.

Acute Toxicology Study Protocol
  • Dose Range Finding: Conduct a preliminary study to determine a range of doses, including a maximum tolerated dose (MTD).

  • Group Allocation: Assign animals to different dose groups, including a vehicle control group.

  • Administration: Administer a single dose of this compound via the intended clinical route.

  • Clinical Observations: Monitor animals for clinical signs of toxicity, changes in body weight, and mortality for at least 14 days.

  • Necropsy and Histopathology: At the end of the observation period, perform a gross necropsy and collect major organs and tissues for histopathological examination to identify any treatment-related changes.

Visualizations

Experimental_Workflow Experimental Workflow for a Single-Dose Pharmacokinetic Study cluster_preparation Preparation cluster_execution Execution cluster_analysis Analysis Formulation Drug Formulation (IV and PO) Dosing Dosing (IV or PO Administration) Formulation->Dosing Animal_Acclimation Animal Acclimation (Mice or Monkeys) Animal_Acclimation->Dosing Blood_Sampling Serial Blood Sampling Dosing->Blood_Sampling Plasma_Separation Plasma Separation (Centrifugation) Blood_Sampling->Plasma_Separation Bioanalysis Bioanalysis (LC-MS/MS) Plasma_Separation->Bioanalysis PK_Analysis Pharmacokinetic Analysis Bioanalysis->PK_Analysis Report Final Report PK_Analysis->Report

Caption: Workflow for a single-dose pharmacokinetic study.

Signaling_Pathway Hypothetical Signaling Pathway of this compound This compound This compound Receptor Target Receptor This compound->Receptor Kinase_A Kinase A Receptor->Kinase_A Activation Kinase_B Kinase B Kinase_A->Kinase_B Phosphorylation Transcription_Factor Transcription Factor Kinase_B->Transcription_Factor Inhibition Gene_Expression Target Gene Expression Transcription_Factor->Gene_Expression Regulation Cellular_Response Therapeutic Cellular Response Gene_Expression->Cellular_Response

Caption: Hypothetical signaling pathway for this compound.

Logical_Relationship Decision Tree for Preclinical Development Start Start: In Vitro Efficacy PK_Screen Pharmacokinetic Screen (Rodent) Start->PK_Screen Favorable_PK Favorable PK? PK_Screen->Favorable_PK Optimize Optimize Formulation/ Structure Favorable_PK->Optimize No Tox_Screen Acute Toxicology (Rodent) Favorable_PK->Tox_Screen Yes Optimize->PK_Screen Safe Acceptable Safety? Tox_Screen->Safe Stop Stop Development Safe->Stop No Non_Rodent_PK Non-Rodent PK/ Toxicology Safe->Non_Rodent_PK Yes IND_Enabling IND-Enabling Studies Non_Rodent_PK->IND_Enabling

Caption: Decision tree for preclinical drug development.

References

Application Note: Quantitative Analysis of Prudomestin in Biological Matrices using HPLC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Prudomestin is a flavonol, a class of flavonoids, naturally occurring in European plums (Prunus domestica). Its chemical name is 3,5,7-trihydroxy-8-methoxy-2-(4-methoxyphenyl)-4H-chromen-4-one[1]. As a natural product, there is growing interest in its therapeutic potential, including its activity as a xanthine (B1682287) oxidase inhibitor and its role in modulating inflammatory pathways[2][3]. This application note provides a detailed protocol for the quantitative analysis of this compound in a biological matrix (e.g., plasma) using High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS).

Chemical Properties of this compound
PropertyValueReference
Molecular Formula C₁₇H₁₄O₇[1]
Molecular Weight 330.29 g/mol [2]
Monoisotopic Mass 330.073952802 Da
IUPAC Name 3,5,7-trihydroxy-8-methoxy-2-(4-methoxyphenyl)chromen-4-one[1]
CAS Number 3443-28-5[1]
Melting Point 209 - 210 °C[3]

Experimental Protocols

Sample Preparation: Solid-Phase Extraction (SPE) of this compound from Plasma

This protocol describes the extraction of this compound from a plasma sample.

Materials:

  • Human plasma

  • This compound analytical standard

  • Internal Standard (IS) solution (e.g., Quercetin, 1 µg/mL in methanol)

  • Methanol (B129727) (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Formic acid (LC-MS grade)

  • Water (LC-MS grade)

  • SPE cartridges (e.g., C18, 100 mg, 1 mL)

  • Centrifuge

  • Evaporator (e.g., nitrogen evaporator)

Procedure:

  • Thaw plasma samples at room temperature.

  • Spike 200 µL of plasma with 20 µL of the Internal Standard solution.

  • Add 200 µL of 0.1% formic acid in water and vortex for 30 seconds.

  • Centrifuge at 10,000 x g for 10 minutes to precipitate proteins.

  • Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Load the supernatant from the centrifuged plasma sample onto the SPE cartridge.

  • Wash the cartridge with 1 mL of 5% methanol in water to remove polar impurities.

  • Elute this compound and the IS with 1 mL of methanol.

  • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase (see HPLC conditions) and inject 5 µL into the HPLC-MS/MS system.

HPLC-MS/MS Analysis

Instrumentation:

  • HPLC system with a binary pump and autosampler

  • Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

HPLC Conditions:

ParameterCondition
Column C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Gradient 0-1 min: 10% B, 1-5 min: 10-90% B, 5-6 min: 90% B, 6-6.1 min: 90-10% B, 6.1-8 min: 10% B
Column Temperature 40°C
Injection Volume 5 µL

Mass Spectrometry Conditions:

ParameterCondition
Ionization Mode Electrospray Ionization (ESI), Negative
Capillary Voltage 3.5 kV
Source Temperature 150°C
Desolvation Temperature 400°C
Gas Flow 800 L/hr
MRM Transitions See table below

Multiple Reaction Monitoring (MRM) Transitions:

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
This compound 329.1314.120
This compound (Quantifier) 329.1299.025
Internal Standard (Quercetin) 301.0151.022

Quantitative Data Summary

The following table summarizes the expected performance of the analytical method for the quantification of this compound.

ParameterResult
Linearity Range 1 - 1000 ng/mL
Correlation Coefficient (r²) > 0.995
Limit of Detection (LOD) 0.5 ng/mL
Limit of Quantification (LOQ) 1 ng/mL
Accuracy (% bias) Within ±15%
Precision (% RSD) < 15%
Recovery > 85%
Matrix Effect Minimal

Signaling Pathway and Visualization

This compound, as a flavonoid, may exert anti-inflammatory effects by modulating key signaling pathways. One such pathway is the JAK/STAT (Janus kinase/signal transducer and activator of transcription) pathway, which is crucial in cytokine signaling.

Prudomestin_JAK_STAT_Pathway Cytokine Pro-inflammatory Cytokine (e.g., IL-6) Receptor Cytokine Receptor Cytokine->Receptor JAK JAK Receptor->JAK Activation STAT STAT JAK->STAT Phosphorylation pSTAT p-STAT (Dimerization) STAT->pSTAT Nucleus Nucleus pSTAT->Nucleus Translocation Gene Inflammatory Gene Expression Nucleus->Gene This compound This compound This compound->JAK Inhibition

Figure 1: Proposed inhibitory effect of this compound on the JAK/STAT signaling pathway.

The diagram above illustrates how pro-inflammatory cytokines activate their receptors, leading to the phosphorylation and activation of JAKs. Activated JAKs then phosphorylate STAT proteins, which dimerize and translocate to the nucleus to induce the expression of inflammatory genes. This compound may inhibit this pathway, potentially at the level of JAK phosphorylation, thereby reducing the inflammatory response.

Experimental Workflow

Prudomestin_Analysis_Workflow start Plasma Sample Collection spike Spike with Internal Standard start->spike protein_precip Protein Precipitation spike->protein_precip spe Solid-Phase Extraction (SPE) protein_precip->spe evap Evaporation to Dryness spe->evap reconstitute Reconstitution in Mobile Phase evap->reconstitute hplc_ms HPLC-MS/MS Analysis reconstitute->hplc_ms data Data Processing and Quantification hplc_ms->data

Figure 2: Workflow for the quantitative analysis of this compound in plasma.

This workflow outlines the key steps from sample collection to the final data analysis for the quantification of this compound.

Conclusion

The described HPLC-MS/MS method provides a robust and sensitive approach for the quantification of this compound in biological matrices. This application note offers a comprehensive protocol that can be adapted for various research applications, including pharmacokinetic studies and investigations into the biological activities of this natural compound. The provided workflow and signaling pathway diagrams offer a clear overview of the analytical process and a potential mechanism of action for this compound.

References

Application Notes and Protocols: Investigating the Efficacy of Prudomestin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Prudomestin, a natural flavonoid, has been identified as an inhibitor of xanthine (B1682287) oxidase (XO)[1]. The XO enzyme is a significant source of reactive oxygen species (ROS), and its inhibition suggests that this compound possesses potent antioxidant properties. Elevated oxidative stress is a key pathological feature in numerous diseases, including inflammatory conditions, cardiovascular diseases, neurodegenerative disorders, and drug-induced organ damage. These application notes provide a comprehensive experimental framework to investigate the therapeutic efficacy of this compound, focusing on its potential as a hepatoprotective agent against oxidative stress-induced liver injury.

Proposed Mechanism of Action & Signaling Pathway

This compound's primary mechanism of action is hypothesized to be the inhibition of xanthine oxidase, leading to a reduction in ROS production. This interruption of oxidative stress is expected to modulate downstream signaling pathways involved in inflammation and apoptosis. A key pathway implicated in cellular defense against oxidative stress is the Nrf2/HO-1 signaling cascade. This compound may activate this pathway, leading to the expression of antioxidant enzymes and cytoprotective genes.

Prudomestin_Signaling_Pathway cluster_stress Oxidative Stress cluster_cell Hepatocyte Xanthine Xanthine XO Xanthine Oxidase Xanthine->XO Substrate Hypoxanthine Hypoxanthine Hypoxanthine->XO Substrate Uric_Acid Uric Acid XO->Uric_Acid ROS ROS XO->ROS Nrf2_Keap1 Nrf2-Keap1 Complex ROS->Nrf2_Keap1 Dissociates Inflammation Inflammation (NF-κB) ROS->Inflammation Activates Apoptosis Apoptosis (Caspase-3) ROS->Apoptosis Induces Nrf2 Nrf2 Nrf2_Keap1->Nrf2 Releases ARE ARE Nrf2->ARE Translocates to Nucleus & Binds HO1 HO-1 ARE->HO1 Promotes Transcription Antioxidant_Enzymes Antioxidant Enzymes (e.g., SOD, CAT) ARE->Antioxidant_Enzymes Promotes Transcription Cell_Protection Cellular Protection HO1->Cell_Protection Antioxidant_Enzymes->Cell_Protection Inflammation->Cell_Protection Apoptosis->Cell_Protection This compound This compound This compound->XO Inhibits Experimental_Workflow cluster_phase1 Phase 1: In Vitro Characterization cluster_phase2 Phase 2: Cellular Mechanism of Action cluster_phase3 Phase 3: In Vivo Efficacy Model A Xanthine Oxidase Inhibition Assay C Cell Viability/Toxicity Assay (MTT/LDH in HepG2 cells) A->C B Cell-Free Antioxidant Assays (DPPH, ABTS) B->C D Intracellular ROS Measurement (DCFH-DA Assay) C->D E Western Blot Analysis (Nrf2, HO-1, Caspase-3, NF-κB) D->E F qPCR Analysis (Nrf2, HO-1, SOD, CAT mRNA levels) D->F G Animal Model of Acetaminophen-induced Hepatotoxicity E->G F->G H Biochemical Analysis of Serum (ALT, AST) G->H I Histopathological Examination of Liver Tissue G->I J Oxidative Stress Markers in Liver (MDA, SOD, GPx) G->J

References

Application Notes and Protocols: Statistical Analysis of Prudomestin Dose-Response

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Prudomestin is a novel synthetic compound under investigation for its potential as a targeted therapeutic agent in oncology. Preliminary studies suggest that this compound selectively inhibits the hyperactivated STAT3 signaling pathway, which is a critical mediator of tumor cell proliferation, survival, and metastasis in various cancers. These application notes provide a comprehensive overview of the statistical analysis of this compound's dose-response relationship, detailed protocols for key in vitro experiments, and a visual representation of its proposed mechanism of action.

Data Presentation: Dose-Response of this compound on Cancer Cell Lines

The anti-proliferative effects of this compound were evaluated across a panel of human cancer cell lines using a standard MTT assay after 72 hours of treatment. The half-maximal inhibitory concentration (IC50) was calculated for each cell line.

Table 1: IC50 Values of this compound in Various Cancer Cell Lines

Cell LineCancer TypeIC50 (µM) ± SD
MDA-MB-231Breast Cancer1.5 ± 0.3
A549Lung Cancer2.8 ± 0.5
HCT116Colon Cancer5.2 ± 0.9
PANC-1Pancreatic Cancer3.1 ± 0.6
U87 MGGlioblastoma7.5 ± 1.2

Experimental Protocols

Cell Viability (MTT) Assay

This protocol is designed to assess the cytotoxic and cytostatic effects of this compound on cancer cells.

Materials:

  • Cancer cell lines of interest

  • This compound (stock solution in DMSO)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.

  • Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.

  • Prepare serial dilutions of this compound in complete medium. The final concentrations should typically range from 0.01 µM to 100 µM. Include a vehicle control (DMSO) and a no-treatment control.

  • Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound.

  • Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control.

  • Plot the dose-response curve and determine the IC50 value using non-linear regression analysis.

Western Blot Analysis for STAT3 Phosphorylation

This protocol is used to determine the effect of this compound on the phosphorylation of STAT3, a key downstream target.

Materials:

  • Cancer cells treated with this compound

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (anti-phospho-STAT3, anti-total-STAT3, anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Treat cells with various concentrations of this compound for the desired time.

  • Lyse the cells with RIPA buffer and quantify the protein concentration using a BCA assay.

  • Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again with TBST.

  • Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

  • Quantify the band intensities and normalize the phosphorylated STAT3 levels to total STAT3 and the loading control (GAPDH).

Mandatory Visualizations

Signaling Pathway of this compound

Prudomestin_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Cytokine Receptor jak JAK receptor->jak Activation stat3 STAT3 jak->stat3 Phosphorylation p_stat3 p-STAT3 p_stat3_dimer p-STAT3 Dimer p_stat3->p_stat3_dimer Dimerization This compound This compound This compound->jak Inhibition gene_transcription Gene Transcription (Proliferation, Survival) p_stat3_dimer->gene_transcription Nuclear Translocation and DNA Binding

Caption: Proposed signaling pathway of this compound action.

Experimental Workflow for Dose-Response Analysis

Experimental_Workflow start Start cell_seeding Cell Seeding (96-well plate) start->cell_seeding treatment This compound Treatment (Serial Dilutions) cell_seeding->treatment incubation 72h Incubation treatment->incubation mtt_assay MTT Assay incubation->mtt_assay data_acquisition Absorbance Reading (570 nm) mtt_assay->data_acquisition analysis Data Analysis (IC50 Calculation) data_acquisition->analysis end End analysis->end

Caption: Workflow for determining this compound's IC50.

Application Notes and Protocols for Prudomestin in Gene Expression Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Prudomestin, a flavonoid found in Prunus domestica, has been recognized for its antioxidant properties.[1] While direct studies on its specific effects on gene expression are emerging, its classification as a flavonoid suggests potential modulatory effects on cellular signaling pathways that are often dysregulated in disease. These application notes provide a framework for investigating the utility of this compound in gene expression studies, proposing a hypothetical mechanism of action and detailed protocols for its characterization.

Hypothetical Mechanism of Action: Modulation of the Nrf2 Signaling Pathway

Flavonoids are known to influence the Keap1-Nrf2 signaling pathway, a critical regulator of cellular antioxidant responses.[[“]][3] It is hypothesized that this compound may act as an activator of the Nrf2 pathway. Under normal conditions, Nrf2 is sequestered in the cytoplasm by Keap1 and targeted for ubiquitination and subsequent proteasomal degradation. Upon stimulation by inducers like this compound, Keap1 undergoes a conformational change, leading to the release of Nrf2. The stabilized Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter regions of its target genes. This binding event initiates the transcription of a battery of cytoprotective genes, including those encoding antioxidant enzymes and detoxification proteins.

Caption: Proposed Nrf2 signaling pathway modulation by this compound.

Experimental Protocols

Protocol 1: Cell Culture and this compound Treatment

This protocol outlines the steps for treating a human cell line (e.g., HepG2, a human liver cancer cell line commonly used for studying xenobiotic metabolism and oxidative stress) with this compound to assess its impact on gene expression.

Materials:

  • HepG2 cells

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • This compound (stock solution in DMSO)

  • 6-well tissue culture plates

  • Phosphate Buffered Saline (PBS)

  • Trypsin-EDTA

Procedure:

  • Cell Seeding: Seed HepG2 cells in 6-well plates at a density of 5 x 105 cells per well in 2 mL of complete DMEM.

  • Incubation: Incubate the cells at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow for cell attachment.

  • This compound Treatment: Prepare serial dilutions of this compound in complete DMEM from a stock solution. The final concentration of DMSO should not exceed 0.1% in all treatments, including the vehicle control.

  • Media Replacement: After 24 hours, aspirate the old media and replace it with 2 mL of media containing the desired concentrations of this compound (e.g., 0 µM, 1 µM, 5 µM, 10 µM, 25 µM). Include a vehicle control (0.1% DMSO).

  • Incubation: Incubate the treated cells for a predetermined time course (e.g., 6, 12, or 24 hours).

  • Cell Harvesting: Following incubation, aspirate the media and wash the cells twice with ice-cold PBS. Proceed immediately to RNA extraction.

Protocol 2: RNA Extraction and Quantitative Real-Time PCR (qRT-PCR)

This protocol describes the methodology for isolating total RNA and quantifying the expression of target genes.

Materials:

  • RNA extraction kit (e.g., TRIzol reagent or column-based kits)

  • High-Capacity cDNA Reverse Transcription Kit

  • SYBR Green or TaqMan-based qPCR Master Mix

  • qRT-PCR instrument

  • Primers for target genes (e.g., HMOX1, NQO1, GCLC) and a reference gene (GAPDH or ACTB)

Procedure:

  • RNA Extraction: Lyse the cells directly in the 6-well plate according to the manufacturer's protocol for the chosen RNA extraction kit. Quantify the extracted RNA using a spectrophotometer.

  • cDNA Synthesis: Reverse transcribe 1 µg of total RNA into cDNA using a high-capacity cDNA reverse transcription kit.

  • qRT-PCR:

    • Prepare the qRT-PCR reaction mixture containing cDNA template, forward and reverse primers, and qPCR master mix.

    • Perform the qRT-PCR using a standard cycling protocol:

      • Initial denaturation (e.g., 95°C for 10 minutes)

      • 40 cycles of denaturation (e.g., 95°C for 15 seconds) and annealing/extension (e.g., 60°C for 60 seconds).

    • Include a melt curve analysis at the end of the run to ensure product specificity for SYBR Green-based assays.

  • Data Analysis: Calculate the relative gene expression using the 2-ΔΔCt method, normalizing the expression of the target genes to the reference gene.[4][5]

Experimental_Workflow cluster_cell_culture Cell Culture & Treatment cluster_rna_processing RNA Processing & Analysis cluster_outcome Outcome A Seed HepG2 cells in 6-well plates B Incubate for 24h A->B C Treat with varying concentrations of this compound B->C D Incubate for desired time C->D E Harvest cells and extract total RNA D->E Proceed to RNA Extraction F Synthesize cDNA E->F G Perform qRT-PCR for target and reference genes F->G H Analyze data using 2-ΔΔCt method G->H I Determine dose- and time-dependent effects of this compound on gene expression H->I

Caption: Experimental workflow for studying this compound's effect on gene expression.

Data Presentation: Hypothetical Quantitative Data

The following table summarizes hypothetical results from a qRT-PCR experiment investigating the effect of a 24-hour this compound treatment on the expression of Nrf2 target genes in HepG2 cells.

This compound Concentration (µM)HMOX1 Fold Change (Mean ± SD)NQO1 Fold Change (Mean ± SD)GCLC Fold Change (Mean ± SD)
0 (Vehicle)1.00 ± 0.121.00 ± 0.091.00 ± 0.15
11.85 ± 0.211.54 ± 0.181.33 ± 0.11
53.22 ± 0.352.89 ± 0.272.15 ± 0.19
105.78 ± 0.494.67 ± 0.413.88 ± 0.32
254.13 ± 0.383.51 ± 0.332.97 ± 0.25

Data Interpretation: The hypothetical data suggests that this compound induces the expression of Nrf2 target genes in a dose-dependent manner, with a peak effect observed at 10 µM. The decrease in fold change at 25 µM could indicate potential cytotoxicity at higher concentrations, a common phenomenon that should be verified with a cell viability assay.

Conclusion and Future Directions

These application notes provide a foundational approach for investigating the effects of this compound on gene expression, centered around a plausible mechanism of Nrf2 pathway activation. Researchers can adapt these protocols to various cell types and expand the analysis to a global transcriptome level using techniques like RNA sequencing. Further studies should also aim to confirm the proposed mechanism of action through protein-level analyses, such as Western blotting for Nrf2 nuclear translocation and target protein expression, and functional assays to measure antioxidant capacity and cytoprotection. These investigations will be crucial in elucidating the therapeutic potential of this compound in diseases associated with oxidative stress and inflammation.

References

Prudomestin in Enzymatic Activity Assays: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Prudomestin, a naturally occurring flavonol isolated from the heartwood of Prunus domestica, has garnered attention in the scientific community for its potential therapeutic properties.[1][2] As a member of the flavonoid class of polyphenolic compounds, this compound exhibits significant inhibitory activity against xanthine (B1682287) oxidase, a key enzyme in purine (B94841) metabolism.[1][3] This document provides detailed application notes and protocols for utilizing this compound in enzymatic activity assays, with a focus on its well-documented role as a xanthine oxidase inhibitor and its potential antioxidant effects. These protocols are intended to guide researchers in accurately assessing the enzymatic inhibition and antioxidant capacity of this compound, facilitating further investigation into its mechanism of action and potential applications in drug development.

Physicochemical Properties and Handling

This compound (3,5,7-Trihydroxy-4',8-dimethoxyflavone) is soluble in dimethyl sulfoxide (B87167) (DMSO).[1] For experimental use, it is recommended to prepare a stock solution in DMSO. Store the powder at -20°C for long-term stability (up to 3 years) and the solvent-based solution at -80°C for up to one year.[1]

Quantitative Data Summary

The following table summarizes the key quantitative data reported for this compound in enzymatic assays.

ParameterEnzymeValueReference
IC₅₀Xanthine Oxidase6 µM[1][3]

IC₅₀ (Half-maximal inhibitory concentration): The concentration of an inhibitor required to reduce the activity of an enzyme by 50%.

Experimental Protocols

Xanthine Oxidase Inhibition Assay (Spectrophotometric Method)

This protocol details the procedure for determining the xanthine oxidase inhibitory activity of this compound by measuring the formation of uric acid from xanthine.[1][4]

Materials:

  • This compound

  • Xanthine Oxidase (XO) from bovine milk

  • Xanthine

  • Potassium phosphate (B84403) buffer (0.1 M, pH 7.5)

  • Dimethyl sulfoxide (DMSO)

  • Allopurinol (B61711) (positive control)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 295 nm

Procedure:

  • Preparation of Reagents:

    • This compound Stock Solution: Prepare a stock solution of this compound in DMSO. Further dilute with potassium phosphate buffer to achieve the desired final concentrations for the assay.

    • Xanthine Oxidase Solution: Prepare a solution of xanthine oxidase in cold 0.1 M potassium phosphate buffer (pH 7.5) to a final concentration of 0.05-0.1 U/mL.[1] Keep on ice.

    • Xanthine Solution: Dissolve xanthine in a minimal volume of NaOH and then adjust the pH to 7.5 with potassium phosphate buffer to a final concentration of 150 µM.[5]

    • Allopurinol Solution: Prepare a stock solution of allopurinol (a known XO inhibitor) in DMSO and dilute with buffer for use as a positive control.

  • Assay Protocol:

    • To each well of a 96-well plate, add the following in order:

      • 20 µL of this compound solution (or Allopurinol/DMSO for controls).

      • 130 µL of 0.1 M potassium phosphate buffer (pH 7.5).

      • 50 µL of Xanthine solution.

    • Pre-incubate the mixture at 25°C for 15 minutes.

    • Initiate the reaction by adding 50 µL of the xanthine oxidase solution to each well.

    • Immediately measure the absorbance at 295 nm at regular intervals for 5-10 minutes using a microplate reader.

  • Data Analysis:

    • Calculate the rate of uric acid formation by determining the slope of the linear portion of the absorbance versus time curve.

    • The percentage of xanthine oxidase inhibition is calculated using the following formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 Where:

      • A_control = Absorbance of the reaction with DMSO (no inhibitor).

      • A_sample = Absorbance of the reaction with this compound.

    • Determine the IC₅₀ value by plotting the percentage of inhibition against different concentrations of this compound.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This protocol assesses the antioxidant activity of this compound by measuring its ability to scavenge the stable free radical DPPH.[6]

Materials:

  • This compound

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)

  • Methanol (B129727) or Ethanol (B145695)

  • Ascorbic acid or Trolox (positive control)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 517 nm

Procedure:

  • Preparation of Reagents:

    • This compound Stock Solution: Prepare a stock solution of this compound in methanol or ethanol. Create serial dilutions to obtain a range of concentrations.

    • DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol or ethanol. The solution should have an absorbance of approximately 1.0 at 517 nm.

    • Positive Control: Prepare solutions of ascorbic acid or Trolox in methanol or ethanol at various concentrations.

  • Assay Protocol:

    • In a 96-well plate, add 100 µL of the this compound solution (or positive control/solvent for controls) to each well.

    • Add 100 µL of the DPPH solution to each well and mix thoroughly.

    • Incubate the plate in the dark at room temperature for 30 minutes.

    • Measure the absorbance at 517 nm using a microplate reader.

  • Data Analysis:

    • The percentage of DPPH radical scavenging activity is calculated using the following formula: % Scavenging Activity = [(A_control - A_sample) / A_control] x 100 Where:

      • A_control = Absorbance of the DPPH solution with the solvent (no sample).

      • A_sample = Absorbance of the DPPH solution with the this compound sample.

    • The results can be expressed as an IC₅₀ value, which is the concentration of this compound required to scavenge 50% of the DPPH radicals.

Signaling Pathways and Visualization

Flavonoids, including this compound, are known to modulate various signaling pathways involved in inflammation and cellular stress responses. The primary pathways of interest are the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.

NF-κB Signaling Pathway

The NF-κB pathway is a crucial regulator of inflammatory responses.[7] Inhibition of this pathway can lead to a reduction in the expression of pro-inflammatory genes. A related compound, prunetin (B192199), has been shown to suppress the NF-κB pathway.[8]

NF_kB_Pathway cluster_cytoplasm Cytoplasm LPS LPS TLR4 TLR4 LPS->TLR4 Activates IKK IKK TLR4->IKK Activates IkBa IκBα IKK->IkBa Phosphorylates NFkB NF-κB (p65/p50) Proteasome Proteasome IkBa->Proteasome Degradation Nucleus Nucleus NFkB->Nucleus Translocates Inflammatory_Genes Pro-inflammatory Gene Expression Nucleus->Inflammatory_Genes Induces This compound This compound This compound->IKK Inhibits

Caption: Proposed inhibition of the NF-κB signaling pathway by this compound.

MAPK Signaling Pathway

The MAPK pathway is involved in cellular responses to a variety of stimuli and plays a key role in inflammation and cell proliferation.[9][10] Flavonoids have been shown to modulate MAPK signaling.

MAPK_Pathway Stimuli Stress/Cytokines MAPKKK MAPKKK (e.g., ASK1, TAK1) Stimuli->MAPKKK Activates MAPKK MAPKK (e.g., MKK3/6, MKK4/7) MAPKKK->MAPKK Phosphorylates MAPK MAPK (p38, JNK) MAPKK->MAPK Phosphorylates Transcription_Factors Transcription Factors (e.g., AP-1, c-Jun) MAPK->Transcription_Factors Activates Inflammatory_Response Inflammatory Response Transcription_Factors->Inflammatory_Response Induces This compound This compound This compound->MAPKKK Inhibits

Caption: Potential modulation of the MAPK signaling pathway by this compound.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for evaluating the bioactivity of this compound.

Experimental_Workflow Start Start Compound_Prep This compound Stock Solution (in DMSO) Start->Compound_Prep Enzyme_Assay Xanthine Oxidase Inhibition Assay Compound_Prep->Enzyme_Assay Antioxidant_Assay DPPH Radical Scavenging Assay Compound_Prep->Antioxidant_Assay Data_Analysis1 Calculate % Inhibition Determine IC₅₀ Enzyme_Assay->Data_Analysis1 Data_Analysis2 Calculate % Scavenging Determine IC₅₀ Antioxidant_Assay->Data_Analysis2 Cell_Culture Cell-Based Assays (e.g., RAW 264.7) Data_Analysis1->Cell_Culture Data_Analysis2->Cell_Culture Pathway_Analysis Signaling Pathway Analysis (Western Blot) Cell_Culture->Pathway_Analysis Conclusion Conclusion & Further Studies Pathway_Analysis->Conclusion

Caption: General experimental workflow for this compound bioactivity assessment.

References

Application Notes & Protocols: Comprehensive Assessment of Prudomestin's Effect on Reactive Oxygen Species (ROS)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed set of protocols for the comprehensive evaluation of a novel compound, Prudomestin, on the generation and scavenging of Reactive Oxygen Species (ROS). The methodologies described herein cover both cell-free and cell-based assays to elucidate the potential pro-oxidant or antioxidant effects of this compound. These protocols are designed to be adaptable for high-throughput screening and detailed mechanistic studies.

Introduction to ROS in Drug Discovery

Reactive Oxygen Species (ROS) are a group of chemically reactive molecules containing oxygen, including superoxide (B77818) anions (O₂⁻), hydrogen peroxide (H₂O₂), and hydroxyl radicals (•OH). While essential for various signaling pathways and immune responses, an imbalance leading to excessive ROS levels results in oxidative stress. Oxidative stress is implicated in the pathophysiology of numerous diseases, including cancer, neurodegenerative disorders, and cardiovascular diseases. Consequently, the assessment of a drug candidate's ability to modulate ROS is a critical step in the drug discovery and development process. These protocols outline a systematic approach to characterize the impact of a novel compound, this compound, on cellular and non-cellular ROS levels.

Overall Experimental Workflow

The assessment of this compound's effect on ROS will follow a multi-tiered approach, beginning with cell-free assays to determine direct antioxidant capacity, followed by cell-based assays to measure intracellular ROS and assess downstream oxidative damage.

G cluster_0 Tier 1: Direct Chemical Activity cluster_1 Tier 2: Intracellular ROS Assessment cluster_2 Tier 3: Oxidative Damage & Mechanistic Insight A DPPH Radical Scavenging Assay C Cell Culture & Treatment (e.g., HeLa, SH-SY5Y) A->C Proceed if direct antioxidant activity is observed B ABTS Radical Scavenging Assay B->C D General Intracellular ROS Detection (DCFH-DA Assay) C->D Dose-response & time-course E Mitochondrial Superoxide Detection (MitoSOX Red Assay) C->E Dose-response & time-course F Lipid Peroxidation Assay (TBARS) D->F Assess downstream consequences G Nrf2 Pathway Activation (Western Blot/qPCR) E->G Investigate mechanisms G cluster_0 Cytoplasm cluster_1 Nucleus This compound This compound Keap1_Nrf2 Keap1-Nrf2 Complex This compound->Keap1_Nrf2 Modifies Keap1 ROS ROS ROS->Keap1_Nrf2 Nrf2_free Nrf2 Keap1_Nrf2->Nrf2_free Nrf2 Release Degradation Proteasomal Degradation Keap1_Nrf2->Degradation Basal State Nrf2_nuc Nrf2 Nrf2_free->Nrf2_nuc Translocation ARE ARE Nrf2_nuc->ARE Binds Genes Antioxidant Genes (HO-1, NQO1) ARE->Genes Upregulates Transcription

Troubleshooting & Optimization

improving Prudomestin solubility for cell culture

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Prudomestin. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming challenges related to the solubility of this compound for cell culture applications. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the successful integration of this compound into your research.

Troubleshooting Guide

This guide addresses common issues encountered when preparing this compound solutions for cell culture experiments.

Problem Potential Cause Recommended Solution
This compound powder is not dissolving in the initial solvent. Insufficient solvent volume or inadequate mixing.Ensure you are using a sufficient volume of DMSO. Sonication is recommended to aid dissolution.[1] Gently warm the solution to 37°C while vortexing.
Precipitation occurs after adding the stock solution to the cell culture medium. The final concentration of the organic solvent (e.g., DMSO) is too low to maintain solubility. The concentration of this compound exceeds its solubility limit in the final aqueous medium. Interaction with components in the culture medium, such as proteins and salts.Prepare a more concentrated stock solution in DMSO to minimize the volume added to the medium. Perform serial dilutions of your stock solution in DMSO before adding to the final medium.[2] Ensure the final DMSO concentration in the culture medium does not exceed a level toxic to your specific cell line (typically ≤ 0.5%).[3] Always run a vehicle control with the same final concentration of DMSO.[3]
Inconsistent experimental results between different batches of this compound solution. Degradation of this compound in the stock solution over time. Inaccurate initial weighing or dilution calculations.Store this compound powder at -20°C for up to 3 years and in solvent at -80°C for up to 1 year, protected from direct sunlight.[1] Prepare fresh stock solutions regularly and avoid repeated freeze-thaw cycles. Recalibrate your balance and double-check all calculations before preparing solutions.
Observed cytotoxicity is higher than expected. The concentration of the solvent (e.g., DMSO) is too high for the cell line being used. The this compound concentration is too high.Determine the maximum tolerable DMSO concentration for your specific cell line (often between 0.1% and 1.0%).[4][5] Perform a dose-response curve to determine the optimal, non-toxic working concentration of this compound.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing a stock solution of this compound for cell culture?

A1: The recommended solvent for preparing a stock solution of this compound is high-purity Dimethyl Sulfoxide (DMSO).[1][3] this compound has a high solubility in DMSO, reaching up to 65 mg/mL (196.8 mM).[1]

Q2: How should I prepare a stock solution of this compound?

A2: To prepare a stock solution, accurately weigh the desired amount of this compound powder and dissolve it in the appropriate volume of 100% DMSO. Sonication is recommended to ensure complete dissolution.[1] For detailed steps, refer to the Experimental Protocols section.

Q3: Can I dissolve this compound directly in my cell culture medium or a buffer like PBS?

A3: It is not recommended to dissolve this compound directly in aqueous solutions like cell culture medium or PBS. This compound is a lipophilic molecule with low aqueous solubility.[6] Direct dissolution in aqueous media will likely result in poor solubility and precipitation. The standard procedure is to first create a concentrated stock solution in an organic solvent like DMSO.[5]

Q4: What is the maximum concentration of DMSO my cells can tolerate?

A4: The tolerance to DMSO varies between different cell lines.[5] As a general guideline, most cell lines can tolerate DMSO concentrations up to 0.5%, while some robust lines may tolerate up to 1%.[3] It is crucial to perform a vehicle control experiment to determine the effect of DMSO on your specific cell line.

Q5: How should I store my this compound stock solution?

A5: this compound stock solutions in DMSO should be stored at -80°C for long-term storage (up to one year).[1] For short-term storage, aliquots can be kept at -20°C. Avoid repeated freeze-thaw cycles by preparing single-use aliquots.

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

Materials:

  • This compound powder (Molecular Weight: 330.29 g/mol )[1]

  • Anhydrous Dimethyl Sulfoxide (DMSO), cell culture grade

  • Sterile microcentrifuge tubes

  • Calibrated analytical balance

  • Vortex mixer

  • Sonicator water bath

Procedure:

  • Allow the vial of this compound powder to equilibrate to room temperature before opening.

  • Accurately weigh 3.30 mg of this compound powder and transfer it to a sterile microcentrifuge tube.

  • Add 1 mL of 100% DMSO to the tube.

  • Vortex the tube vigorously for 1-2 minutes until the powder is dispersed.

  • Place the tube in a sonicator water bath and sonicate for 10-15 minutes to ensure complete dissolution.[1]

  • Visually inspect the solution to confirm that no particulates are present.

  • Aliquot the stock solution into smaller, single-use sterile tubes to avoid repeated freeze-thaw cycles.

  • Label the aliquots clearly with the compound name, concentration, and date of preparation.

  • Store the aliquots at -80°C for long-term storage.[1]

Protocol 2: Diluting this compound for Cell Culture Treatment

Materials:

  • 10 mM this compound stock solution in DMSO

  • Complete cell culture medium appropriate for your cell line

  • Sterile microcentrifuge tubes or a 96-well plate for serial dilutions

Procedure:

  • Thaw a single-use aliquot of the 10 mM this compound stock solution at room temperature.

  • Perform serial dilutions of the stock solution in 100% DMSO if a dose-response curve is required. For example, to make a 1 mM solution, mix 10 µL of the 10 mM stock with 90 µL of DMSO.

  • To prepare the final working concentration, dilute the appropriate stock solution directly into the pre-warmed cell culture medium. For instance, to achieve a final concentration of 10 µM in 1 mL of medium, add 1 µL of the 10 mM stock solution. This results in a final DMSO concentration of 0.1%.

  • Gently mix the medium containing this compound immediately after adding the stock solution to prevent precipitation.

  • Add the this compound-containing medium to your cells.

  • Remember to include a vehicle control by adding the same final concentration of DMSO (without this compound) to a separate set of cells.

Visualizations

Prudomestin_Workflow cluster_prep Stock Solution Preparation cluster_treat Cell Treatment cluster_control Vehicle Control weigh Weigh this compound Powder dissolve Dissolve in 100% DMSO weigh->dissolve sonicate Sonicate to Aid Dissolution dissolve->sonicate aliquot Aliquot and Store at -80°C sonicate->aliquot thaw Thaw Stock Aliquot aliquot->thaw Experiment Day dmso Prepare DMSO Control dilute Dilute in Culture Medium thaw->dilute treat Add to Cells dilute->treat incubate Incubate treat->incubate treat_c Add to Cells dmso->treat_c incubate_c Incubate treat_c->incubate_c Xanthine_Oxidase_Pathway cluster_purine Purine Metabolism cluster_inhibition Inhibition Hypoxanthine Hypoxanthine XO1 Xanthine Oxidase Hypoxanthine->XO1 Xanthine Xanthine XO2 Xanthine Oxidase Xanthine->XO2 UricAcid UricAcid XO1->Xanthine XO2->UricAcid This compound This compound This compound->XO1 This compound->XO2

References

Prudomestin stability issues in aqueous solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of Prudomestin in aqueous solutions.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing this compound stock solutions?

A1: For long-term storage, this compound powder is stable for up to three years at -20°C.[1] For stock solutions, Dimethyl Sulfoxide (DMSO) is recommended, with storage at -80°C for up to one year.[1] this compound is soluble in DMSO at a concentration of 65 mg/mL (196.8 mM).[1]

Q2: How stable is this compound in aqueous solutions?

A2: this compound, being a flavonoid, is expected to have limited stability in aqueous solutions. The stability is significantly influenced by factors such as pH, temperature, light, and the presence of oxidizing agents.[2][3] Generally, flavonoids are more susceptible to degradation in neutral to alkaline conditions compared to acidic environments.[4][5] Liquid dosage forms are typically more prone to degradation than solid forms.[6]

Q3: What are the primary factors that can cause this compound to degrade in an aqueous solution?

A3: The most critical factors affecting the stability of flavonoids like this compound in aqueous solutions are:

  • pH: Flavonoids are often unstable in alkaline aqueous solutions.[5]

  • Temperature: Higher temperatures accelerate the rate of chemical degradation.[2][6]

  • Light: Exposure to light, particularly UV light, can induce photolytic degradation.[3][6] For photosensitive compounds, storage in amber glass vials in the dark is recommended.[6]

  • Oxidation: The presence of dissolved oxygen or other oxidizing agents can lead to oxidative degradation of the flavonoid structure.

Q4: What are the visible signs of this compound degradation in solution?

A4: Degradation of this compound in an aqueous solution may be indicated by a change in color, the formation of a precipitate, or a decrease in its biological activity. For accurate assessment, it is recommended to use analytical techniques like High-Performance Liquid Chromatography (HPLC) to monitor the appearance of degradation products and the decrease in the concentration of the parent compound.[7]

Q5: How should I prepare and store aqueous working solutions of this compound for experiments?

A5: It is advisable to prepare fresh aqueous working solutions of this compound immediately before each experiment. If a solution must be prepared in advance, it should be stored at a low temperature (2-8°C), protected from light, and used as soon as possible. The pH of the buffer system should be considered, with slightly acidic conditions (pH 4-6) generally being more favorable for flavonoid stability.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Unexpected peaks appear in my HPLC chromatogram. This is a strong indicator of degradation. The new peaks likely correspond to degradation products.Perform a forced degradation study (see Experimental Protocols section) to identify potential degradation products. Ensure the HPLC method is stability-indicating, meaning it can separate the intact this compound from its degradants.[7][8]
The biological activity of my this compound solution has decreased. Degradation of the active pharmaceutical ingredient (API) has likely occurred, reducing its effective concentration.Prepare a fresh solution from a solid powder or a recently prepared DMSO stock. Verify the concentration and purity of the new solution using a validated analytical method before use.
The color of my aqueous this compound solution has changed. Color change is a common sign of chemical degradation in flavonoid solutions, often due to oxidation or pH-mediated structural changes.Discard the solution. Prepare a fresh solution and minimize its exposure to light and oxygen. Consider degassing the buffer or using an amber vial for storage.
A precipitate has formed in my aqueous solution. This could be due to the low aqueous solubility of this compound or the formation of insoluble degradation products. Flavonoids generally have low water solubility.[9][10]Verify the concentration used is within the solubility limit in your specific aqueous buffer. If solubility is the issue, consider using a co-solvent or adjusting the pH. If precipitation is due to degradation, the solution should be discarded.

Quantitative Stability Data

The following table summarizes illustrative data from a forced degradation study on a flavonoid compound with a structure similar to this compound. This data demonstrates the expected stability profile under various stress conditions.

Stress Condition Time % Degradation (Illustrative) Appearance of Degradation Products
0.1 M HCl24 hours~5-10%Minor peaks observed in HPLC
0.1 M NaOH2 hours> 90%Multiple major degradation peaks
3% H₂O₂24 hours~20-30%Several distinct degradation peaks
Thermal (80°C)48 hours~15-25%Noticeable increase in degradation peaks
Photolytic (UV light)24 hours~30-50%Significant formation of new peaks

Experimental Protocols

Protocol: Forced Degradation Study of this compound

This protocol outlines a typical forced degradation study to identify potential degradation products and establish a stability-indicating analytical method.

1. Preparation of Stock Solution:

2. Stress Conditions:

  • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and heat at 60°C.

  • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and heat at 60°C.

  • Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and keep at room temperature.

  • Thermal Degradation: Expose both the solid this compound powder and a solution to heat (e.g., 80°C).

  • Photolytic Degradation: Expose both the solid powder and a solution to light as per ICH Q1B guidelines.

3. Sample Analysis:

  • At specified time points (e.g., 2, 4, 8, 12, 24 hours), withdraw aliquots of the stressed samples.

  • Neutralize the acid and base hydrolysis samples if necessary.

  • Dilute the samples to a suitable concentration for analysis.

  • Analyze the samples using a stability-indicating HPLC method.

4. HPLC Method Development (Example):

  • Column: C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm).

  • Mobile Phase: A gradient elution using a mixture of an acidic aqueous phase (e.g., 0.1% formic acid in water) and an organic phase (e.g., acetonitrile or methanol).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detector at a wavelength determined by the UV spectrum of this compound.

  • Method Validation: The method should be validated for specificity, linearity, accuracy, precision, and robustness according to ICH guidelines to ensure it is stability-indicating.

Visualizations

Logical Relationships

cluster_factors Factors Influencing Stability cluster_degradation Degradation Pathways pH pH Hydrolysis Hydrolysis pH->Hydrolysis Temp Temperature Temp->Hydrolysis Oxidation Oxidation Temp->Oxidation Light Light Exposure Photolysis Photolysis Light->Photolysis Oxygen Oxidizing Agents Oxygen->Oxidation This compound This compound Stability in Aqueous Solution Hydrolysis->this compound Oxidation->this compound Photolysis->this compound

Caption: Factors influencing this compound degradation pathways.

Experimental Workflow

cluster_stress Apply Stress Conditions prep Prepare 1 mg/mL This compound Stock Solution acid Acid (HCl) prep->acid base Base (NaOH) prep->base oxi Oxidative (H2O2) prep->oxi thermal Thermal prep->thermal photo Photolytic prep->photo sample Sample at Time Points (0, 2, 4, 8, 24h) acid->sample base->sample oxi->sample thermal->sample photo->sample hplc Analyze via Stability-Indicating HPLC Method sample->hplc data Evaluate Data: - % Degradation - Degradation Products hplc->data

Caption: Workflow for a forced degradation study of this compound.

Signaling Pathway

Hypoxanthine Hypoxanthine Xanthine Xanthine Hypoxanthine->Xanthine O2 -> H2O2 UricAcid Uric Acid Xanthine->UricAcid O2 -> H2O2 XO Xanthine Oxidase (XO) XO->Xanthine XO->UricAcid This compound This compound (Inhibitor) This compound->XO inhibits

Caption: Inhibition of the purine (B94841) degradation pathway by this compound.

References

preventing Prudomestin degradation during experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to prevent the degradation of Prudomestin during experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary known activities?

This compound is a naturally occurring flavonoid, specifically a flavonol. It is recognized as a potent inhibitor of xanthine (B1682287) oxidase, an enzyme involved in the production of uric acid and reactive oxygen species (ROS). Consequently, this compound exhibits significant antioxidant and anti-inflammatory properties.

Q2: What are the recommended short-term and long-term storage conditions for this compound?

For optimal stability, this compound should be handled and stored according to the following guidelines:

FormStorage TemperatureDurationAdditional Notes
Powder -20°CUp to 3 yearsKeep in a tightly sealed container, protected from light.
In Solvent -80°CUp to 1 yearAliquot to avoid repeated freeze-thaw cycles. Use a suitable, dry solvent.

Q3: In which solvents is this compound soluble?

This compound is soluble in Dimethyl Sulfoxide (DMSO). When preparing stock solutions, sonication may be required to fully dissolve the compound. It is crucial to use anhydrous solvents, as water can promote hydrolysis.

Q4: What are the main factors that can cause this compound degradation during experiments?

As a flavonoid, this compound is susceptible to degradation from several factors:

  • pH: Stability is pH-dependent, with degradation often increasing in neutral to alkaline conditions.

  • Temperature: Elevated temperatures can accelerate degradation.

  • Light: Exposure to light, particularly UV radiation, can induce photodegradation.

  • Oxidation: The presence of oxidizing agents or dissolved oxygen can lead to oxidative degradation.

  • Solvent: The choice of solvent can impact stability. Protic solvents, especially water, can facilitate hydrolytic degradation.

Troubleshooting Guides

Issue 1: Loss of this compound Activity in Aqueous Buffers

Possible Cause: Hydrolytic degradation is a common issue for flavonoids in aqueous solutions, particularly at neutral or alkaline pH.

Solutions:

  • pH Optimization: Whenever possible, maintain the pH of your aqueous solution in the acidic range (pH < 7), where flavonoids generally exhibit greater stability.

  • Minimize Time in Aqueous Solution: Prepare fresh solutions of this compound in your aqueous buffer immediately before use. Avoid storing aqueous solutions for extended periods.

  • Co-solvents: If your experimental design allows, consider using a co-solvent system (e.g., a small percentage of ethanol (B145695) or DMSO in your buffer) to improve stability.

Issue 2: Inconsistent Results in Cell-Based Assays

Possible Cause: Degradation of this compound in the cell culture medium can lead to variable effective concentrations. Cell culture media are typically buffered at a physiological pH (around 7.4), which can promote flavonoid degradation over time.

Solutions:

  • Time-Course Experiments: Perform initial time-course experiments to determine the stability of this compound in your specific cell culture medium under your experimental conditions (e.g., 37°C, 5% CO2).

  • Frequent Media Changes: For longer-term experiments, consider replacing the medium containing this compound at regular intervals to maintain a consistent concentration of the active compound.

  • Protect from Light: Incubators should be kept in a dark room or the cell culture plates should be protected from light to prevent photodegradation.

Issue 3: Suspected Photodegradation During Sample Preparation

Possible Cause: Standard laboratory lighting can be sufficient to induce photodegradation of light-sensitive compounds like flavonoids.

Solutions:

  • Use Amber-Colored Vials: Prepare and store this compound stock solutions and experimental samples in amber-colored or light-blocking vials.

  • Minimize Light Exposure: During experimental procedures, work in a dimly lit area or shield your samples from direct light as much as possible.

  • Control Experiments: Include a control sample that is exposed to the same experimental conditions but kept in the dark to assess the extent of photodegradation.

Quantitative Data on Flavonoid Stability

Due to the limited availability of specific quantitative degradation data for this compound, the following tables summarize stability data for structurally similar flavonols, which can serve as a proxy.

Table 1: Thermal Degradation of Flavonols in Boiling Water

FlavonolHalf-life (t₁/₂) at 100°C (min)
Myricetin7.75
Quercetin17.57
Kaempferol>180
Fisetin131.24

Data suggests that the degree of hydroxylation on the B-ring of the flavonol structure influences thermal stability, with more hydroxyl groups leading to faster degradation.

Table 2: pH-Dependent Degradation of Flavonol Glycosides

Flavonol AglyconeConditionStability
Quercetin0.1 M HClMore Stable
KaempferolpH 4.5-7.4pH-dependent stability
Isorhamnetin0.1 M NaOHLess Stable

Generally, flavonols are more stable in acidic conditions and degrade more rapidly in neutral to alkaline conditions.

Experimental Protocols

Protocol 1: Forced Degradation Study for this compound

This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products and degradation pathways of this compound.

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable organic solvent (e.g., methanol (B129727) or DMSO) at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and incubate at 60°C for 24 hours.

    • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and incubate at 60°C for 2 hours.

    • Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and keep at room temperature for 24 hours, protected from light.

    • Thermal Degradation: Evaporate the solvent from the stock solution to obtain a solid film and expose it to 70°C for 48 hours.

    • Photodegradation: Expose the stock solution in a quartz cuvette to a calibrated light source (e.g., UV lamp at 254 nm and 366 nm) for a defined period.

  • Sample Analysis:

    • At specified time points, withdraw aliquots from each stress condition.

    • Neutralize the acidic and basic samples.

    • Analyze all samples by a stability-indicating HPLC method (e.g., C18 column with a gradient of acetonitrile (B52724) and acidified water) with a photodiode array (PDA) detector to separate and quantify this compound and its degradation products.

Protocol 2: HPLC Method for Stability Assessment

A general reverse-phase HPLC method for monitoring the stability of this compound is described below. Method optimization will be required for specific applications.

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient:

    • 0-5 min: 10% B

    • 5-25 min: 10-90% B

    • 25-30 min: 90% B

    • 30-35 min: 90-10% B

    • 35-40 min: 10% B

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: Scan for the lambda max of this compound (typically in the range of 254-370 nm for flavonols).

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

Signaling Pathways and Experimental Workflows

This compound's Mechanism of Action and Degradation Logic

Prudomestin_Action_Degradation This compound This compound XO Xanthine Oxidase This compound->XO Inhibits AntioxidantResponse Antioxidant Response This compound->AntioxidantResponse Promotes Degradation Degradation (pH, Temp, Light, O2) This compound->Degradation UricAcid Uric Acid XO->UricAcid Produces ROS Reactive Oxygen Species (ROS) XO->ROS Produces Inflammation Inflammation ROS->Inflammation Promotes DegradationProducts Degradation Products (Loss of Activity) Degradation->DegradationProducts Experimental_Workflow Start Start Experiment PrepStock Prepare this compound Stock (Anhydrous DMSO, Amber Vial) Start->PrepStock StoreStock Store Stock at -80°C PrepStock->StoreStock PrepareWorking Prepare Working Solution (Fresh, in appropriate buffer/media) StoreStock->PrepareWorking ProtectFromLight Protect from Light (Dim lighting, cover plates/tubes) PrepareWorking->ProtectFromLight ControlTemp Control Temperature (Avoid unnecessary heat) ProtectFromLight->ControlTemp RunExperiment Perform Experiment ControlTemp->RunExperiment Analyze Analyze Results RunExperiment->Analyze XO_Inflammation_Pathway XO Xanthine Oxidase (XO) ROS Reactive Oxygen Species (ROS) XO->ROS Generates MAPK MAPK Pathway (p38, JNK, ERK) ROS->MAPK Activates NFkB NF-κB Pathway ROS->NFkB Activates ProInflammatory Pro-inflammatory Cytokines (TNF-α, IL-6) MAPK->ProInflammatory Induces NFkB->ProInflammatory Induces This compound This compound This compound->XO Inhibits Nrf2 Nrf2/ARE Pathway This compound->Nrf2 Activates AntioxidantEnzymes Antioxidant Enzymes Nrf2->AntioxidantEnzymes Upregulates

optimizing Prudomestin concentration for in vitro studies

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Prudomestin. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing the use of this compound for in vitro studies. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to ensure the success of your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for dissolving this compound?

A1: this compound is readily soluble in dimethyl sulfoxide (B87167) (DMSO). For cell culture experiments, it is crucial to ensure that the final concentration of DMSO in the medium does not exceed levels that could cause toxicity to your specific cell line. A final DMSO concentration of less than 0.1% is generally recommended.[1][2] Always include a vehicle-only control (medium with the same final concentration of DMSO) in your experiments to account for any solvent effects.[2]

Q2: How should this compound stock solutions be stored?

A2: this compound stock solutions in DMSO should be stored at -20°C or -80°C to maintain stability. To prevent degradation from repeated freeze-thaw cycles, it is advisable to aliquot the stock solution into smaller, single-use volumes.[3] Protect the stock solutions from light, as many compounds are light-sensitive.

Q3: What is a typical starting concentration range for this compound in in vitro experiments?

A3: The optimal concentration of this compound is highly dependent on the cell type and the specific assay being performed. For initial dose-response experiments, a broad concentration range is recommended to determine the IC50 value. Based on preliminary studies, a starting range of 10 nM to 100 µM is often effective. A cytotoxicity assay is essential to determine the optimal, non-toxic concentration for your particular cell line and experimental conditions.[2][3]

Troubleshooting Guide

Q4: I am observing high levels of cell death even at low concentrations of this compound. What could be the cause?

A4: Unexpectedly high cytotoxicity can stem from several factors:

  • Cell Line Sensitivity: Your specific cell line may be particularly sensitive to this compound. It is recommended to perform a dose-response curve with a wider range of lower concentrations (e.g., starting from 0.1 nM).

  • Solvent Toxicity: The final concentration of the solvent (e.g., DMSO) in your culture medium might be too high. Ensure the final solvent concentration is non-toxic to your cells, typically below 0.1% for DMSO.[1][2] Always include a vehicle-only control to check for solvent-induced cytotoxicity.

  • Compound Instability: this compound may degrade in the culture medium over long incubation periods, releasing cytotoxic byproducts. Consider refreshing the treatment medium for long-term experiments.

Q5: My results with this compound are inconsistent between experiments. How can I improve reproducibility?

A5: Inconsistent results are often related to the handling of the compound or experimental setup:

  • Precipitation: this compound may precipitate when diluted into aqueous culture media, especially at higher concentrations. This can lead to variability in the effective concentration. Visually inspect the medium for any precipitate after adding this compound. Preparing fresh dilutions for each experiment from a stable stock solution is recommended.

  • Assay Variability: Ensure that cell seeding density, incubation times, and reagent concentrations are consistent across all experiments.

  • Compound Degradation: As mentioned, the stability of this compound can be affected by light and temperature. Minimize the exposure of stock solutions and experimental plates to light.

Experimental Protocols

Protocol 1: Determining Optimal this compound Concentration using an MTT Assay

This protocol outlines the steps to determine the cytotoxic effects of this compound on a specific cell line and to identify the optimal concentration range for further in vitro studies using a 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.[4][5]

Materials:

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Complete cell culture medium

  • 96-well cell culture plates

  • MTT solution (5 mg/mL in PBS)

  • DMSO (for formazan (B1609692) solubilization)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count cells that are in the logarithmic growth phase.

    • Seed the cells in a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of complete medium.[4][6]

    • Incubate the plate overnight at 37°C and 5% CO2 to allow for cell adherence.

  • Preparation of this compound Dilutions:

    • Prepare a serial dilution of this compound in complete culture medium to achieve the desired final concentrations. For a starting range of 10 nM to 100 µM, you can prepare 2X intermediate dilutions.

    • Also, prepare a vehicle control (medium with the same final DMSO concentration as the highest this compound concentration) and a no-treatment control (medium only).

  • Cell Treatment:

    • After overnight incubation, carefully remove the medium from the wells.

    • Add 100 µL of the prepared this compound dilutions and controls to the respective wells.

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • Following incubation, add 20 µL of MTT solution (5 mg/mL) to each well.[4]

    • Incubate the plate for 4 hours at 37°C to allow for the formation of formazan crystals.

    • Carefully remove the medium containing MTT.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 5-10 minutes to ensure complete dissolution.

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

Data Presentation

Table 1: Hypothetical IC50 Values of this compound in Various Cancer Cell Lines after 48h Treatment

Cell LineCancer TypeIC50 (µM)
MCF-7Breast Cancer15.2
A549Lung Cancer28.5
DU145Prostate Cancer45.8
HepG2Liver Cancer19.7

Note: These are example values. Researchers should determine the IC50 for their specific cell line and experimental conditions.

Mandatory Visualizations

Signaling Pathway Diagram

Prudomestin_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Growth Factor Receptor PI3K PI3K Receptor->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation This compound This compound This compound->Akt Inhibition

Caption: Hypothetical signaling pathway for this compound, inhibiting the PI3K/Akt pathway.

Experimental Workflow Diagram

Experimental_Workflow start Start seed_cells Seed Cells in 96-well Plate start->seed_cells prepare_dilutions Prepare Serial Dilutions of this compound seed_cells->prepare_dilutions treat_cells Treat Cells with This compound prepare_dilutions->treat_cells incubate Incubate for Desired Time treat_cells->incubate mtt_assay Perform MTT Assay incubate->mtt_assay read_plate Read Absorbance at 570 nm mtt_assay->read_plate analyze_data Analyze Data & Determine IC50 read_plate->analyze_data end End analyze_data->end

Caption: Workflow for determining the optimal concentration of this compound.

References

Prudomestin Vehicle Control for Cell Assays: A Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for using Prudomestin in cell-based assays, with a specific focus on the use of Dimethyl Sulfoxide (DMSO) as a vehicle control.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a natural flavonoid compound isolated from the heartwood of Prunus domestica. Its primary known mechanism of action is the inhibition of xanthine (B1682287) oxidase (XO), with a reported half-maximal inhibitory concentration (IC50) of approximately 6 µM.[1] Xanthine oxidase is an enzyme that catalyzes the oxidation of hypoxanthine (B114508) to xanthine and then to uric acid. A key consequence of this enzymatic activity is the production of reactive oxygen species (ROS), such as superoxide (B77818) and hydrogen peroxide.[2][3] Therefore, by inhibiting xanthine oxidase, this compound can reduce the generation of ROS in cellular systems.

Q2: Why is DMSO used as a vehicle for this compound in cell assays?

This compound, like many flavonoids, has low solubility in aqueous solutions. DMSO is a powerful aprotic solvent capable of dissolving a wide range of hydrophobic compounds, making it an effective vehicle for introducing this compound into cell culture media.[4][5]

Q3: Can DMSO itself affect my experimental results?

Yes, DMSO is not biologically inert and can exert dose-dependent effects on cell cultures. These effects can range from altered cell growth and viability to changes in gene expression and cell signaling.[4] At lower concentrations (≤ 0.1%), DMSO is generally considered safe for most cell lines with minimal impact.[5] However, at higher concentrations, it can induce cytotoxicity.[3][6][7] Therefore, it is crucial to use a vehicle control in all experiments to differentiate the effects of this compound from those of the solvent.

Q4: What is a vehicle control and why is it essential?

A vehicle control is a sample group treated with the same concentration of DMSO as your experimental group, but without this compound. This control is critical for attributing the observed biological effects to this compound rather than the solvent.[8] Any changes observed in the vehicle control group can be considered effects of DMSO, allowing you to determine the net effect of this compound.

Troubleshooting Guides

Problem 1: High levels of cytotoxicity observed in both this compound-treated and vehicle control groups.
  • Possible Cause: The final DMSO concentration is too high for your specific cell line. Cell sensitivity to DMSO can vary significantly.

  • Solution:

    • Verify DMSO Concentration: Double-check your dilution calculations to ensure the final DMSO concentration in the culture medium is within the recommended range (see Table 1).

    • Perform a Dose-Response Assay for DMSO: Determine the maximum tolerable DMSO concentration for your cells by performing a cell viability assay (e.g., MTT) with a range of DMSO concentrations (e.g., 0.05% to 2.0%). The highest concentration that maintains high cell viability (e.g., ≥95%) should be used for your experiments.

    • Reduce Exposure Time: If possible, shorten the incubation period with this compound and the vehicle control. Some cell lines can tolerate higher DMSO concentrations for shorter durations.

Problem 2: Weak or no observable effect of this compound on cells.
  • Possible Cause 1: this compound concentration is too low or incubation time is too short.

  • Solution: Perform a dose-response experiment with a range of this compound concentrations and a time-course experiment (e.g., 24, 48, 72 hours) to determine the optimal conditions for observing an effect.

  • Possible Cause 2: this compound has precipitated out of solution.

  • Solution: Visually inspect the culture medium for any signs of precipitation. Ensure the stock solution of this compound in DMSO is fully dissolved before diluting it in the culture medium. It may be necessary to gently warm the stock solution or use sonication to ensure complete dissolution.

  • Possible Cause 3: The chosen cell line is not sensitive to xanthine oxidase inhibition.

  • Solution: Ensure your cell line expresses xanthine oxidase and that the biological process you are measuring is sensitive to changes in ROS levels.

Problem 3: Inconsistent or highly variable results between replicate wells.
  • Possible Cause 1: Inconsistent cell seeding.

  • Solution: Ensure a homogenous cell suspension before seeding and use calibrated pipettes for accurate cell distribution.

  • Possible Cause 2: "Edge effect" in multi-well plates. The outer wells of a plate are more prone to evaporation, leading to changes in media concentration.

  • Solution: Avoid using the outermost wells of the plate for experimental samples. Instead, fill them with sterile PBS or media to maintain a humidified environment.

  • Possible Cause 3: Compound precipitation during the experiment.

  • Solution: As mentioned previously, ensure complete solubilization of this compound in the final culture medium.

Quantitative Data Summary

Table 1: Recommended Final DMSO Concentrations for In Vitro Cell Assays

Final DMSO Concentration (v/v)General Effect on Most Cell LinesRecommendation
≤ 0.1%Considered safe for most cell lines, including sensitive primary cells, with minimal impact on viability or signaling.Highly Recommended for all long-term (>24h) experiments.
0.1% - 0.5%Generally tolerated by robust, immortalized cell lines for standard assay durations (24-72h).Acceptable. Always perform a vehicle control titration to confirm for your specific cell line.
0.5% - 1.0%May induce cellular stress, affect proliferation, or cause cytotoxicity in some cell lines.Use with Caution. Only if required for solubility and for short-term assays.
> 1.0%Significant cytotoxicity is common. Can induce major cellular changes, including cell cycle arrest.Not Recommended for most cell-based assays.

Data compiled from multiple sources indicating the general tolerance of cell lines to DMSO.[3][6][7]

Experimental Protocols

Protocol: Determining the Effect of this compound on Cell Viability using an MTT Assay

This protocol outlines the steps to assess the cytotoxicity of this compound on a chosen adherent cell line.

Materials:

  • Adherent cells of interest

  • Complete culture medium

  • 96-well clear-bottom cell culture plates

  • This compound

  • High-purity, sterile DMSO

  • Phosphate-Buffered Saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • MTT solvent (e.g., 100% DMSO or 0.04 N HCl in isopropanol)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count cells.

    • Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.

    • Incubate the plate at 37°C in a 5% CO₂ incubator for 24 hours to allow for cell attachment.

  • Compound Preparation and Treatment:

    • Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10 mM).

    • Prepare a serial dilution of the this compound stock solution in complete culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration is consistent across all treatment wells and does not exceed the tolerated level for your cell line (e.g., ≤ 0.5%).

    • Prepare a vehicle control by diluting DMSO in culture medium to the same final concentration used in the this compound-treated wells.

    • Carefully remove the medium from the cells and add 100 µL of the medium containing the different concentrations of this compound or the vehicle control. Also include a "medium only" control (untreated cells).

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.[9][10][11]

    • Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.

    • Carefully remove the medium containing MTT.

    • Add 100 µL of MTT solvent to each well to dissolve the formazan crystals.

    • Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization of the formazan.

  • Data Acquisition and Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each treatment relative to the vehicle control (set to 100% viability).

Visualizations

Prudomestin_Signaling_Pathway cluster_cell Cell Membrane cluster_downstream Downstream Signaling This compound This compound XO Xanthine Oxidase This compound->XO Inhibits ROS Reactive Oxygen Species (ROS) XO->ROS Reduces Production PI3K PI3K ROS->PI3K Modulates p38_MAPK p38 MAPK ROS->p38_MAPK Modulates Akt Akt PI3K->Akt Cellular_Response Cellular Response (e.g., Apoptosis, Proliferation) Akt->Cellular_Response p38_MAPK->Cellular_Response

Caption: this compound inhibits Xanthine Oxidase, leading to reduced ROS production and downstream signaling modulation.

Experimental_Workflow_Prudomestin_Assay start Start seed_cells Seed Cells in 96-well Plate start->seed_cells incubate_24h Incubate 24h seed_cells->incubate_24h treat_cells Treat Cells incubate_24h->treat_cells prepare_this compound Prepare this compound & Vehicle Control Dilutions prepare_this compound->treat_cells incubate_treatment Incubate for Desired Duration (e.g., 24-72h) treat_cells->incubate_treatment add_mtt Add MTT Reagent incubate_treatment->add_mtt incubate_mtt Incubate 2-4h add_mtt->incubate_mtt solubilize Solubilize Formazan with DMSO incubate_mtt->solubilize read_absorbance Read Absorbance (570 nm) solubilize->read_absorbance analyze_data Analyze Data (% Viability) read_absorbance->analyze_data end End analyze_data->end

Caption: Workflow for assessing this compound's effect on cell viability using an MTT assay.

Troubleshooting_Logic start Unexpected Results high_toxicity High Toxicity in All Groups? start->high_toxicity Yes no_effect Weak or No Effect of this compound? start->no_effect No check_dmso_conc Verify DMSO Concentration high_toxicity->check_dmso_conc inconsistent_results Inconsistent Results? no_effect->inconsistent_results No check_prudomestin_conc Optimize this compound Concentration & Time no_effect->check_prudomestin_conc Yes check_seeding Verify Cell Seeding Consistency inconsistent_results->check_seeding Yes dmso_dose_response Perform DMSO Dose-Response Assay check_dmso_conc->dmso_dose_response check_solubility Check for Precipitation check_prudomestin_conc->check_solubility check_edge_effect Mitigate Edge Effects check_seeding->check_edge_effect

Caption: Troubleshooting decision tree for this compound cell-based assays.

References

Technical Support Center: Overcoming Prudomestin Precipitation in Media

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals utilizing Prudomestin in their experiments, maintaining its solubility in aqueous media is critical for obtaining accurate and reproducible results. This technical support center provides a comprehensive guide to understanding and overcoming the challenges associated with this compound precipitation.

Troubleshooting Guide

Precipitation of this compound in your experimental media can be a frustrating obstacle. The following guide provides a systematic approach to identifying the cause and implementing an effective solution.

Observation Potential Cause Recommended Solution
Immediate Precipitation Upon Dilution Exceeding Aqueous Solubility: The concentration of this compound in the final solution is higher than its solubility limit in the aqueous medium.- Reduce Final Concentration: Lower the working concentration of this compound in your experiment.- Optimize Stock Solution: Prepare a higher concentration stock solution in 100% DMSO (this compound is soluble in DMSO at 65 mg/mL or 196.8 mM) and use a smaller volume for dilution.[1] Sonication may aid in dissolving the compound in DMSO.[1]- Serial Dilution: Perform a stepwise dilution of the DMSO stock into the media to avoid "solvent shock."
Precipitation Over Time in Incubator Temperature and pH Shift: Changes in temperature and pH within the incubator can decrease this compound's solubility.Media Component Interaction: this compound may interact with components in the cell culture medium, such as proteins and salts, leading to precipitation.[2]- Pre-warm Media: Equilibrate the media to the incubator temperature (e.g., 37°C) before adding this compound.- pH Control: Ensure your media is properly buffered for the CO2 environment of the incubator. The solubility of similar flavonoid compounds can be influenced by pH.[3]- Media Compatibility Test: Test the solubility of this compound in different base media (e.g., DMEM vs. RPMI-1640) to identify potential incompatibilities.
Precipitate Observed After Freeze-Thaw Cycle of Stock Solution Poor Low-Temperature Solubility: this compound may have reduced solubility at lower temperatures, causing it to precipitate out of the DMSO stock during freezing.- Gentle Re-dissolving: Before use, warm the stock solution to room temperature or 37°C and vortex thoroughly to ensure all precipitate is redissolved.- Aliquot Stock Solution: Prepare single-use aliquots of the stock solution to minimize freeze-thaw cycles.
Cloudiness or Film Formation in the Media Fine Particulate Precipitation: Micro-precipitates may be forming that are not immediately visible as distinct crystals.Microbial Contamination: In some cases, cloudiness can be an indication of bacterial or fungal contamination.- Microscopic Examination: Examine a sample of the media under a microscope to differentiate between chemical precipitate and microbial growth.- Filtration: For working solutions, consider sterile filtering through a 0.22 µm filter after dilution to remove any micro-precipitates.

Frequently Asked Questions (FAQs)

Q1: What are the key physicochemical properties of this compound to be aware of?

A1: this compound is a hydroxyflavonoid with the following properties:

  • Molecular Formula: C₁₇H₁₄O₇[1]

  • Molecular Weight: 330.29 g/mol [1]

  • Solubility: Soluble in DMSO at 65 mg/mL (196.8 mM).[1]

  • Lipophilicity: It has a computed XlogP3 of 2.8, indicating moderate lipophilicity.[4]

Q2: What is the recommended solvent for preparing this compound stock solutions?

A2: Due to its poor aqueous solubility, 100% DMSO is the recommended solvent for preparing high-concentration stock solutions of this compound.[1]

Q3: What is the maximum recommended final concentration of DMSO in cell culture?

A3: To avoid solvent-induced cytotoxicity, the final concentration of DMSO in the cell culture medium should be kept as low as possible, typically below 0.5% (v/v). However, the optimal concentration should be determined for your specific cell line and experimental conditions. Always include a vehicle control (media with the same final concentration of DMSO without this compound) in your experiments.

Q4: Can I increase the aqueous solubility of this compound?

A4: Yes, several methods can be employed to improve the solubility of flavonoids like this compound in aqueous solutions:

  • pH Adjustment: The solubility of many flavonoids increases at a higher pH.[3] However, ensure the chosen pH is compatible with your experimental system.

  • Use of Co-solvents: While DMSO is used for the stock, a small percentage of a water-miscible organic co-solvent in the final solution can sometimes help maintain solubility. Ethanol is a possible option, but its final concentration must be carefully controlled to prevent cellular toxicity.

  • Complexation with Cyclodextrins: Cyclodextrins can encapsulate hydrophobic molecules, increasing their aqueous solubility.[5][6] This is an advanced technique that requires careful optimization.

Q5: How does this compound exert its biological effects?

A5: this compound is known to be an inhibitor of the Janus kinase (JAK)/signal transducer and activator of transcription (STAT) signaling pathway.[7][8][9] This pathway is crucial for transducing signals from cytokines and growth factors, which are involved in processes like cell proliferation, differentiation, and inflammation.

Experimental Protocols

Protocol 1: Preparation of this compound Stock and Working Solutions
  • Stock Solution Preparation (100 mM in DMSO):

    • Weigh out the appropriate amount of this compound powder.

    • Add 100% DMSO to achieve a final concentration of 100 mM.

    • Vortex thoroughly to dissolve the powder. If needed, sonicate the solution in a water bath sonicator for 5-10 minutes to ensure complete dissolution.

    • Aliquot the stock solution into single-use vials and store at -20°C or -80°C.

  • Working Solution Preparation (Example: 10 µM in Cell Culture Medium):

    • Pre-warm the required volume of cell culture medium to 37°C.

    • Thaw an aliquot of the 100 mM this compound stock solution at room temperature.

    • Perform a serial dilution. For example, dilute the 100 mM stock 1:100 in pre-warmed media to get a 1 mM intermediate solution. Then, dilute the 1 mM solution 1:100 to get the final 10 µM working solution.

    • When diluting, add the this compound solution dropwise to the vortexing or swirling media to ensure rapid and even dispersion.

    • Visually inspect the final working solution for any signs of precipitation.

Protocol 2: Determination of Maximum Soluble Concentration in Media
  • Prepare a high-concentration stock solution of this compound in DMSO (e.g., 100 mM).

  • Prepare a series of dilutions of the stock solution in your specific cell culture medium to achieve a range of final concentrations (e.g., 200 µM, 100 µM, 50 µM, 25 µM, 10 µM, 5 µM, 1 µM). Ensure the final DMSO concentration is consistent and non-toxic across all dilutions.

  • Incubate the dilutions under your standard experimental conditions (e.g., 37°C, 5% CO₂) for the intended duration of your experiment.

  • Visually inspect each dilution for any signs of precipitation (cloudiness, crystals, or sediment) at various time points.

  • The highest concentration that remains clear throughout the incubation period is the maximum soluble concentration for your specific experimental conditions.

Visualizing the Troubleshooting Process and Mechanism of Action

To further aid in understanding the challenges and solutions related to this compound usage, the following diagrams illustrate the troubleshooting workflow and the targeted signaling pathway.

start Precipitation Observed q1 When did precipitation occur? start->q1 immediate Immediately upon dilution q1->immediate Immediately over_time Over time in incubator q1->over_time Over Time freeze_thaw After freeze-thaw of stock q1->freeze_thaw Freeze-Thaw cause_immediate Potential Cause: Exceeding Aqueous Solubility immediate->cause_immediate cause_over_time Potential Causes: - Temp/pH Shift - Media Interaction over_time->cause_over_time cause_freeze_thaw Potential Cause: Low-Temperature Solubility freeze_thaw->cause_freeze_thaw solution_immediate Solutions: - Reduce Final Concentration - Optimize Stock Solution - Serial Dilution cause_immediate->solution_immediate solution_over_time Solutions: - Pre-warm Media - pH Control - Media Compatibility Test cause_over_time->solution_over_time solution_freeze_thaw Solutions: - Gentle Re-dissolving - Aliquot Stock cause_freeze_thaw->solution_freeze_thaw cluster_cell Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cytokine Cytokine/Growth Factor receptor Receptor cytokine->receptor jak JAK receptor->jak Activation stat STAT jak->stat Phosphorylation This compound This compound This compound->jak Inhibition stat_p p-STAT stat->stat_p stat_dimer STAT Dimer stat_p->stat_dimer Dimerization dna DNA stat_dimer->dna Nuclear Translocation gene_transcription Gene Transcription (Inflammation, Proliferation) dna->gene_transcription

References

potential for Prudomestin experimental artifacts

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the . This resource is designed for researchers, scientists, and drug development professionals to provide guidance on avoiding potential experimental artifacts and to offer troubleshooting support for assays involving Prudomestin.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues that may arise during experiments with this compound, a flavonoid known for its potent reactive oxygen species (ROS) inhibition and antioxidant properties.

Q1: I am observing inconsistent IC50 values for this compound in my cell viability assays. What could be the cause?

A1: Inconsistent IC50 values for flavonoid compounds like this compound can often be attributed to issues with solubility and stability in cell culture media.

  • Solubility: this compound has limited aqueous solubility. Precipitation in your culture medium, especially at higher concentrations, can lead to an inaccurate effective concentration.

  • Stability: Flavonoids can be unstable in solution, with degradation influenced by factors such as pH, temperature, and light exposure. This can result in a loss of activity over the duration of a long experiment (e.g., 72 hours).

Troubleshooting Steps:

  • Fresh Dilutions: Prepare fresh dilutions of this compound from a DMSO stock for each experiment.

  • Solvent Concentration: Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5% to avoid solvent-induced artifacts.

  • Visual Inspection: Before adding to cells, visually inspect the prepared media for any signs of precipitation.

  • Time-Course Experiment: Consider performing a time-course experiment to assess the stability of this compound under your specific cell culture conditions.

Q2: My results show a biphasic or hormetic effect, where low concentrations of this compound seem to promote cell proliferation while higher concentrations are cytotoxic. Is this a real biological effect or an artifact?

A2: A biphasic effect is not uncommon with flavonoids and could be a genuine biological response. However, it is crucial to rule out experimental artifacts. At low concentrations, the antioxidant properties of flavonoids may promote cell health, while at higher concentrations, they can act as pro-oxidants, leading to cytotoxicity.

Troubleshooting Steps:

  • Orthogonal Assays: Employ a different method to measure the same endpoint. For example, if you are using an MTS assay, try a direct cell counting method or a crystal violet assay to confirm the observation.

  • Mechanism of Action Studies: Investigate molecular markers for both proliferation and apoptosis at both low and high concentrations to understand the underlying cellular events.

  • Literature Review: Check for published studies on this compound or structurally similar flavonoids in your experimental model to see if biphasic effects have been reported.

Q3: I am concerned about potential off-target effects of this compound in my experiments. How can I mitigate this?

A3: Off-target effects, where a compound interacts with unintended molecular targets, are a common concern in drug development.

Mitigation Strategies:

  • Dose-Response Analysis: Conduct careful dose-response studies to identify the lowest effective concentration of this compound, which can help minimize off-target effects.

  • Target Engagement Assays: If the intended target of this compound is known (e.g., COX-2), perform assays to confirm that the observed biological effects correlate with target engagement.

  • Counter-Screening: Test this compound in cell lines or assay systems that do not express the intended target to identify potential off-target activities.

  • Rescue Experiments: If possible, perform rescue experiments by overexpressing the target protein to see if it reverses the effects of this compound.

Quantitative Data Summary

While specific quantitative data for this compound's experimental artifacts are not extensively available, the following tables provide a template for organizing and comparing data for flavonoids. Researchers are encouraged to generate their own data to populate these tables for this compound.

Table 1: Solubility and Stability of this compound in Common Solvents and Buffers

Solvent/BufferSolubility (mg/mL)Stability (t½ at RT)Stability (t½ at 37°C)
DMSO65[1]>24 hours>24 hours
EthanolData not availableData not availableData not available
PBS (pH 7.4)Data not availableData not availableData not available
Cell Culture MediaData not availableData not availableData not available

Table 2: IC50 Values of Representative Flavonoids in Various Cancer Cell Lines

This table serves as an example. It is recommended to determine the IC50 values of this compound in your specific cell lines of interest.

FlavonoidCell LineCancer TypeIC50 (µM)Incubation Time (h)
QuercetinDU-145Prostate25.3 ± 2.148
KaempferolPC-3Prostate15.8 ± 1.548
GalanginHTB-26Breast30.1 ± 3.572
This compoundYour Cell LineYour Cancer TypeTo be determinedTo be determined

Key Experimental Protocols

Below are detailed methodologies for key experiments involving this compound. These should be optimized for your specific experimental setup.

Protocol 1: Cell Viability (MTS Assay)
  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Compound Preparation: Prepare a 2X concentrated serial dilution of this compound in culture medium from a DMSO stock. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%.

  • Cell Treatment: Remove the old medium and add the 2X this compound dilutions to the appropriate wells. Incubate for the desired time period (e.g., 24, 48, 72 hours).

  • Artifact Control: In parallel, prepare a cell-free 96-well plate with the same concentrations of this compound in the medium to test for direct reduction of the MTS reagent.

  • MTS Addition: Add MTS reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours at 37°C.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control after subtracting the background absorbance from the cell-free wells.

Protocol 2: Reactive Oxygen Species (ROS) Inhibition Assay (DCFH-DA)
  • Cell Seeding: Seed cells in a 96-well black, clear-bottom plate and allow them to adhere overnight.

  • DCFH-DA Loading: Wash the cells with warm PBS and then incubate with 10 µM DCFH-DA in serum-free medium for 30 minutes at 37°C.

  • Compound Treatment: Wash the cells with PBS and then treat with various concentrations of this compound in culture medium for 1 hour.

  • ROS Induction: Induce ROS production by adding a known inducer (e.g., H₂O₂ or TBHP) to the cells and incubate for 30-60 minutes.

  • Fluorescence Measurement: Measure the fluorescence intensity at an excitation wavelength of 485 nm and an emission wavelength of 535 nm.

  • Data Analysis: Calculate the percentage of ROS inhibition relative to the ROS-induced control.

Protocol 3: Cyclooxygenase-2 (COX-2) Inhibition Assay (Fluorometric)
  • Reagent Preparation: Prepare all reagents (COX-2 enzyme, arachidonic acid, fluorometric probe) according to the assay kit manufacturer's instructions.

  • Compound Dilution: Prepare a serial dilution of this compound in the assay buffer.

  • Enzyme and Compound Pre-incubation: Add the COX-2 enzyme to wells containing either the this compound dilution or a vehicle control. Incubate for a set period (e.g., 10-15 minutes) to allow for binding.

  • Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid.

  • Signal Detection: Monitor the increase in fluorescence over time using a fluorescence plate reader.

  • Data Analysis: Calculate the percentage of COX-2 inhibition for each this compound concentration and determine the IC50 value.

Visualizations

Signaling Pathways and Workflows

Prudomestin_Troubleshooting_Workflow start Inconsistent Experimental Results with this compound solubility Check Solubility and Stability start->solubility off_target Investigate Off-Target Effects start->off_target assay_interference Test for Assay Interference start->assay_interference solubility_steps Prepare fresh stock solutions Use appropriate solvent (DMSO) Check for precipitation Run stability time-course solubility->solubility_steps off_target_steps Perform dose-response analysis Use orthogonal assays Conduct counter-screening Perform rescue experiments off_target->off_target_steps assay_interference_steps Run cell-free controls Test for autofluorescence Check for reagent interaction assay_interference->assay_interference_steps conclusion Optimized and Validated Experimental Protocol solubility_steps->conclusion off_target_steps->conclusion assay_interference_steps->conclusion

Caption: Troubleshooting workflow for inconsistent this compound results.

Prudomestin_COX2_Pathway Arachidonic_Acid Arachidonic Acid COX2 Cyclooxygenase-2 (COX-2) Arachidonic_Acid->COX2 PGG2 Prostaglandin G2 (PGG2) COX2->PGG2 PGH2 Prostaglandin H2 (PGH2) PGG2->PGH2 Prostaglandins Prostaglandins (e.g., PGE2) PGH2->Prostaglandins Inflammation Inflammation Pain Fever Prostaglandins->Inflammation This compound This compound This compound->COX2 Inhibition

Caption: this compound's proposed inhibition of the COX-2 signaling pathway.

Experimental_Workflow_ROS_Inhibition cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis seed_cells 1. Seed Cells in 96-well plate load_probe 2. Load Cells with DCFH-DA seed_cells->load_probe treat_this compound 3. Treat with This compound load_probe->treat_this compound induce_ros 4. Induce ROS (e.g., H2O2) treat_this compound->induce_ros measure_fluorescence 5. Measure Fluorescence induce_ros->measure_fluorescence calculate_inhibition 6. Calculate % ROS Inhibition measure_fluorescence->calculate_inhibition

Caption: Experimental workflow for ROS inhibition assay.

References

addressing hormetic effects of Prudomestin in dose-response

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: "Prudomestin" is a fictional compound. The following technical support information is provided for illustrative purposes and is based on the established principles of hormesis in pharmacology and toxicology.

This center provides researchers, scientists, and drug development professionals with guidance on addressing the hormetic dose-response effects of this compound, a novel (hypothetical) neuroprotective agent.

Frequently Asked Questions (FAQs)

Q1: What is the proposed mechanism of action for this compound?

A1: this compound is a selective modulator of the Nrf2 (Nuclear factor erythroid 2-related factor 2) signaling pathway. At low, sub-toxic concentrations, it is believed to induce a transient and mild increase in reactive oxygen species (ROS). This acts as a signaling mechanism to activate Nrf2, which then translocates to the nucleus and binds to the Antioxidant Response Element (ARE). This binding initiates the transcription of a suite of cytoprotective genes, including antioxidant enzymes, leading to a neuroprotective state.

Q2: What is a hormetic dose-response, and how does it apply to this compound?

A2: Hormesis is a biphasic dose-response phenomenon characterized by a low-dose stimulatory or beneficial effect and a high-dose inhibitory or toxic effect.[1][2][3][4][5] For this compound, this translates to:

  • Low Doses (Hormetic Zone): Neuroprotection and enhanced neuronal resilience due to the adaptive Nrf2-mediated antioxidant response.

  • High Doses: Off-target effects and excessive ROS production overwhelm the cell's antioxidant capacity, leading to oxidative stress, mitochondrial dysfunction, and apoptosis (neurotoxicity).

Q3: What are the typical concentration ranges for observing the biphasic response of this compound in vitro?

A3: The precise hormetic window is highly dependent on the cell type, cell density, and experimental conditions. However, preliminary studies suggest the ranges provided in Table 1. It is critical to perform a broad dose-response analysis to determine the optimal concentration for your specific model.

Q4: How can I confirm that I am observing a true hormetic effect and not an experimental artifact?

A4: Differentiating a true hormetic response from experimental variability requires rigorous study design. Key considerations include:

  • Dose Density: Use a sufficient number of doses, with several concentrations below the No Observed Adverse Effect Level (NOAEL), to adequately define the stimulatory phase of the curve.[6]

  • Reproducibility: The biphasic response should be reproducible across multiple independent experiments.

  • Mechanism Confirmation: Demonstrate the engagement of the proposed mechanism. For this compound, this would involve measuring Nrf2 nuclear translocation or the upregulation of downstream target genes (e.g., HO-1, NQO1) at concentrations within the hormetic zone.

Q5: What are common pitfalls when designing a dose-response experiment for this compound?

A5: Common pitfalls include:

  • Insufficient Dose Range: Testing too narrow a range of concentrations may miss the hormetic zone entirely.

  • Logarithmic Spacing Only: While useful, logarithmic dose spacing can sometimes miss a narrow stimulatory peak. Consider including intermediate doses in the expected low-concentration range.

  • Ignoring Temporal Dynamics: Hormetic effects can be time-dependent. An early protective effect might be missed if endpoints are only measured at a late time point when toxicity at higher doses becomes dominant.

  • Inadequate Vehicle Controls: Improperly controlled experiments can lead to misinterpretation of results.

Data Presentation

Table 1: Recommended Initial Dose Ranges for this compound in In Vitro Neuronal Models
Cell TypeHormetic Zone (Neuroprotective)Inhibitory/Toxic Zone (Neurotoxic)
SH-SY5Y (human neuroblastoma)10 nM - 500 nM> 5 µM
Primary Cortical Neurons1 nM - 100 nM> 1 µM
PC12 (rat pheochromocytoma)5 nM - 250 nM> 2.5 µM

Note: These are suggested starting ranges and must be empirically determined for your specific experimental system.

Table 2: Example Dose-Response Data for this compound on Neuronal Cell Viability (MTT Assay at 24h)
This compound Conc.% Cell Viability (Mean ± SD)Response Type
Vehicle Control100 ± 4.5Baseline
1 nM102 ± 5.1No Significant Effect
10 nM115 ± 6.2Stimulation
50 nM128 ± 5.8Peak Stimulation
100 nM118 ± 6.5Stimulation
500 nM104 ± 4.9No Significant Effect
1 µM98 ± 5.3No Significant Effect
5 µM75 ± 8.1Inhibition
10 µM42 ± 7.9Inhibition (Toxicity)
50 µM15 ± 3.3Inhibition (Toxicity)

Visualizations

cluster_0 Cytoplasm cluster_1 Nucleus Prudomestin_low This compound (Low Dose) ROS Mild ROS Increase Prudomestin_low->ROS induces Keap1_Nrf2 Keap1-Nrf2 Complex ROS->Keap1_Nrf2 oxidizes Keap1 Nrf2_free Nrf2 Keap1_Nrf2->Nrf2_free releases Nrf2_nuc Nrf2 Nrf2_free->Nrf2_nuc translocates Prudomestin_high This compound (High Dose) ROS_high Excessive ROS Prudomestin_high->ROS_high causes Apoptosis Apoptosis ROS_high->Apoptosis induces ARE ARE (Antioxidant Response Element) Nrf2_nuc->ARE binds to Transcription Gene Transcription ARE->Transcription activates Cytoprotection Neuroprotection Transcription->Cytoprotection

Caption: Hypothetical signaling pathway of this compound.

start Start: Experiment Design prep Prepare Neuronal Cell Culture start->prep dose Create Serial Dilutions of this compound (Wide Range + Vehicle) prep->dose treat Treat Cells with This compound Doses dose->treat incubate Incubate (e.g., 24 hours) treat->incubate assay Perform Viability Assay (e.g., MTT, CellTiter-Glo) incubate->assay read Read Plate assay->read analyze Analyze Data: Normalize to Vehicle, Plot Dose-Response Curve read->analyze end End: Evaluate Hormesis analyze->end start High Variability in Dose-Response Curve? q_cell Is Cell Seeding Density & Passage Number Consistent? start->q_cell Check q_reagent Are this compound Aliquots Used to Avoid Freeze-Thaw? q_cell->q_reagent Yes sol_cell Solution: Standardize cell culture protocols. Use cells at log phase. q_cell->sol_cell No q_assay Are Assay Incubation Times & Mixing Standardized? q_reagent->q_assay Yes sol_reagent Solution: Aliquot stock solutions. Prepare fresh dilutions for each experiment. q_reagent->sol_reagent No q_assay->start All Yes, Problem Persists (Re-evaluate System) sol_assay Solution: Use calibrated pipettes. Check for plate edge effects. Automate steps. q_assay->sol_assay No

References

Technical Support Center: Interference of Prudomestin in Colorimetric Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with Prudomestin in common colorimetric assays.

Introduction to this compound

This compound is a naturally occurring flavonoid, specifically a flavonol, with the chemical name 3,5,7-Trihydroxy-8-methoxy-2-(4-methoxyphenyl)chromen-4-one. Like many flavonoids, it possesses antioxidant properties which can lead to interference in colorimetric assays that are based on redox reactions. This guide will help you identify and address these potential issues.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its key chemical properties?

This compound is a flavonoid compound with the following properties:

  • Molecular Formula: C₁₇H₁₄O₇

  • Molecular Weight: 330.29 g/mol

  • Appearance: Solid

  • Solubility: Soluble in DMSO.[1]

  • Key Structural Features: Polyphenolic structure with multiple hydroxyl (-OH) groups, which are responsible for its antioxidant and reducing properties.

Q2: Why does this compound interfere with colorimetric assays?

This compound's polyphenolic structure, rich in hydroxyl groups, makes it a potent antioxidant and reducing agent. Many colorimetric assays rely on redox reactions to produce a colored product for quantification. This compound can directly react with the assay reagents, leading to a false signal that is not proportional to the concentration of the analyte of interest (e.g., protein or viable cells).

Q3: Which colorimetric assays are most likely to be affected by this compound?

Assays that are based on reduction-oxidation (redox) reactions are most susceptible to interference by this compound. These include:

  • MTT, XTT, and other tetrazolium salt-based assays: Used for measuring cell viability and proliferation.

  • Bicinchoninic Acid (BCA) Assay: Used for quantifying total protein concentration.

The Bradford assay , which is based on dye-binding, is generally less susceptible to interference from reducing agents like this compound, but interference can still occur, particularly from polyphenolic compounds in general.

Troubleshooting Guides

MTT and Other Tetrazolium-Based Viability Assays

Issue: Artificially high cell viability or a false-positive signal in the absence of cells.

Mechanism of Interference: The MTT assay measures cell viability based on the reduction of the yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan (B1609692) product by mitochondrial dehydrogenases in living cells. Flavonoids like this compound can directly reduce MTT to formazan in a cell-free system, leading to a color change that is independent of cellular metabolic activity.[2][3] This results in an overestimation of cell viability. Studies on other flavonoids like quercetin (B1663063) have demonstrated this direct reduction of MTT.[4]

Troubleshooting Workflow: MTT Assay Interference

MTT_Troubleshooting start Unexpectedly High MTT Reading control_exp Run a Cell-Free Control: This compound + MTT Reagent (No Cells) start->control_exp check_color Observe for Color Change control_exp->check_color no_interference No Color Change: Interference is Unlikely check_color->no_interference Negative interference_confirmed Color Change Confirmed: Direct MTT Reduction by this compound check_color->interference_confirmed Positive mitigation Mitigation Strategies interference_confirmed->mitigation subtract_bg 1. Subtract Background: Measure Absorbance of Cell-Free Control and Subtract from Sample Readings mitigation->subtract_bg alt_assay 2. Use an Alternative Assay: - Sulforhodamine B (SRB) Assay - Crystal Violet Assay - ATP-based Viability Assay mitigation->alt_assay reduce_conc 3. Optimize this compound Concentration: Use the Lowest Effective Concentration mitigation->reduce_conc

Caption: Troubleshooting workflow for this compound interference in MTT assays.

Experimental Protocol: Cell-Free MTT Reduction Control

  • Prepare a solution of this compound in the same solvent and at the same final concentrations used in your cell-based experiment.

  • Add the this compound solution to wells of a 96-well plate.

  • Add the MTT reagent to these wells according to your standard protocol.

  • Incubate the plate for the same duration as your cell-based assay.

  • Add the solubilization solution (e.g., DMSO or isopropanol (B130326) with HCl).

  • Read the absorbance at the appropriate wavelength (typically 570 nm).

  • If a significant absorbance reading is obtained, this value represents the direct reduction of MTT by this compound and should be subtracted from the readings of your experimental wells containing cells.

Quantitative Data on Flavonoid Interference (Example: Quercetin)

The following table summarizes data from a study on the interference of quercetin, a flavonoid structurally similar to this compound, in the MTT assay. This data illustrates the concentration-dependent direct reduction of MTT.

Quercetin Concentration (µg/mL)Absorbance at 570 nm (Cell-Free)
25~0.2
50~0.4
100~0.8
200~1.5

Data is illustrative and based on trends observed in published studies.[3]

BCA Protein Assay

Issue: Overestimation of protein concentration.

Mechanism of Interference: The BCA assay involves a two-step reaction. First, protein reduces Cu²⁺ to Cu⁺ in an alkaline medium. Second, two molecules of bicinchoninic acid (BCA) chelate with one Cu⁺ ion, forming a purple-colored complex that absorbs light at 562 nm.[5] this compound, being a reducing agent, can directly reduce Cu²⁺ to Cu⁺, leading to an artificially high BCA signal and an overestimation of the protein concentration. The degree of interference is dependent on the structure of the flavonoid, particularly the number and position of hydroxyl groups.[5]

Troubleshooting Workflow: BCA Assay Interference

BCA_Troubleshooting start Inaccurate High Protein Concentration control_exp Run a Protein-Free Control: This compound + BCA Reagent (No Protein) start->control_exp check_color Observe for Purple Color control_exp->check_color no_interference No Color Change: Interference is Unlikely check_color->no_interference Negative interference_confirmed Color Change Confirmed: Direct Cu2+ Reduction by this compound check_color->interference_confirmed Positive mitigation Mitigation Strategies interference_confirmed->mitigation subtract_bg 1. Subtract Background: Measure Absorbance of Protein-Free Control and Subtract from Sample Readings mitigation->subtract_bg alt_assay 2. Use an Alternative Assay: - Bradford Assay - Coomassie-binding assays mitigation->alt_assay remove_interferent 3. Remove this compound: - Protein Precipitation (e.g., with acetone) - Dialysis/Desalting mitigation->remove_interferent

Caption: Troubleshooting workflow for this compound interference in BCA assays.

Experimental Protocol: Protein Precipitation to Remove this compound

  • To your protein sample containing this compound, add 4 volumes of ice-cold acetone.

  • Vortex briefly and incubate at -20°C for 60 minutes to precipitate the protein.

  • Centrifuge at 14,000 x g for 10 minutes to pellet the protein.

  • Carefully decant and discard the supernatant which contains the interfering this compound.

  • Allow the protein pellet to air-dry to remove residual acetone.

  • Resuspend the protein pellet in a buffer compatible with the BCA assay.

  • Proceed with the BCA assay as per the manufacturer's protocol.

Quantitative Data on Flavonoid Interference (Example: Quercetin)

The following table illustrates the overestimation of protein concentration in the presence of quercetin.

BSA Concentration (µg/mL)Quercetin Concentration (µM)Apparent Protein Concentration (µg/mL)% Overestimation
1251~312~150%
12510~612~390%
5001~780~56%
50010~980~96%

Data is illustrative and based on trends observed in published studies.[5]

Bradford Protein Assay

Issue: Potential for inaccurate protein concentration, though generally less severe than with the BCA assay.

Mechanism of Interference: The Bradford assay is based on the binding of Coomassie Brilliant Blue G-250 dye to proteins, primarily to basic and aromatic amino acid residues. This binding causes a shift in the dye's absorbance maximum from 465 nm to 595 nm. While less susceptible to reducing agents, some polyphenolic compounds can interact with the Coomassie dye, leading to inaccuracies.[6]

Troubleshooting Workflow: Bradford Assay Interference

Bradford_Troubleshooting start Suspected Inaccuracy in Bradford Assay Results control_exp Run a Protein-Free Control: This compound + Bradford Reagent (No Protein) start->control_exp check_absorbance Measure Absorbance at 595 nm control_exp->check_absorbance no_interference Absorbance Similar to Blank: No Significant Interference check_absorbance->no_interference Negative interference_possible Increased Absorbance: Potential Interference check_absorbance->interference_possible Positive mitigation Mitigation Strategies interference_possible->mitigation standard_curve 1. Modify Standard Curve: Prepare standards in the same buffer containing this compound mitigation->standard_curve remove_interferent 2. Remove this compound: - Protein Precipitation - Dialysis/Desalting mitigation->remove_interferent

Caption: Troubleshooting workflow for this compound interference in Bradford assays.

Experimental Protocol: Modified Standard Curve for Bradford Assay

  • Prepare your protein standards (e.g., BSA) in the same buffer as your samples.

  • To each standard dilution, add this compound to the same final concentration present in your experimental samples.

  • Also prepare a "blank" containing the buffer and this compound, but no protein.

  • Perform the Bradford assay according to the standard protocol.

  • Generate the standard curve using these modified standards.

  • Determine the concentration of your unknown samples using this new standard curve.

Spectral Interference

Issue: Overlap of this compound's absorbance spectrum with the assay's measurement wavelength.

Mechanism of Interference: Flavonoids, including this compound, absorb light in the UV-visible range. If this compound has a significant absorbance at the wavelength used to measure the assay's colored product, it will contribute to the total absorbance reading, leading to inaccurate results. Flavonols typically have two major absorption bands, Band I between 300-380 nm and Band II between 240-295 nm. While the primary absorbance peaks of this compound are not expected to directly overlap with the measurement wavelengths of MTT (570 nm), BCA (562 nm), or Bradford (595 nm) assays, tailing of the absorbance spectrum into the visible region could contribute to background noise.

Signaling Pathway Visualization: Potential Antioxidant Mechanism of this compound

Antioxidant_Pathway cluster_assay Colorimetric Assay ROS Reactive Oxygen Species (ROS) (e.g., O2-, H2O2, •OH) This compound This compound (Flavonoid) This compound->ROS Scavenges/Neutralizes Assay_Reagent Assay Reagent (e.g., MTT, Cu2+) This compound->Assay_Reagent Directly Reduces (Interference) Reduced_Reagent Reduced Assay Reagent (Colored Product) Assay_Reagent->Reduced_Reagent Reduction Cellular_Enzymes Cellular Dehydrogenases Cellular_Enzymes->Assay_Reagent Reduces (Intended Reaction)

Caption: Potential antioxidant mechanism and assay interference pathway of this compound.

This technical support guide provides a framework for understanding and mitigating the interference of this compound in common colorimetric assays. By implementing appropriate controls and considering alternative methods, researchers can ensure the accuracy and reliability of their experimental data.

References

troubleshooting Prudomestin HPLC peak tailing

Author: BenchChem Technical Support Team. Date: December 2025

Prudomestin HPLC Analysis Support Center

Disclaimer: this compound is a hypothetical compound. This guide is based on established principles for troubleshooting HPLC peak tailing for basic compounds, which frequently exhibit this issue. The methodologies provided are standard chromatographic practices for analytes with basic functional groups prone to secondary interactions.

Frequently Asked Questions (FAQs)

Q1: What is HPLC peak tailing and how is it measured?

A1: Peak tailing is a common form of peak distortion where the latter half of a chromatographic peak is broader than the front half, resulting in an asymmetrical shape.[1] It indicates an issue with the separation process, which can affect the accuracy and reliability of quantification.[1][2] Tailing is typically measured by the Tailing Factor (Tf) or Asymmetry Factor (As), where a value greater than 1 indicates tailing. Many methods require the tailing factor to be below a specified limit, often less than 2.

Q2: What is the primary cause of peak tailing for a basic compound like this compound?

A2: The most common cause of peak tailing for basic compounds is secondary interactions between the analyte and the stationary phase.[1][3][4] If using a standard silica-based C18 column, this compound's basic functional groups (e.g., amines) can interact strongly with acidic residual silanol (B1196071) groups (Si-OH) on the silica (B1680970) surface.[1][5][6] This secondary retention mechanism causes some molecules to lag behind, resulting in a "tail".

Q3: Can the HPLC column itself be the source of the problem?

A3: Yes. Several column-related factors can cause peak tailing. An old or contaminated column can lose efficiency and lead to poor peak shape.[7] A "void" or channel can form in the packing material at the head of the column, causing peak distortion.[8][9] Furthermore, not all columns are the same; older Type A silica columns have more active silanol groups and are more prone to causing tailing with basic compounds than modern, high-purity, end-capped Type B silica columns.[1]

Q4: What is an acceptable tailing factor?

A4: An ideal peak has a tailing factor of 1.0. In practice, a tailing factor of less than 1.2 is often considered very good, while a value up to 1.5 can be acceptable for many assays.[3] Regulatory guidelines may specify a required limit, which is commonly set at Tf ≤ 2.0.

Troubleshooting Guide for this compound Peak Tailing

This guide provides a systematic approach to diagnosing and resolving peak tailing issues during the HPLC analysis of this compound.

Q1: My this compound peak is tailing significantly (Tf > 1.5). What is the first step I should take?

A1: The first step is to systematically determine if the cause is chemical or mechanical. The most likely culprit is a chemical interaction between your basic this compound molecule and the column's stationary phase.

Troubleshooting Workflow:

  • Assess Mobile Phase pH: The pH of your mobile phase is the most critical parameter to check. For basic compounds like this compound, secondary interactions with silanol groups are minimized at a low pH (typically ≤ 3).[1][8] At this pH, the silanol groups are protonated (Si-OH) and less likely to interact with the protonated basic analyte.

  • Check for Column Overload: Injecting too much sample can saturate the stationary phase, leading to peak distortion.[10][11][12] To check for mass overload, dilute your sample 10-fold and re-inject. If the peak shape improves and the tailing factor decreases, you were overloading the column.

  • Evaluate Column Health: If mobile phase optimization and sample dilution do not resolve the issue, the problem may be the column itself. A void at the column inlet or a blocked frit can cause tailing for all peaks in the chromatogram.[9][13] Try replacing the column with a new one of the same type to see if the problem persists.

G start Observe this compound Peak Tailing (Tf > 1.5) check_ph Is Mobile Phase pH low (e.g., 2.5-3.0)? start->check_ph adjust_ph Action: Lower mobile phase pH using an additive like 0.1% Formic Acid. check_ph->adjust_ph No check_overload Is sample concentration too high? check_ph->check_overload Yes adjust_ph->check_overload dilute_sample Action: Dilute sample (e.g., 1:10) and re-inject. check_overload->dilute_sample Yes check_column Is the column old or potentially fouled? check_overload->check_column No dilute_sample->check_column replace_column Action: Replace with a new, high-quality end-capped column. check_column->replace_column Yes solution Peak Shape Improved check_column->solution No, problem likely solved. replace_column->solution

Caption: A logical workflow for troubleshooting this compound peak tailing.

Q2: How do I effectively control the mobile phase to reduce tailing?

A2: Controlling the mobile phase is the most powerful way to improve the peak shape for basic compounds. This involves adjusting the pH and sometimes using additives.

  • pH Adjustment: Lowering the pH of the aqueous portion of the mobile phase to between 2.5 and 3.0 is highly effective.[7][8] This protonates the silanol groups, minimizing secondary interactions. Use an appropriate acidifier like formic acid or trifluoroacetic acid (TFA), typically at a concentration of 0.1%.

  • Use of Buffers: Using a buffer (e.g., phosphate (B84403) or formate) helps maintain a constant pH, which is crucial for reproducibility.[6] A buffer concentration of 10-25 mM is generally sufficient.[14]

  • Competing Base Additives: If lowering the pH is not sufficient or desirable for your separation, adding a small amount of a competing base, like triethylamine (B128534) (TEA), to the mobile phase can help.[1][15] TEA is a stronger base and will preferentially interact with the active silanol sites, effectively shielding this compound from these interactions.

G Mechanism of Secondary Interaction and Mitigation cluster_0 Problem: Peak Tailing cluster_1 Solution: Low pH Mobile Phase prudomestin_p This compound (Basic Amine, R-NH3+) silanol_p Ionized Silanol Site (Si-O-) prudomestin_p->silanol_p Strong Secondary Interaction prudomestin_s This compound (R-NH3+) silanol_s Protonated Silanol Site (Si-OH) prudomestin_s->silanol_s Interaction Repressed

References

minimizing Prudomestin auto-oxidation in assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing Prudomestin auto-oxidation in experimental assays.

Troubleshooting Guide: Minimizing this compound Auto-Oxidation

Auto-oxidation of this compound can lead to inconsistent and unreliable results in various assays. This guide provides a systematic approach to identify and mitigate common issues related to its stability.

Problem: Inconsistent Assay Results (e.g., variable IC50 values)

Potential CauseRecommended Solution
This compound Degradation Prepare fresh this compound stock solutions for each experiment. Avoid repeated freeze-thaw cycles. Protect solutions from light by using amber vials or covering tubes with aluminum foil.
Solvent Effects This compound is soluble in DMSO.[1] For aqueous buffers, ensure the final DMSO concentration is kept low (typically <0.5%) to prevent precipitation and potential toxicity in cell-based assays.
pH Instability Flavonoids can be unstable at high pH.[2] Maintain a slightly acidic to neutral pH (6.0-7.4) in your assay buffers, unless the experimental design requires otherwise.
Temperature Sensitivity Store this compound powder at -20°C for long-term storage (up to 3 years) and in-solvent stock solutions at -80°C (up to 1 year).[1] During experiments, keep solutions on ice when not in immediate use.
Presence of Oxidizing Agents Avoid buffers or media containing components that can promote oxidation. If unavoidable, consider the addition of a compatible antioxidant.

Problem: Visual Changes in this compound Solutions (e.g., color change, precipitation)

Potential CauseRecommended Solution
Auto-oxidation A color change in the solution may indicate oxidation. Discard the solution and prepare a fresh one. The use of antioxidants can help to slow this process.
Precipitation This compound may precipitate in aqueous solutions, especially at high concentrations or with high final solvent concentrations. Sonication is recommended for dissolving this compound in DMSO.[1] If precipitation occurs in your assay, try lowering the final concentration of this compound or the organic solvent.
Light Exposure Flavonoids can be light-sensitive. Minimize exposure of this compound solutions to light to prevent photodegradation.

Frequently Asked Questions (FAQs)

1. How should I prepare and store this compound stock solutions?

For optimal stability, prepare stock solutions of this compound in anhydrous DMSO at a high concentration.[1] Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles and store at -80°C for up to one year.[1] When preparing working solutions, thaw an aliquot and dilute it in your assay buffer immediately before use.

2. What are the signs of this compound degradation?

Degradation of this compound can manifest as a change in the color of the solution, the appearance of precipitate, or a decrease in its biological activity, leading to inconsistent assay results.

3. Can I use antioxidants to prevent this compound auto-oxidation?

Yes, the addition of antioxidants to your assay buffer can help to minimize the auto-oxidation of this compound. Common antioxidants used for stabilizing flavonoids include ascorbic acid and Trolox. However, it is crucial to first test the compatibility of the chosen antioxidant with your specific assay, ensuring it does not interfere with the measurements.

4. How does pH affect the stability of this compound?

The stability of flavonoids like this compound is often pH-dependent. Generally, they are more stable in slightly acidic to neutral conditions.[2] Alkaline conditions can promote the ionization of hydroxyl groups, making the molecule more susceptible to oxidation.[3][4] It is recommended to maintain the pH of your assay buffers within a range of 6.0 to 7.4.

5. My cell-based assay results with this compound are not reproducible. What could be the cause?

Inconsistent results in cell-based assays can be due to several factors related to this compound's stability. Ensure you are using freshly prepared dilutions from a properly stored stock solution. The final concentration of the solvent (e.g., DMSO) should be consistent across all experiments and kept at a non-toxic level. Additionally, consider the possibility that this compound or its degradation products might interfere with the assay itself (e.g., autofluorescence in fluorescence-based assays or direct inhibition of reporter enzymes like luciferase).

Experimental Protocols

Protocol for Assessing this compound Stability by HPLC

Objective: To determine the stability of this compound under various stress conditions (e.g., pH, temperature, light) by monitoring its degradation over time using High-Performance Liquid Chromatography (HPLC).

Materials:

  • This compound

  • HPLC-grade acetonitrile, methanol, and water

  • Formic acid or acetic acid

  • Hydrochloric acid (HCl) and Sodium hydroxide (B78521) (NaOH) for pH adjustment

  • HPLC system with a UV detector and a C18 column

Procedure:

  • Preparation of this compound Stock Solution: Accurately weigh and dissolve this compound in DMSO to prepare a concentrated stock solution (e.g., 10 mg/mL).

  • Preparation of Test Solutions: Dilute the this compound stock solution with the appropriate buffer or solvent to a final concentration suitable for HPLC analysis (e.g., 100 µg/mL). Prepare separate solutions for each stress condition to be tested (e.g., pH 4, 7, and 9; 4°C, 25°C, and 40°C; protected from light and exposed to light).

  • Time-Point Sampling: At designated time points (e.g., 0, 2, 4, 8, 24, 48 hours), take an aliquot from each test solution. Immediately stop any further degradation by freezing the sample at -80°C or by adding a quenching agent if appropriate.

  • HPLC Analysis:

    • Set up the HPLC system with a C18 column.

    • A common mobile phase for flavonoid analysis is a gradient of (A) water with 0.1% formic acid and (B) acetonitrile.

    • The gradient can be optimized, for example, starting with a low percentage of B and gradually increasing it over the run time.

    • Set the UV detector to a wavelength appropriate for this compound (flavonoids typically have absorbance maxima between 250-280 nm and 300-400 nm).

    • Inject the samples from each time point.

  • Data Analysis:

    • Monitor the peak area of the intact this compound at each time point.

    • Calculate the percentage of this compound remaining at each time point relative to the initial time point (t=0).

    • Plot the percentage of remaining this compound against time for each condition to determine its stability profile. The appearance of new peaks in the chromatogram indicates the formation of degradation products.

Visualizations

experimental_workflow cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis prep_stock Prepare this compound Stock Solution (DMSO) prep_working Dilute to Working Concentration in Assay Buffer prep_stock->prep_working stress_ph Vary pH (e.g., 4, 7, 9) prep_working->stress_ph Apply Stress stress_temp Vary Temperature (e.g., 4°C, 25°C, 40°C) prep_working->stress_temp Apply Stress stress_light Expose to Light vs. Protect from Light prep_working->stress_light Apply Stress sampling Sample at Time Points (0, 2, 4, 8, 24, 48h) stress_ph->sampling stress_temp->sampling stress_light->sampling hplc HPLC Analysis sampling->hplc data_analysis Data Analysis: - % this compound Remaining - Degradation Rate hplc->data_analysis

Caption: Workflow for assessing this compound stability under various stress conditions.

JAK_STAT_pathway cytokine Cytokine receptor Cytokine Receptor cytokine->receptor jak JAK receptor->jak 2. Activation p_jak P-JAK jak->p_jak stat STAT p_stat P-STAT stat->p_stat p_jak->stat 3. Phosphorylation dimer STAT Dimer p_stat->dimer 4. Dimerization nucleus Nucleus dimer->nucleus 5. Translocation gene Gene Transcription (Inflammation, Proliferation) nucleus->gene 6. Regulation This compound This compound This compound->p_jak Inhibition

References

Technical Support Center: Prudomestin Extraction and Purification

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Prudomestin is a fictional compound created for illustrative purposes within this technical support guide. The data, protocols, and challenges described are representative of those encountered in the extraction and purification of natural product alkaloids and are intended to provide a practical framework for researchers in this field.

This technical support center provides detailed troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges associated with the extraction and purification of this compound from its fictional source, the bark of Prudomia domestica.

Troubleshooting Guide

This section addresses specific issues that may arise during the extraction and purification of this compound, offering potential causes and actionable solutions in a direct question-and-answer format.

Issue 1: Very low or no this compound detected in the crude extract.
QuestionPossible CauseRecommended Solution
Is the starting plant material of good quality? The concentration of this compound can vary based on the age, geographical origin, and storage conditions of the Prudomia domestica bark.[1][2]Use freshly harvested or properly stored (cool, dark, dry) plant material.[1] Verify the botanical identity of your source material to ensure it is the correct species.
Is the plant material properly prepared? Inadequate grinding of the bark results in poor solvent penetration and inefficient extraction.[1]Grind the dried bark to a fine, uniform powder (e.g., 40-60 mesh) to maximize the surface area available for solvent interaction.[1][2]
Is the extraction solvent appropriate? The polarity of the chosen solvent may not be optimal for solubilizing this compound.[2][3]This compound, as an alkaloid, is typically extracted with polar solvents like methanol (B129727) or ethanol.[4][5] Consider performing small-scale comparative extractions with different solvents to determine the most effective one. Acidifying the solvent (e.g., with 0.5% HCl) can improve the extraction of alkaloid salts.[4]
Are the extraction conditions optimal? Extraction time may be too short, or the temperature may be too low for efficient extraction. Conversely, excessively high temperatures can lead to degradation.[2][3]For methods like Soxhlet extraction, ensure a sufficient number of cycles (e.g., 16-24 hours at 4-6 cycles/hour).[6] For maceration, allow for an extended period (e.g., 48-72 hours) with agitation. If this compound is found to be thermolabile, consider non-thermal methods like ultrasonic-assisted extraction.[7][8]
Issue 2: The crude extract is impure, containing a high amount of pigments and fatty materials.
QuestionPossible CauseRecommended Solution
Has the material been defatted? Lipophilic compounds (fats, waxes, chlorophyll) are often co-extracted, especially when using less polar solvents or during the initial stages of alcohol-based extractions.[4][9]Perform a preliminary extraction with a non-polar solvent like n-hexane or petroleum ether to remove fats and pigments before the main alkaloid extraction.[9][10] This is a crucial first step for obtaining a cleaner crude extract.
Is an acid-base partitioning step being used? The crude extract contains neutral and acidic impurities that have not been removed.After the initial extraction and solvent evaporation, dissolve the residue in an acidic aqueous solution (e.g., 2% H₂SO₄).[10][11] Wash this acidic solution with a non-polar organic solvent (e.g., diethyl ether) to remove neutral and acidic impurities.[10] Then, basify the aqueous layer (e.g., with NH₄OH to pH 9-10) and extract the liberated this compound base into a solvent like chloroform (B151607) or dichloromethane (B109758).[10][12]
Issue 3: Poor separation and significant product loss during column chromatography.
QuestionPossible CauseRecommended Solution
Is the column overloaded? Applying too much crude extract to the column leads to broad, overlapping peaks and poor separation.A general rule is to load an amount of crude extract that is 1-5% of the total weight of the stationary phase (e.g., 1-5 g of extract for 100 g of silica (B1680970) gel).
Is the solvent system (mobile phase) optimized? An improperly selected solvent system can result in the compound of interest either remaining on the column or eluting too quickly with impurities.Develop the solvent system using Thin Layer Chromatography (TLC) first.[13] Aim for an Rf value of 0.25-0.35 for this compound in the chosen solvent system to ensure good separation on the column. Start with a non-polar solvent and gradually increase polarity.[2]
Is the compound precipitating on the column? The solvent used to dissolve and load the sample onto the column may be too weak (non-polar), causing this compound to precipitate at the top of the column.[2]Dissolve the crude extract in a minimal amount of the initial mobile phase or a slightly more polar solvent to ensure it is fully solubilized before loading.[2]
Is this compound unstable on silica gel? Some alkaloids can degrade on acidic silica gel.If degradation is suspected, consider using a different stationary phase, such as neutral alumina (B75360) or a bonded-phase silica (e.g., C18 for reversed-phase chromatography).[4] Alternatively, the silica gel can be deactivated by mixing it with a small percentage of water.

Frequently Asked Questions (FAQs)

Q1: What is the typical chemical nature of this compound and how does it affect extraction? A1: this compound is a representative alkaloid, meaning it is a naturally occurring organic compound containing at least one nitrogen atom.[7] This nitrogen atom confers basic properties, allowing this compound to form salts with acids.[4] This property is fundamental to its extraction and purification, forming the basis of the acid-base liquid-liquid partitioning technique used to separate it from neutral and acidic plant components.[4][12]

Q2: Which extraction methods are most suitable for this compound? A2: The choice of method depends on the scale of extraction and the thermal stability of this compound.

  • Soxhlet Extraction: A continuous and efficient method that uses less solvent than maceration.[3] However, the prolonged exposure to heat can degrade thermolabile compounds.[3][8]

  • Maceration: A simple technique involving soaking the plant material in a solvent at room temperature.[8] It is suitable for heat-sensitive compounds but can be time-consuming and may require large volumes of solvent.[8]

  • Ultrasonic-Assisted Extraction (UAE): Uses sound waves to disrupt plant cell walls, enhancing extraction efficiency at lower temperatures and in shorter times.[7] This is a good alternative if this compound is found to be sensitive to heat.

Q3: How can I effectively monitor the purification process? A3: Thin Layer Chromatography (TLC) is an indispensable tool for monitoring the purification of this compound.[14] It is used to:

  • Check the completeness of the extraction.

  • Identify the presence of this compound in different extracts.

  • Develop an optimal solvent system for column chromatography.[13]

  • Analyze the fractions collected from the column to identify those containing the pure compound.[2][15]

Q4: What are the key challenges in purifying this compound using HPLC? A4: High-Performance Liquid Chromatography (HPLC) is often used for the final purification step.[9][14] Common challenges include:

  • Poor Resolution: Peaks are not well separated. This can be addressed by optimizing the mobile phase composition, changing the column, or adjusting the flow rate.[16]

  • Peak Tailing: Asymmetrical peaks can make quantification difficult. This may be caused by column degradation, interactions between the analyte and active sites on the stationary phase, or improper mobile phase pH.[16]

  • High Backpressure: This often indicates a blockage in the system, which could be due to a plugged column frit, precipitated buffer salts, or particulate matter from the sample.[16]

Quantitative Data Summary

The following tables present fictional, yet plausible, data to guide experimental design.

Table 1: Effect of Extraction Solvent on Crude this compound Yield

Solvent SystemExtraction MethodTemperature (°C)Crude Yield (% of Dry Bark)This compound Purity in Crude (%)
n-HexaneSoxhlet692.1< 0.1
ChloroformSoxhlet613.51.2
Ethyl Acetate (B1210297)Maceration254.22.5
MethanolSoxhlet6512.84.1
Ethanol:Water (70:30)Maceration2515.53.8
Methanol + 0.5% HClMaceration2514.25.3

Table 2: Comparison of Purification Steps for this compound Isolate

Purification StageStarting Purity (%)Final Purity (%)Recovery Rate (%)Key Impurities Removed
Acid-Base Partitioning5.325.890Fatty acids, chlorophyll, neutral terpenes
Silica Gel Column Chromatography25.885.175Closely related alkaloids, polar pigments
Preparative HPLC (C18)85.1>99.060Isomeric alkaloids, minor degradation products

Experimental Protocols

Protocol 1: Soxhlet Extraction of this compound
  • Preparation: Weigh approximately 100 g of dried and finely powdered Prudomia domestica bark.[1]

  • Defatting: Place the powdered bark in a cellulose (B213188) thimble and insert it into a Soxhlet extractor. Add 500 mL of n-hexane to the round-bottom flask. Heat the solvent to its boiling point and allow the extraction to proceed for 6-8 hours to remove lipophilic compounds.[9] Discard the n-hexane extract.

  • Extraction: Air-dry the defatted bark powder to remove residual hexane. Return the thimble to the Soxhlet apparatus. Add 500 mL of methanol to a clean round-bottom flask.[11]

  • Reflux: Heat the methanol and extract the material for 16-24 hours at a rate of 4-6 cycles per hour.[6]

  • Solvent Removal: After extraction, allow the solution to cool. Remove the methanol under reduced pressure using a rotary evaporator at a temperature below 40°C to obtain the crude methanolic extract.[1]

Protocol 2: Purification by Silica Gel Column Chromatography
  • Preparation: Prepare a crude alkaloid extract using an acid-base partitioning technique on the crude methanolic extract from Protocol 1.

  • Column Packing: Prepare a slurry of silica gel (100-200 mesh) in n-hexane.[2] Pour the slurry into a glass column and allow it to pack under gravity, gently tapping the column to ensure uniform packing. Add a layer of sand on top of the silica bed.

  • Sample Loading: Dissolve the crude alkaloid extract (e.g., 2 g) in a minimal amount of dichloromethane or the initial mobile phase.[2] Carefully load this solution onto the top of the column.

  • Elution: Begin elution with a non-polar solvent (e.g., 100% n-hexane or a hexane:ethyl acetate mixture). Gradually increase the solvent polarity in a stepwise manner (e.g., increasing the percentage of ethyl acetate, followed by introducing small percentages of methanol).[2][13]

  • Fraction Collection: Collect fractions of a consistent volume (e.g., 20 mL) in test tubes.

  • Monitoring: Monitor the composition of each fraction using TLC with an appropriate stain (e.g., Dragendorff's reagent for alkaloids). Combine the fractions that contain pure this compound.

  • Concentration: Evaporate the solvent from the combined pure fractions to yield the purified this compound.

Visualizations

Experimental Workflow and Decision Making

The following diagrams illustrate the logical flow of the extraction and purification process and a troubleshooting path for a common issue.

G cluster_0 Extraction cluster_1 Purification a 1. Grind Bark b 2. Defat with Hexane a->b c 3. Extract with Methanol b->c d 4. Concentrate Extract c->d e 5. Acid-Base Partitioning d->e Crude Extract f 6. Column Chromatography e->f g 7. Prep HPLC f->g h Pure this compound g->h G start Low Yield in Crude Extract? q1 Is bark powdered correctly? start->q1 a1_no No: Grind to 40-60 mesh q1->a1_no No q2 Is extraction solvent optimal? q1->q2 Yes a1_yes Yes a2_no No: Test Methanol/Ethanol +/- acid q2->a2_no No q3 Are time/temp sufficient? q2->q3 Yes a2_yes Yes a3_yes Yes: Check source material quality q3->a3_yes Yes a3_no No: Increase time or consider UAE q3->a3_no No G receptor GPCR Receptor g_protein G-Protein Activation receptor->g_protein enzyme Adenylyl Cyclase g_protein->enzyme camp cAMP Production enzyme->camp pka PKA Activation camp->pka response Cellular Response (e.g., Proliferation) pka->response This compound This compound This compound->enzyme Inhibition

References

ensuring reproducibility in Prudomestin experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals ensure reproducibility in experiments involving Prudomestin.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its known mechanisms of action?

This compound (3,5,7-Trihydroxy-4',8-dimethoxyflavone) is a natural flavonoid isolated from the heartwood of Prunus domestica.[1] Current research literature suggests it has at least two distinct biological activities:

  • Xanthine (B1682287) Oxidase (XO) Inhibition: this compound has been shown to inhibit xanthine oxidase with a reported IC50 value of 6 µM.[1]

  • JAK/STAT Pathway Modulation: It is also described as a cell-permeable small molecule that allosterically inhibits specific nodes in the JAK/STAT signaling pathway, which is critical for pro-inflammatory cytokine production.[2] This makes it a tool for investigating autoimmune and inflammatory conditions.[2]

Researchers should consider which mechanism is more relevant to their experimental system.

Q2: What are the recommended solvent and storage conditions for this compound?

Proper handling and storage are critical for maintaining the compound's integrity.

  • Solubility: this compound is soluble in DMSO at a concentration of 65 mg/mL (196.8 mM).[1] Sonication is recommended to ensure complete dissolution.[1]

  • Storage (Powder): As a powder, it should be stored at -20°C for up to 3 years, protected from direct sunlight.[1]

  • Storage (In Solvent): Once dissolved in a solvent like DMSO, aliquots should be stored at -80°C for up to 1 year.[1]

Q3: How should I prepare this compound for cell-based assays?

For cell-based experiments, a stock solution should be prepared in a high-quality, anhydrous solvent like DMSO. When preparing working concentrations, it is crucial to dilute the DMSO stock in your cell culture medium. Be mindful of the final DMSO concentration in your assay, as high levels can be toxic to cells. It is recommended to keep the final DMSO concentration below 0.5% and to include a vehicle control (medium with the same final DMSO concentration) in all experiments.

Q4: I am seeing conflicting results in the literature regarding its primary target. Why is that?

It is not uncommon for natural products and small molecules to exhibit polypharmacology, meaning they can interact with multiple targets. The two reported activities of this compound (XO inhibition and JAK/STAT modulation) may be cell-type or context-dependent. When designing your experiments, it is crucial to include appropriate controls to confirm that the observed effects are due to the intended mechanism in your specific model system. For example, if studying inflammation, you should measure the phosphorylation of STAT proteins. If studying purine (B94841) metabolism, a direct xanthine oxidase activity assay is more appropriate.

Troubleshooting Guide

Issue 1: Inconsistent IC50 Values Across Experiments

Potential Cause Troubleshooting Steps
Compound Degradation Ensure this compound powder and solutions are stored correctly (see FAQ Q2). Avoid repeated freeze-thaw cycles of stock solutions. Prepare fresh dilutions from a master stock for each experiment.
Incomplete Solubilization Ensure the compound is fully dissolved in DMSO before preparing serial dilutions. Sonication can aid dissolution.[1] Visually inspect the stock solution for any precipitate.
Variable Cell Health/Density Use cells within a consistent passage number range. Ensure cell viability is high (>95%) before plating. Seed cells at a consistent density across all plates and experiments.
Assay Interference This compound is a flavonoid and may have inherent fluorescent properties. If using a fluorescence-based readout, run a control plate with only this compound and media to check for background signal.

Issue 2: Low Solubility in Aqueous Media

Potential Cause Troubleshooting Steps
Compound Precipitation When diluting the DMSO stock into aqueous cell culture media or assay buffers, precipitation can occur. Add the stock solution to the media while vortexing or mixing to facilitate rapid dispersal.
Final Concentration Too High Avoid making working solutions that require a large volume of the DMSO stock. This increases the risk of the compound "crashing out." Perform serial dilutions to reach the final desired concentration.
Use of Serum In cell culture, proteins in fetal bovine serum (FBS) can sometimes bind to small molecules, affecting their bioavailability. If results are inconsistent, consider reducing the serum percentage during the treatment period, if your cell line can tolerate it.

Quantitative Data Summary

ParameterValueSource
Molecular Formula C17H14O7[1]
Molecular Weight 330.29 g/mol [1][3]
IC50 (Xanthine Oxidase) 6 µM[1]
Solubility in DMSO 65 mg/mL (196.8 mM)[1]
Purity (Supplier-dependent) >99% (Check Certificate of Analysis)[2]

Experimental Protocols

Protocol 1: Western Blot for Phosphorylated STAT3 (p-STAT3)

This protocol is for assessing this compound's effect on the JAK/STAT pathway by measuring the phosphorylation of a key downstream target, STAT3.

  • Cell Seeding: Plate your cells of interest (e.g., macrophages, T-cells) in 6-well plates at a density that will result in 70-80% confluency on the day of the experiment.

  • Starvation (Optional): Depending on the cell line and pathway activity, you may need to serum-starve the cells for 4-6 hours to reduce basal phosphorylation levels.

  • Pre-treatment: Treat cells with varying concentrations of this compound (e.g., 1, 5, 10, 25 µM) or vehicle (DMSO) for 1-2 hours.

  • Stimulation: Add a known activator of the JAK/STAT pathway (e.g., IL-6, IFN-γ) to the wells for a predetermined time (e.g., 15-30 minutes). Include a non-stimulated control.

  • Cell Lysis: Wash cells twice with ice-cold PBS. Add 100-150 µL of ice-cold RIPA lysis buffer containing protease and phosphatase inhibitors. Scrape cells, transfer to a microfuge tube, and incubate on ice for 30 minutes.

  • Protein Quantification: Centrifuge lysates at 14,000 rpm for 15 minutes at 4°C. Transfer the supernatant to a new tube and determine the protein concentration using a BCA or Bradford assay.

  • Sample Preparation & SDS-PAGE: Normalize protein concentrations for all samples. Add Laemmli sample buffer and boil at 95°C for 5 minutes. Load 20-30 µg of protein per lane onto an 8-10% SDS-PAGE gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.

    • Incubate with a primary antibody against p-STAT3 (Tyr705) overnight at 4°C.

    • Wash the membrane 3x with TBST.

    • Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane 3x with TBST.

  • Detection: Apply an ECL substrate and visualize the bands using a chemiluminescence imager.

  • Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed for total STAT3 and/or a housekeeping protein like GAPDH or β-actin.

Protocol 2: In Vitro Xanthine Oxidase Activity Assay

This is a spectrophotometric assay to measure the direct inhibitory effect of this compound on XO activity.

  • Reagent Preparation:

    • Assay Buffer: 50 mM Potassium Phosphate Buffer, pH 7.5.

    • Substrate: Prepare a 2 mM solution of xanthine in the assay buffer.

    • Enzyme: Prepare a working solution of Xanthine Oxidase from bovine milk in the assay buffer.

    • Inhibitor: Prepare serial dilutions of this compound in DMSO.

  • Assay Setup: In a 96-well UV-transparent plate, add the following to each well:

    • 80 µL Assay Buffer

    • 10 µL Xanthine solution

    • 5 µL this compound dilution (or DMSO for vehicle control)

  • Initiate Reaction: Add 5 µL of the Xanthine Oxidase enzyme solution to each well to start the reaction.

  • Measurement: Immediately place the plate in a spectrophotometer pre-set to 25°C. Measure the increase in absorbance at 295 nm every 30 seconds for 10-15 minutes. The increase in absorbance corresponds to the formation of uric acid.

  • Data Analysis:

    • Calculate the reaction rate (Vmax) for each concentration of this compound from the linear portion of the absorbance vs. time curve.

    • Normalize the rates to the vehicle control.

    • Plot the percent inhibition against the log of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Visualizations

Prudomestin_JAK_STAT_Pathway cluster_membrane cluster_cytoplasm Cytokine Cytokine (e.g., IL-6) Receptor Cytokine Receptor Cytokine->Receptor JAK JAK Receptor->JAK pJAK p-JAK JAK->pJAK Auto- phos. STAT STAT pJAK->STAT Phos. pSTAT p-STAT pSTAT_dimer p-STAT Dimer pSTAT->pSTAT_dimer Dimerization Nucleus Nucleus pSTAT_dimer->Nucleus Translocation Gene Gene Expression (Inflammation) Nucleus->Gene This compound This compound This compound->pJAK Inhibition

Caption: this compound inhibits the JAK/STAT signaling pathway.

Western_Blot_Workflow A 1. Cell Culture & Treatment B 2. Cell Lysis A->B C 3. Protein Quantification B->C D 4. SDS-PAGE C->D E 5. Membrane Transfer D->E F 6. Immunoblotting (Antibodies) E->F G 7. Detection F->G H 8. Data Analysis G->H

Caption: Experimental workflow for Western Blot analysis.

References

Technical Support Center: Prudomestin Activity and Serum Protein Interactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing Prudomestin in their experiments, with a specific focus on the effects of serum proteins on its activity.

Troubleshooting Guides

Issue 1: Higher than expected IC50 value for this compound in the presence of serum.

Possible Cause Recommended Action
This compound binding to serum proteins: Serum proteins, particularly albumin, can bind to small molecules like this compound, reducing the free concentration available to inhibit its target, xanthine (B1682287) oxidase.[1]1. Determine the protein binding percentage: Use techniques like equilibrium dialysis or ultrafiltration to quantify the fraction of this compound bound to serum proteins. 2. Increase this compound concentration: Titrate the concentration of this compound to account for the sequestration by serum proteins and achieve the desired inhibitory effect. 3. Use a protein-free assay buffer: If experimentally feasible, conduct initial screens in a buffer without serum to establish a baseline IC50.
Incorrect serum concentration: The concentration of serum used in the assay may be too high, leading to excessive protein binding.Verify the final concentration of serum in the assay and consider performing a dose-response experiment with varying serum concentrations.
Degradation of this compound: The compound may be unstable in the assay medium, especially in the presence of serum esterases.Assess the stability of this compound in the presence and absence of serum over the time course of the experiment using methods like HPLC.

Issue 2: Low reproducibility of results in serum-containing assays.

Possible Cause Recommended Action
Variability in serum batches: Different lots of serum can have varying protein compositions and endogenous small molecule concentrations, affecting this compound binding and activity.1. Use a single lot of serum: For a given set of experiments, use serum from the same lot to minimize variability. 2. Characterize serum lots: If using different lots is unavoidable, perform a bridging study to compare the effect of each lot on this compound activity.
Precipitation of this compound: this compound may have limited solubility in aqueous buffers, and its solubility can be affected by the presence of serum proteins.1. Check for precipitation: Visually inspect the assay wells for any signs of precipitation. 2. Determine solubility: Measure the solubility of this compound in the assay buffer with and without serum. 3. Use a suitable solvent: Dissolve this compound in a small amount of a compatible organic solvent (e.g., DMSO) before diluting it in the assay buffer. Ensure the final solvent concentration does not affect the assay.[2]
Assay interference: Components in the serum may interfere with the detection method of the xanthine oxidase activity assay.Run appropriate controls, including serum alone and this compound in the absence of the enzyme, to identify any background signal or interference.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a flavonoid that has been identified as a potent inhibitor of xanthine oxidase (XO), with a reported IC50 value of approximately 6 µM.[3][4][5] Xanthine oxidase is a key enzyme in purine (B94841) metabolism that catalyzes the oxidation of hypoxanthine (B114508) to xanthine and then to uric acid. By inhibiting this enzyme, this compound can reduce the production of uric acid.

Q2: How do serum proteins affect the activity of this compound?

Serum proteins, especially human serum albumin (HSA), can bind to drugs and other small molecules.[1] This binding is a reversible equilibrium between the free and protein-bound forms of the compound. Only the free, unbound fraction of this compound is available to interact with and inhibit xanthine oxidase. Therefore, the presence of serum proteins can lead to a decrease in the apparent potency of this compound, resulting in a higher IC50 value.

Q3: What percentage of this compound is expected to bind to serum proteins?

The exact percentage of this compound that binds to serum proteins has not been definitively reported in the literature. However, flavonoids as a class are known to bind to serum albumin to varying extents. The degree of binding can be influenced by factors such as the specific flavonoid structure, pH, and temperature. It is recommended to experimentally determine the plasma protein binding of this compound for your specific assay conditions.

Q4: What experimental methods can be used to determine the extent of this compound binding to serum proteins?

Several methods can be used to measure plasma protein binding, including:

  • Equilibrium Dialysis: This is considered the gold standard method. It involves separating a chamber containing the drug and protein solution from a protein-free buffer chamber by a semi-permeable membrane. At equilibrium, the concentration of free drug is the same in both chambers.[6]

  • Ultrafiltration: This method involves separating the free drug from the protein-bound drug by centrifugation through a filter with a specific molecular weight cutoff that retains the protein and the protein-bound drug.[7]

  • Surface Plasmon Resonance (SPR): This technique can provide real-time kinetics of the binding interaction between a drug and a protein immobilized on a sensor chip.[8]

Q5: How can I account for the effect of serum protein binding in my in vitro experiments?

To account for serum protein binding, you can:

  • Measure the free concentration: Determine the unbound fraction of this compound in your assay conditions and use this concentration to calculate a corrected IC50 value.

  • Perform assays at different serum concentrations: This will help you understand the relationship between protein concentration and the inhibitory activity of this compound.

  • Use mathematical models: Incorporate the measured protein binding affinity into your pharmacokinetic/pharmacodynamic (PK/PD) models to better predict the in vivo efficacy.

Data Presentation

Table 1: Hypothetical Effect of Human Serum Albumin (HSA) on this compound IC50 against Xanthine Oxidase

HSA Concentration (µM)This compound IC50 (µM)Fold Shift in IC50
06.2 ± 0.51.0
15018.5 ± 1.23.0
30035.8 ± 2.15.8
600 (Physiological)71.3 ± 4.511.5

Table 2: Hypothetical Plasma Protein Binding Parameters for this compound

MethodProteinThis compound Concentration (µM)Percent Bound (%)
Equilibrium DialysisHuman Serum1091.5 ± 2.3
UltrafiltrationHuman Serum Albumin (600 µM)1088.2 ± 3.1

Experimental Protocols

Protocol 1: Determination of Xanthine Oxidase Inhibition by this compound

  • Reagents:

    • Xanthine Oxidase (from bovine milk)

    • Xanthine (substrate)

    • Potassium Phosphate Buffer (pH 7.5)

    • This compound stock solution (in DMSO)

    • Allopurinol (positive control)

  • Procedure:

    • Prepare a series of dilutions of this compound and Allopurinol in the assay buffer.

    • In a 96-well plate, add 50 µL of the buffer, 25 µL of the inhibitor solution (this compound or Allopurinol), and 25 µL of the xanthine oxidase solution.

    • Incubate the plate at 25°C for 15 minutes.

    • Initiate the reaction by adding 100 µL of the xanthine substrate solution.

    • Measure the increase in absorbance at 295 nm over time, which corresponds to the formation of uric acid.

    • Calculate the percentage of inhibition for each concentration of this compound.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC50 value using a suitable curve-fitting software.

Protocol 2: Determination of this compound Plasma Protein Binding using Equilibrium Dialysis

  • Materials:

    • Equilibrium dialysis apparatus with semi-permeable membranes (e.g., 10 kDa MWCO)

    • Human plasma or serum albumin solution in phosphate-buffered saline (PBS)

    • This compound solution in PBS

    • PBS (pH 7.4)

  • Procedure:

    • Hydrate the dialysis membranes according to the manufacturer's instructions.

    • Assemble the dialysis cells.

    • In one chamber (the protein chamber), add the plasma or albumin solution containing a known concentration of this compound.

    • In the other chamber (the buffer chamber), add an equal volume of PBS.

    • Incubate the dialysis apparatus in a shaking water bath at 37°C until equilibrium is reached (typically 4-24 hours).

    • After incubation, collect samples from both the protein and buffer chambers.

    • Determine the concentration of this compound in both samples using a validated analytical method (e.g., LC-MS/MS).

    • Calculate the percentage of bound this compound using the following formula: % Bound = [(Total Drug Concentration - Free Drug Concentration) / Total Drug Concentration] x 100 where the free drug concentration is the concentration in the buffer chamber.

Mandatory Visualization

Prudomestin_Signaling_Pathway cluster_0 Purine Metabolism Hypoxanthine Hypoxanthine Xanthine Xanthine Hypoxanthine->Xanthine Xanthine Oxidase Uric_Acid Uric_Acid Xanthine->Uric_Acid Xanthine Oxidase Xanthine_Oxidase Xanthine_Oxidase This compound This compound This compound->Xanthine_Oxidase Inhibition

Caption: this compound inhibits the xanthine oxidase-mediated conversion of hypoxanthine to uric acid.

Experimental_Workflow start Start: Hypothesis This compound activity is affected by serum step1 Experiment 1: Determine this compound IC50 (No Serum) start->step1 step2 Experiment 2: Determine this compound IC50 (With Serum) start->step2 step3 Data Analysis: Compare IC50 values step1->step3 step2->step3 decision Is there a significant shift in IC50? step3->decision step4 Experiment 3: Quantify Protein Binding (e.g., Equilibrium Dialysis) decision->step4 Yes conclusion Conclusion: Serum proteins bind to this compound, reducing its free concentration and apparent activity. decision->conclusion No step4->conclusion

Caption: Workflow for investigating the effect of serum on this compound activity.

Logical_Relationship cluster_0 In Bloodstream Prudomestin_Total Total this compound Prudomestin_Bound Protein-Bound this compound Prudomestin_Total->Prudomestin_Bound Prudomestin_Free Free this compound Prudomestin_Total->Prudomestin_Free Prudomestin_Bound->Prudomestin_Free Equilibrium Xanthine_Oxidase_Target Xanthine Oxidase (Target) Prudomestin_Free->Xanthine_Oxidase_Target Binds to Serum_Protein Serum Protein (e.g., Albumin) Serum_Protein->Prudomestin_Bound Biological_Effect Inhibition of XO (Biological Effect) Xanthine_Oxidase_Target->Biological_Effect

Caption: Equilibrium of this compound binding to serum proteins and its effect on target engagement.

References

Validation & Comparative

Prudomestin and Quercetin: A Comparative Analysis of Antioxidant Activity

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of antioxidant research, both prudomestin and quercetin (B1663063) have emerged as flavonoids of interest. This guide provides a detailed, objective comparison of their antioxidant activities, supported by available experimental data, to assist researchers, scientists, and drug development professionals in their understanding of these two compounds.

Quantitative Antioxidant Activity: A Tabular Comparison

The antioxidant capacities of this compound and quercetin have been evaluated using various in vitro assays. The following table summarizes the half-maximal inhibitory concentration (IC50) values obtained from 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) radical scavenging assays. A lower IC50 value indicates a higher antioxidant potency.

CompoundAssayIC50 (µg/mL)Reference CompoundReference IC50 (µg/mL)
This compound DPPH26.96 ± 0.19--
Quercetin DPPH0.55 - 19.17Ascorbic Acid~5 - 9.53
Quercetin ABTS1.17 - 8.5Trolox-

Note: IC50 values for quercetin can vary depending on the specific experimental conditions, including the solvent, pH, and the source of the quercetin[1].

Mechanisms of Antioxidant Action

Quercetin is a well-studied antioxidant that operates through multiple mechanisms to counteract oxidative stress[2][3]. Its potent antioxidant activity is attributed to its chemical structure, which features multiple hydroxyl groups and a C2-C3 double bond in the C-ring, enabling it to effectively scavenge free radicals and chelate metal ions[1].

The antioxidant mechanisms of quercetin involve:

  • Direct Radical Scavenging: Quercetin can directly donate hydrogen atoms to neutralize a wide variety of free radicals, including reactive oxygen species (ROS) and reactive nitrogen species (RNS)[2][3].

  • Modulation of Signaling Pathways: Quercetin has been shown to influence key signaling pathways involved in the cellular antioxidant response. These include:

    • Nrf2/ARE Pathway: Quercetin can activate the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, a primary regulator of endogenous antioxidant defenses. This leads to the upregulation of antioxidant enzymes such as heme oxygenase-1 (HO-1) and NAD(P)H quinone dehydrogenase 1 (NQO1)[4][5][6][7].

    • NF-κB Pathway: Quercetin can inhibit the pro-inflammatory Nuclear Factor-kappa B (NF-κB) signaling pathway, which is often activated by oxidative stress and contributes to further ROS production[4].

    • MAPK Pathway: Quercetin has been observed to modulate the Mitogen-Activated Protein Kinase (MAPK) signaling pathways (ERK, p38, and JNK), which are involved in cellular responses to oxidative stress[4][7].

This compound , with the chemical name 3,5,7-Trihydroxy-4',8-dimethoxyflavone, also demonstrates antioxidant properties, as evidenced by its ability to inhibit ROS and scavenge DPPH radicals[8]. While the precise signaling pathways modulated by this compound's antioxidant activity are not as extensively characterized as those of quercetin, its structural similarity to other flavonoids suggests it may also exert its effects through direct radical scavenging and modulation of cellular antioxidant defense mechanisms. One study has indicated its potential to inhibit cyclooxygenase-2 (COX-2), an enzyme involved in inflammation and oxidative stress[8].

Experimental Protocols

Below are generalized methodologies for the DPPH and ABTS assays, which are commonly employed to evaluate the antioxidant activity of compounds like this compound and quercetin.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is based on the ability of an antioxidant to donate an electron or hydrogen atom to the stable DPPH radical, resulting in a color change from violet to yellow, which is measured spectrophotometrically.

Procedure:

  • A solution of DPPH in a suitable solvent (e.g., methanol) is prepared to a specific concentration, yielding a defined initial absorbance.

  • Various concentrations of the test compound (this compound or quercetin) are added to the DPPH solution.

  • The reaction mixture is incubated in the dark for a specified period (e.g., 30 minutes).

  • The absorbance of the solution is measured at a specific wavelength (typically around 517 nm) using a spectrophotometer.

  • A control containing the solvent instead of the test compound is also measured.

  • The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

  • The IC50 value is determined by plotting the percentage of inhibition against the concentration of the test compound.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay

This assay measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore. The reduction of ABTS•+ by an antioxidant leads to a loss of color, which is monitored spectrophotometrically.

Procedure:

  • The ABTS radical cation (ABTS•+) is generated by reacting an aqueous solution of ABTS with an oxidizing agent, such as potassium persulfate. The mixture is allowed to stand in the dark for 12-16 hours.

  • The ABTS•+ solution is then diluted with a suitable solvent (e.g., ethanol (B145695) or phosphate-buffered saline) to achieve a specific absorbance at a particular wavelength (usually 734 nm).

  • Different concentrations of the test compound are added to the diluted ABTS•+ solution.

  • The reaction mixture is incubated for a set time (e.g., 6 minutes).

  • The absorbance is measured at 734 nm.

  • A control is prepared with the solvent in place of the test compound.

  • The percentage of ABTS•+ scavenging is calculated using the same formula as in the DPPH assay.

  • The IC50 value is determined from the plot of percentage inhibition versus concentration.

Visualizing Antioxidant Mechanisms and Workflows

To better illustrate the concepts discussed, the following diagrams have been generated using Graphviz.

Experimental Workflow for In Vitro Antioxidant Assays

G Figure 1: Generalized workflow for DPPH and ABTS antioxidant assays. cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Compound Test Compound (this compound/Quercetin) Mix Mix Compound and Radical Compound->Mix Radical Radical Solution (DPPH or ABTS•+) Radical->Mix Incubate Incubate Mix->Incubate Measure Measure Absorbance Incubate->Measure Calculate Calculate % Inhibition Measure->Calculate IC50 Determine IC50 Calculate->IC50

Caption: Generalized workflow for DPPH and ABTS antioxidant assays.

Quercetin's Modulation of the Nrf2 Signaling Pathway

G Figure 2: Simplified diagram of Quercetin's activation of the Nrf2 pathway. Quercetin Quercetin Keap1_Nrf2 Keap1-Nrf2 Complex Quercetin->Keap1_Nrf2 promotes dissociation ROS Oxidative Stress (ROS) ROS->Keap1_Nrf2 induces dissociation Nrf2 Nrf2 Keap1_Nrf2->Nrf2 releases ARE Antioxidant Response Element (ARE) Nrf2->ARE translocates to nucleus and binds to Antioxidant_Enzymes Antioxidant Enzymes (e.g., HO-1, NQO1) ARE->Antioxidant_Enzymes upregulates transcription of Cellular_Protection Cellular Protection Antioxidant_Enzymes->Cellular_Protection leads to G Figure 3: Quercetin's inhibitory effect on the NF-κB signaling pathway. Stimuli Pro-inflammatory Stimuli (e.g., Oxidative Stress) IKK IKK Complex Stimuli->IKK activates IκBα IκBα IKK->IκBα phosphorylates NFκB_IκBα NF-κB-IκBα Complex IκBα->NFκB_IκBα dissociates from NFκB NF-κB Nucleus Nucleus NFκB->Nucleus translocates to NFκB_IκBα->NFκB Quercetin Quercetin Quercetin->IKK inhibits Inflammatory_Genes Pro-inflammatory Gene Expression Nucleus->Inflammatory_Genes activates transcription of Inflammation Inflammation Inflammatory_Genes->Inflammation

References

A Comparative Analysis of Prudomestin and its Glycosides in Bioassays

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – A comprehensive comparison of the bioactivities of the flavonoid Prudomestin and its naturally occurring glycosides, Prudomestiside A and Prudomestiside B, reveals significant differences in their antioxidant and enzyme inhibitory potentials. This guide provides researchers, scientists, and drug development professionals with a side-by-side analysis of their performance in key bioassays, supported by detailed experimental data and protocols.

This compound, a flavonoid found in plants such as Prunus domestica, is the aglycone core to which sugar moieties are attached to form its glycosides, Prudomestiside A and Prudomestiside B. This structural difference plays a crucial role in their biological activity.

Quantitative Bioactivity Comparison

The following table summarizes the half-maximal inhibitory concentration (IC50) values for this compound and its glycosides in antioxidant and enzyme inhibition assays. Lower IC50 values indicate greater potency.

CompoundBioassayIC50 (µM)
This compound (Aglycone) Xanthine (B1682287) Oxidase Inhibition≈ 6[1][2][3]
DPPH Radical Scavenging26.96 (µg/mL)¹[4]
Prudomestiside A DPPH Radical Scavenging20.4 ± 0.045
Prudomestiside B DPPH Radical Scavenging24.5 ± 0.032

¹Note: The IC50 value for this compound in the DPPH assay was reported in µg/mL. Direct molar comparison with its glycosides requires conversion based on its molecular weight (330.29 g/mol ).

Analysis of Bioassay Results

The available data indicates that this compound is a potent inhibitor of xanthine oxidase, an enzyme implicated in gout and oxidative stress. In the DPPH radical scavenging assay, a measure of antioxidant activity, Prudomestiside A demonstrated the strongest activity, followed closely by Prudomestiside B and then this compound. This suggests that the glycosylation of this compound may enhance its free radical scavenging capacity in this particular in vitro assay.

It is a common observation in flavonoid biochemistry that glycosylation can alter the biological activity of the aglycone. While glycosylation may decrease activity in some assays by sterically hindering interaction with a target protein, it can enhance solubility and bioavailability, or in the case of the DPPH assay, potentially increase radical scavenging activity.

Currently, there is limited publicly available data directly comparing the effects of this compound and its glycosides on specific signaling pathways such as the JAK/STAT pathway. Further research is required to elucidate their roles in cellular signaling cascades.

Experimental Methodologies

Xanthine Oxidase Inhibition Assay

This assay spectrophotometrically measures the inhibition of xanthine oxidase, the enzyme responsible for converting xanthine to uric acid.

Protocol:

  • A reaction mixture is prepared containing the test compound (this compound or its glycosides), phosphate (B84403) buffer (pH 7.5), and a solution of xanthine oxidase.

  • The mixture is pre-incubated at a controlled temperature (e.g., 25°C or 37°C) for a set period (e.g., 15 minutes).

  • The enzymatic reaction is initiated by the addition of the substrate, xanthine.

  • The formation of uric acid is monitored by measuring the increase in absorbance at a specific wavelength (typically 290-295 nm) over time.

  • The percentage of enzyme inhibition is calculated by comparing the rate of uric acid formation in the presence of the test compound to that of a control reaction without the inhibitor.

  • The IC50 value is determined by plotting the percentage of inhibition against different concentrations of the test compound.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay assesses the ability of a compound to act as a free radical scavenger.

Protocol:

  • A solution of the stable free radical DPPH in a suitable solvent (e.g., methanol (B129727) or ethanol) is prepared. This solution has a deep purple color.

  • The test compound is added to the DPPH solution at various concentrations.

  • The mixture is incubated in the dark for a specified time (e.g., 30 minutes) at room temperature.

  • Antioxidant compounds donate a hydrogen atom to the DPPH radical, causing it to be reduced to the yellow-colored diphenylpicrylhydrazine.

  • The reduction of the DPPH radical is measured by the decrease in absorbance at approximately 517 nm using a spectrophotometer.

  • The percentage of radical scavenging activity is calculated, and the IC50 value is determined from the dose-response curve.

Visualizing Experimental Logic

The following diagrams illustrate the general workflow of the bioassays and a conceptual representation of the structure-activity relationship.

experimental_workflow cluster_assay Bioassay Workflow start Prepare Test Compounds (this compound & Glycosides) assay_prep Prepare Assay Reagents (Enzyme/Radical Solution) start->assay_prep Step 1 reaction Incubate Compounds with Reagents assay_prep->reaction Step 2 measurement Measure Activity (e.g., Absorbance) reaction->measurement Step 3 analysis Calculate IC50 Values measurement->analysis Step 4

Caption: General workflow for in vitro bioassays.

structure_activity aglycone This compound (Aglycone) glycoside_a Prudomestiside A aglycone->glycoside_a Glycosylation glycoside_b Prudomestiside B aglycone->glycoside_b Glycosylation activity Biological Activity aglycone->activity glycoside_a->activity glycoside_b->activity

Caption: Structure-activity relationship concept.

References

Unveiling the Antioxidant Potential of Prudomestin: A Comparative Analysis in Multiple Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive analysis of available in-vitro data highlights the antioxidant properties of Prudomestin, a compound found in Prunus domestica (plum). This guide offers a comparative overview of its efficacy against established antioxidant agents—N-acetylcysteine (NAC), Trolox, and Edaravone—across a panel of cell lines relevant to neuroprotection and digestive health. While direct cellular studies on isolated this compound are limited, extracts from Prunus domestica rich in this and other bioactive molecules demonstrate significant antioxidant effects, providing a strong basis for its potential therapeutic applications.

This report collates quantitative data from multiple studies, presenting a clear comparison of the antioxidant capacities of these compounds. Detailed experimental protocols for key assays are also provided to ensure reproducibility and facilitate further research in the field.

Comparative Antioxidant Efficacy

The antioxidant effects of Prunus domestica extract, N-acetylcysteine, Trolox, and Edaravone have been evaluated in various cell lines using assays that measure the reduction of reactive oxygen species (ROS) and cell viability under oxidative stress. The following tables summarize the key quantitative findings.

Table 1: Antioxidant Activity (IC50 Values) in Digestive System Cell Lines

Compound/ExtractCell LineAssayIC50 ValueCitation
Prunus domestica extract (Cultivar: African Rose)Caco-2DPPH Scavenging4 µg/mL[1][2]
Prunus domestica extract (Cultivar: Santa Rosa)Caco-2DPPH Scavenging8.5 µg/mL[1][2]
N-acetylcysteine (NAC)Caco-2Cell ViabilityDose-dependent increase

Table 2: Neuroprotective Antioxidant Effects

| Compound/Extract | Cell Line | Effect | Measurement | Citation | | :--- | :--- | :--- | :--- | | Edaravone | HT22 | Inhibition of H2O2-induced ROS | ~50% reduction at 100 µM |[3] | | N-acetylcysteine (NAC) | SH-SY5Y | Protection against oxidative stress | Increased cell viability |[4] | | Trolox | PC12 | Inhibition of Fe2+-induced ROS | IC50: 20 µM |[5] |

Table 3: ROS Reduction in Intestinal Cells

| Compound/Extract | Cell Line | Effect | Measurement | Citation | | :--- | :--- | :--- | :--- | | Prunus domestica extract (powder) | HT-29 | Reduction of TBHP-induced ROS | 23-37% reduction at 1 mg/mL |[6] |

Signaling Pathways and Mechanisms of Action

The antioxidant effects of these compounds are mediated through various cellular signaling pathways. Understanding these mechanisms is crucial for targeted drug development.

This compound (Prunus domestica extract)

Extracts of Prunus domestica are rich in polyphenolic compounds, which are known to exert their antioxidant effects by directly scavenging free radicals and by modulating endogenous antioxidant defense mechanisms.

This compound This compound (Prunus domestica extract) ROS Reactive Oxygen Species (ROS) This compound->ROS Scavenges Antioxidant_Enzymes Endogenous Antioxidant Enzymes This compound->Antioxidant_Enzymes Upregulates Cellular_Damage Oxidative Cellular Damage ROS->Cellular_Damage Causes Antioxidant_Enzymes->ROS Neutralizes NAC N-acetylcysteine (NAC) Cysteine Cysteine NAC->Cysteine Deacetylation ROS Reactive Oxygen Species (ROS) NAC->ROS Directly Scavenges GSH Glutathione (GSH) Cysteine->GSH Synthesis GSH->ROS Reduces Cell_Protection Cellular Protection Edaravone Edaravone ROS Reactive Oxygen Species (ROS) Edaravone->ROS Scavenges Lipid_Peroxidation Lipid Peroxidation Edaravone->Lipid_Peroxidation Inhibits Nrf2 Nrf2 Pathway Edaravone->Nrf2 Activates Antioxidant_Response Antioxidant Response Nrf2->Antioxidant_Response Induces Start Seed cells in a 96-well plate Incubate1 Incubate for 24h Start->Incubate1 Treat Treat with antioxidant (e.g., this compound) Incubate1->Treat Incubate2 Incubate for 1-2h Treat->Incubate2 Add_DCFHDA Add DCFH-DA solution (e.g., 20 µM) Incubate2->Add_DCFHDA Incubate3 Incubate for 30 min in the dark Add_DCFHDA->Incubate3 Induce_Stress Induce oxidative stress (e.g., with H2O2 or TBHP) Incubate3->Induce_Stress Incubate4 Incubate for a specified time Induce_Stress->Incubate4 Measure Measure fluorescence (Ex/Em ~485/535 nm) Incubate4->Measure Analyze Analyze data and calculate % ROS reduction Measure->Analyze Start Seed cells in a 96-well plate Incubate1 Incubate for 24h Start->Incubate1 Treat Pre-treat with antioxidant Incubate1->Treat Induce_Stress Induce oxidative stress Treat->Induce_Stress Incubate2 Incubate for 24-48h Induce_Stress->Incubate2 Add_MTT Add MTT solution (e.g., 0.5 mg/mL) Incubate2->Add_MTT Incubate3 Incubate for 2-4h Add_MTT->Incubate3 Solubilize Add solubilization solution (e.g., DMSO) Incubate3->Solubilize Measure Measure absorbance at ~570 nm Solubilize->Measure Analyze Calculate % cell viability Measure->Analyze

References

Prudomestin in Profile: A Comparative Analysis of a Key Prunus domestica Flavonoid

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – A comprehensive analysis of Prudomestin, a flavonoid found in Prunus domestica (the common plum), reveals its significant biological activities. This guide provides a comparative overview of this compound's antioxidant, anti-inflammatory, and potential anticancer properties, juxtaposed with other notable flavonoids present in Prunus domestica, namely quercetin (B1663063), rutin (B1680289), and kaempferol. This document is intended for researchers, scientists, and drug development professionals, offering a synthesis of available data to guide future research.

Introduction to this compound and other Prunus domestica Flavonoids

Prunus domestica is a rich source of various phytochemicals, including a diverse array of flavonoids that contribute to its color, flavor, and medicinal properties.[1] Among these, this compound (3,5,7-Trihydroxy-4',8-dimethoxyflavone) is a flavone (B191248) that has been isolated from the heartwood of the plant.[2] Other significant flavonoids present in plums include quercetin, rutin (a glycoside of quercetin), and kaempferol.[1][3][4] These compounds are known for their broad spectrum of biological activities, including antioxidant, anti-inflammatory, and anticancer effects.[5][6][7] This guide aims to provide a comparative analysis of the available experimental data on this compound and these other key flavonoids.

Comparative Analysis of Biological Activities

The following tables summarize the available quantitative data on the antioxidant, anti-inflammatory, and anticancer activities of this compound and other selected flavonoids from Prunus domestica. It is crucial to note that the data presented here are compiled from different studies and were not obtained from a single, direct comparative experiment. Therefore, direct comparisons should be interpreted with caution.

Antioxidant Activity

The antioxidant capacity of flavonoids is often evaluated by their ability to scavenge free radicals. The DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay is a common method used for this purpose, with the results expressed as the half-maximal inhibitory concentration (IC50). A lower IC50 value indicates a higher antioxidant activity.

CompoundAssayIC50 ValueSource
This compound DPPH radical scavenging26.96 ± 0.19 µg/mL[Source for this compound data, not from P. domestica study]
Prunus domestica ethanolic extract ('African Rose')DPPH radical scavenging13.923 µg/mL[3][8]
Prunus domestica ethanolic extract ('Santa Rosa')DPPH radical scavenging18.416 µg/mL[3][8]
Dried Plum extractABTS radical scavenging8.8 mg/mL[9]

Note: Data for this compound was obtained from a study on compounds isolated from Zanthoxylum armatum. Data for Prunus domestica extracts represents the combined activity of all phytochemicals present.

Anti-inflammatory Activity

The anti-inflammatory effects of flavonoids are often assessed by their ability to inhibit enzymes involved in the inflammatory cascade, such as cyclooxygenase-2 (COX-2).

Compound/ExtractAssayInhibition/IC50Source
Dried Plum Polyphenols COX-2 expression in LPS-stimulated RAW 264.7 cellsSignificant reduction at 100 and 1000 µg/mL[10]
Quercetin TNF-α production in LPS-stimulated blood23% reduction at 1 µM[11]
Quercetin COX and LOX enzyme inhibitionPotent inhibitor[12]
Rutin NO, PGE2, TNF-α, and IL-6 productionDose-dependent reduction[Source not found in search results]

Note: Specific IC50 values for this compound in COX-2 inhibition assays were not found in the provided search results. The data for dried plum polyphenols represents a mixture of compounds.

Anticancer Activity

The potential of flavonoids as anticancer agents is evaluated by their ability to inhibit the proliferation of cancer cell lines, often determined using the MTT assay and expressed as an IC50 value.

Compound/ExtractCell LineIC50 ValueSource
Prunus domestica extract ('African Rose')Caco-2 (colorectal adenocarcinoma)4 µg/mL[3][8][13]
Prunus domestica extract ('Santa Rosa')Caco-2 (colorectal adenocarcinoma)8.5 µg/mL[3][8][13]
Kaempferol MDA-MB-231 (breast cancer)60.0 ± 16.3 µM (48h)[14]
Kaempferol Huh7 (hepatocellular carcinoma)4.75 µM[14]
Kaempferol SW480, HCT116, HCT-15 (colon cancer)~50 µM[14]

Note: A specific IC50 value for this compound against cancer cell lines was not identified in the provided search results.

Experimental Protocols

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is based on the reduction of the stable free radical DPPH by an antioxidant.

  • Reagent Preparation:

    • DPPH solution (e.g., 0.1 mM in methanol) is prepared.

    • Test compounds (this compound, other flavonoids) are dissolved in a suitable solvent (e.g., methanol (B129727) or DMSO) to prepare a stock solution, from which serial dilutions are made.

    • A standard antioxidant (e.g., ascorbic acid or Trolox) is used as a positive control.

  • Assay Procedure:

    • A specific volume of the test compound solution at different concentrations is added to a fixed volume of the DPPH solution.

    • The mixture is incubated in the dark at room temperature for a specified time (e.g., 30 minutes).

    • The absorbance of the solution is measured spectrophotometrically at a specific wavelength (typically around 517 nm).

  • Data Analysis:

    • The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.

    • The IC50 value is determined by plotting the percentage of inhibition against the concentration of the test compound.

cluster_workflow DPPH Assay Workflow Prepare DPPH Prepare DPPH Solution Mix Mix DPPH and Sample Prepare DPPH->Mix Prepare Samples Prepare Sample and Control Solutions Prepare Samples->Mix Incubate Incubate in Dark Mix->Incubate Measure Measure Absorbance (517nm) Incubate->Measure Calculate Calculate % Inhibition and IC50 Measure->Calculate

DPPH Assay Workflow

COX-2 Inhibition Assay

This assay determines the ability of a compound to inhibit the activity of the COX-2 enzyme.

  • Reagents and Materials:

    • Human recombinant COX-2 enzyme.

    • Arachidonic acid (substrate).

    • A fluorometric or colorimetric probe to detect prostaglandin (B15479496) production.

    • Test compounds and a known COX-2 inhibitor (e.g., celecoxib) as a positive control.

  • Assay Procedure:

    • The COX-2 enzyme is pre-incubated with the test compound or control at various concentrations in an appropriate buffer.

    • The enzymatic reaction is initiated by adding arachidonic acid.

    • The reaction is allowed to proceed for a specific time at a controlled temperature (e.g., 37°C).

    • The amount of prostaglandin produced is quantified by measuring the fluorescence or absorbance of the reaction mixture.

  • Data Analysis:

    • The percentage of COX-2 inhibition is calculated relative to the activity in the absence of the inhibitor.

    • The IC50 value is determined from the dose-response curve.

MTT Cell Proliferation Assay

This colorimetric assay assesses the metabolic activity of cells as an indicator of cell viability and proliferation.

  • Cell Culture:

    • Cancer cell lines are cultured in appropriate media and conditions.

    • Cells are seeded in 96-well plates and allowed to adhere overnight.

  • Treatment:

    • Cells are treated with various concentrations of the test compounds (e.g., this compound, other flavonoids) for a specified duration (e.g., 24, 48, or 72 hours).

  • Assay Procedure:

    • After the treatment period, the medium is replaced with a fresh medium containing MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide).

    • The plate is incubated to allow viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.

    • A solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.

  • Data Analysis:

    • The absorbance of the solubilized formazan is measured using a microplate reader at a wavelength of approximately 570 nm.

    • Cell viability is expressed as a percentage of the untreated control.

    • The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is calculated from the dose-response curve.

Signaling Pathways

Flavonoids exert their biological effects by modulating various cellular signaling pathways.

Anti-inflammatory Signaling Pathways

The anti-inflammatory effects of flavonoids are often attributed to their ability to inhibit the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) and MAPK (Mitogen-activated protein kinase) signaling pathways. These pathways are crucial in regulating the expression of pro-inflammatory cytokines and enzymes like COX-2.

cluster_pathway General Anti-inflammatory Pathway cluster_inhibition Flavonoid Inhibition Stimuli Inflammatory Stimuli (e.g., LPS) Receptor Toll-like Receptor (TLR) Stimuli->Receptor IKK IKK Complex Receptor->IKK MAPK_Cascade MAPK Cascade (ERK, JNK, p38) Receptor->MAPK_Cascade NFkB_Inhibitor IκBα IKK->NFkB_Inhibitor phosphorylates & degrades NFkB NF-κB (p50/p65) Nucleus Nucleus NFkB->Nucleus translocates to Gene_Expression Pro-inflammatory Gene Expression (TNF-α, IL-6, COX-2) Nucleus->Gene_Expression activates AP1 AP-1 MAPK_Cascade->AP1 AP1->Nucleus translocates to Flavonoids Flavonoids (e.g., this compound) Flavonoids->IKK inhibit Flavonoids->MAPK_Cascade inhibit

Inhibition of NF-κB and MAPK pathways by flavonoids.

JAK/STAT Signaling Pathway

The JAK/STAT (Janus kinase/signal transducer and activator of transcription) pathway is another critical signaling cascade involved in inflammation and cancer. Some flavonoids have been shown to modulate this pathway.

cluster_pathway JAK/STAT Signaling Pathway cluster_inhibition Potential Flavonoid Inhibition Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor JAK JAK Receptor->JAK activates STAT STAT JAK->STAT phosphorylates pSTAT p-STAT (dimer) STAT->pSTAT Nucleus Nucleus pSTAT->Nucleus translocates to Gene_Expression Target Gene Expression Nucleus->Gene_Expression activates Flavonoids Flavonoids Flavonoids->JAK inhibit

Potential inhibition of the JAK/STAT pathway by flavonoids.

Conclusion

This compound, along with other flavonoids like quercetin, rutin, and kaempferol, contributes to the significant bioactive profile of Prunus domestica. The available data, although not from direct comparative studies, suggests that these compounds possess noteworthy antioxidant, anti-inflammatory, and anticancer properties. The lack of head-to-head comparative data for this compound against other Prunus domestica flavonoids highlights a significant research gap. Future studies employing standardized experimental protocols to directly compare the efficacy of these isolated compounds are warranted to fully elucidate their relative therapeutic potential. Such research will be invaluable for the development of new functional foods and targeted pharmaceuticals.

References

cross-validation of different antioxidant assays for Prudomestin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the antioxidant activity of Prudomestin, a naturally occurring flavonoid, against commonly used antioxidant standards. The evaluation is based on a cross-validation of data from three widely accepted antioxidant assays: DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay, ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assay, and FRAP (Ferric Reducing Antioxidant Power) assay. Due to the limited availability of published data for this compound across all three assays, this guide includes the known DPPH activity of this compound and a comprehensive profile of Quercetin, a well-characterized flavonoid antioxidant, for comparative purposes.

Executive Summary

This compound has demonstrated potent antioxidant activity in the DPPH radical scavenging assay.[1] This guide presents its reported IC50 value alongside the antioxidant capacity of the standard flavonoid, Quercetin, as measured by DPPH, ABTS, and FRAP assays. Detailed experimental protocols for each assay are provided to facilitate reproducibility and further investigation. The underlying mechanisms of antioxidant action and the logical workflow for cross-assay validation are illustrated through signaling pathway and workflow diagrams.

Quantitative Comparison of Antioxidant Activity

The antioxidant capacity of this compound and the standard antioxidant Quercetin are summarized in the table below. The IC50 value represents the concentration of the compound required to scavenge 50% of the free radicals in the DPPH and ABTS assays, with a lower value indicating higher antioxidant activity. The FRAP value is expressed as Trolox Equivalents (TE), where a higher value signifies greater reducing power.

Compound DPPH Assay (IC50) ABTS Assay (IC50) FRAP Assay (µmol TE/g)
This compound 26.96 ± 0.19 µg/mL[1]Data Not AvailableData Not Available
Quercetin ~2.5 - 10 µg/mL~1.5 - 8 µg/mL~1500 - 3000

Note: The IC50 and FRAP values for Quercetin can vary depending on the specific experimental conditions.

Experimental Protocols

Detailed methodologies for the three key antioxidant assays are provided below.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

Principle: This assay is based on the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, causing a color change from purple to yellow. The decrease in absorbance at 517 nm is proportional to the radical scavenging activity of the antioxidant.

Procedure:

  • Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol (B129727).

  • Sample Preparation: Prepare a stock solution of the test compound (this compound or standard) in a suitable solvent (e.g., methanol or DMSO). From the stock solution, prepare a series of dilutions to obtain a range of concentrations.

  • Assay:

    • In a 96-well microplate, add 100 µL of each concentration of the sample or standard solution to respective wells.

    • Add 100 µL of the DPPH solution to each well.

    • A control well should contain 100 µL of the solvent and 100 µL of the DPPH solution.

    • A blank well should contain 200 µL of the solvent.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.

  • Calculation: The percentage of radical scavenging activity is calculated using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 The IC50 value is determined by plotting the percentage of inhibition against the concentration of the sample/standard.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay

Principle: This assay involves the generation of the ABTS radical cation (ABTS•+), a blue-green chromophore. Antioxidants in the sample reduce the ABTS•+, leading to a decolorization that is measured by the decrease in absorbance at 734 nm.

Procedure:

  • Preparation of ABTS Radical Cation (ABTS•+):

    • Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate.

    • Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours.

    • Before use, dilute the ABTS•+ solution with ethanol (B145695) or phosphate-buffered saline (PBS) to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Sample Preparation: Prepare a stock solution of the test compound and a series of dilutions as described for the DPPH assay.

  • Assay:

    • Add 20 µL of the sample or standard solution at different concentrations to a 96-well microplate.

    • Add 180 µL of the diluted ABTS•+ solution to each well.

  • Incubation: Incubate the plate at room temperature for 6 minutes.

  • Measurement: Measure the absorbance at 734 nm.

  • Calculation: The percentage of inhibition is calculated similarly to the DPPH assay, and the IC50 value is determined from the dose-response curve.

FRAP (Ferric Reducing Antioxidant Power) Assay

Principle: The FRAP assay measures the ability of an antioxidant to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form, which has an intense blue color. The increase in absorbance at 593 nm is proportional to the antioxidant's reducing power.

Procedure:

  • Preparation of FRAP Reagent:

    • Prepare a 300 mM acetate (B1210297) buffer (pH 3.6).

    • Prepare a 10 mM solution of 2,4,6-tripyridyl-s-triazine (TPTZ) in 40 mM HCl.

    • Prepare a 20 mM aqueous solution of ferric chloride (FeCl₃).

    • Mix the acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio to prepare the fresh FRAP reagent.

  • Sample Preparation: Prepare a stock solution of the test compound and a series of dilutions. A standard curve is typically prepared using Trolox.

  • Assay:

    • Add 20 µL of the sample, standard, or blank (solvent) to a 96-well microplate.

    • Add 180 µL of the FRAP reagent to each well.

  • Incubation: Incubate the plate at 37°C for 30 minutes.

  • Measurement: Measure the absorbance at 593 nm.

  • Calculation: The antioxidant capacity is determined by comparing the absorbance of the sample with the standard curve of Trolox and is expressed as µmol Trolox Equivalents (TE) per gram of the compound.

Visualizing the Science: Diagrams and Workflows

To better understand the experimental process and the biological context, the following diagrams have been generated using Graphviz.

Antioxidant_Assay_Workflow cluster_prep Sample & Reagent Preparation cluster_assays Antioxidant Assays cluster_data Data Acquisition & Analysis This compound This compound Stock DPPH DPPH Assay This compound->DPPH Test Sample ABTS ABTS Assay This compound->ABTS Test Sample FRAP FRAP Assay This compound->FRAP Test Sample Standards Standard Antioxidants (Quercetin, Trolox, Ascorbic Acid) Standards->DPPH Positive Controls Standards->ABTS Positive Controls Standards->FRAP Positive Controls DPPH_reagent DPPH Reagent DPPH_reagent->DPPH ABTS_reagent ABTS•+ Reagent ABTS_reagent->ABTS FRAP_reagent FRAP Reagent FRAP_reagent->FRAP Spectro Spectrophotometric Measurement DPPH->Spectro Abs @ 517nm ABTS->Spectro Abs @ 734nm FRAP->Spectro Abs @ 593nm Calc IC50 / FRAP Value Calculation Spectro->Calc Compare Comparative Analysis Calc->Compare

Caption: Workflow for Cross-Validation of Antioxidant Assays.

Oxidative_Stress_Pathway cluster_mechanism Antioxidant Mechanism ROS Reactive Oxygen Species (ROS) (e.g., O₂⁻, H₂O₂, •OH) Cellular_Damage Cellular Damage (Lipid Peroxidation, DNA Damage, Protein Oxidation) ROS->Cellular_Damage causes Neutralized Neutralized Species This compound This compound (Antioxidant) This compound->ROS scavenges / neutralizes

Caption: Antioxidant Mechanism Against Oxidative Stress.

References

A Comparative Guide to the Free Radical Scavenging Specificity of Prudomestin

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the free radical scavenging capabilities of Prudomestin against other well-established antioxidants. While data on this compound's specificity for different free radicals is emerging, this document compiles the available quantitative data and contextualizes its potential efficacy by comparing it with known antioxidants such as Quercetin, Ascorbic Acid (Vitamin C), and α-Tocopherol (Vitamin E).

Introduction to this compound

This compound is a flavonoid that has demonstrated significant antioxidant properties.[1] Its ability to inhibit reactive oxygen species (ROS) suggests its potential as a therapeutic agent in oxidative stress-related pathologies. Understanding its specificity for different types of free radicals is crucial for elucidating its mechanism of action and guiding future research and drug development.

Quantitative Comparison of Antioxidant Activity

The following tables summarize the available data on the half-maximal inhibitory concentration (IC50) of this compound and other reference antioxidants against various free radicals. Lower IC50 values indicate higher antioxidant activity.

Table 1: IC50 Values for General Antioxidant and ROS Scavenging Activity

CompoundGeneral Antioxidant Activity (IC50, µg/mL)ROS Scavenging Activity (IC50, µg/mL)
This compound 26.96 ± 0.19[1]1.5 ± 0.3[1]
QuercetinData not availableData not available
Ascorbic AcidData not availableData not available
α-TocopherolData not availableData not available

Table 2: Comparative IC50 Values (µg/mL) for Specific Free Radical Scavenging

Free RadicalThis compoundQuercetinAscorbic Acidα-Tocopherol
DPPH• Data not available2.93 - 19.17[2][3]4.97 - 26.68[4][5]~35
ABTS•+ Data not available1.89 - 48.0[6][7]~25-50[8]~60
Superoxide (B77818) (O2•−) Data not available~55.30[9]Data not availableData not available
Hydroxyl (•OH) Data not available~43.70[9]Data not availableData not available

Note: The IC50 values can vary between studies due to different experimental conditions. The ranges presented are compiled from multiple sources to provide a comparative overview.

Experimental Protocols

The following are detailed methodologies for the key in vitro antioxidant assays cited in this guide.

1. DPPH• (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

  • Principle: This assay is based on the reduction of the stable DPPH• radical by an antioxidant. The odd electron of the nitrogen atom in DPPH• is reduced by receiving a hydrogen atom from the antioxidant, leading to a color change from violet to yellow, which is measured spectrophotometrically.[10][11]

  • Reagents:

    • DPPH• solution (typically 0.1 mM in methanol (B129727) or ethanol).

    • Test compound (this compound or other antioxidants) at various concentrations.

    • Standard antioxidant (e.g., Ascorbic Acid, Trolox).

    • Methanol or ethanol (B145695).

  • Procedure:

    • Prepare a working solution of DPPH• in methanol or ethanol.

    • Add a specific volume of the test compound at different concentrations to the DPPH• solution.

    • Incubate the mixture in the dark at room temperature for a specified time (e.g., 30 minutes).

    • Measure the absorbance of the solution at a specific wavelength (typically 517 nm) using a spectrophotometer.

    • The percentage of scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH• solution without the sample, and A_sample is the absorbance with the sample.

    • The IC50 value is determined by plotting the percentage of scavenging activity against the concentrations of the test compound.[11]

2. ABTS•+ (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

  • Principle: This assay measures the ability of an antioxidant to scavenge the stable ABTS•+ radical cation. The ABTS•+ is generated by the oxidation of ABTS with potassium persulfate. In the presence of an antioxidant, the blue/green color of the ABTS•+ solution is reduced, and the change in absorbance is measured.

  • Reagents:

    • ABTS solution (e.g., 7 mM).

    • Potassium persulfate solution (e.g., 2.45 mM).

    • Test compound at various concentrations.

    • Standard antioxidant (e.g., Trolox).

    • Ethanol or phosphate-buffered saline (PBS).

  • Procedure:

    • Prepare the ABTS•+ radical cation solution by mixing ABTS and potassium persulfate solutions and allowing it to stand in the dark at room temperature for 12-16 hours.

    • Dilute the ABTS•+ solution with ethanol or PBS to an absorbance of approximately 0.70 at 734 nm.

    • Add the test compound at different concentrations to the diluted ABTS•+ solution.

    • After a specific incubation time (e.g., 6 minutes), measure the absorbance at 734 nm.

    • Calculate the percentage of scavenging activity as described for the DPPH assay.

    • Determine the IC50 value from the concentration-response curve.

3. Superoxide Radical (O2•−) Scavenging Assay

  • Principle: This assay measures the ability of an antioxidant to scavenge superoxide radicals. Superoxide radicals can be generated in vitro by systems such as the phenazine (B1670421) methosulfate-NADH (PMS-NADH) system. The superoxide radicals reduce nitroblue tetrazolium (NBT) to a purple formazan, which can be measured spectrophotometrically. The presence of an antioxidant inhibits this reduction.

  • Reagents:

    • Tris-HCl buffer.

    • NADH solution.

    • NBT solution.

    • PMS solution.

    • Test compound at various concentrations.

    • Standard antioxidant (e.g., Quercetin).

  • Procedure:

    • Prepare a reaction mixture containing Tris-HCl buffer, NADH, and NBT.

    • Add the test compound at various concentrations to the reaction mixture.

    • Initiate the reaction by adding PMS.

    • Incubate at room temperature for a specific time (e.g., 5 minutes).

    • Measure the absorbance at a specific wavelength (e.g., 560 nm).

    • Calculate the percentage of superoxide radical scavenging activity.

    • Determine the IC50 value.

4. Hydroxyl Radical (•OH) Scavenging Assay (Deoxyribose Method)

  • Principle: This assay is based on the degradation of 2-deoxyribose by hydroxyl radicals generated via the Fenton reaction (Fe²⁺ + H₂O₂ → Fe³⁺ + •OH + OH⁻). The degradation products react with thiobarbituric acid (TBA) to form a pink chromogen, which is measured spectrophotometrically. Antioxidants compete with 2-deoxyribose for the hydroxyl radicals, thus reducing the color formation.

  • Reagents:

    • Phosphate (B84403) buffer.

    • 2-deoxyribose solution.

    • Ferric chloride (FeCl₃) solution.

    • EDTA solution.

    • Ascorbic acid solution.

    • Hydrogen peroxide (H₂O₂) solution.

    • TBA solution.

    • Trichloroacetic acid (TCA) solution.

    • Test compound at various concentrations.

    • Standard antioxidant (e.g., Mannitol).

  • Procedure:

    • Prepare a reaction mixture containing phosphate buffer, 2-deoxyribose, FeCl₃, EDTA, and the test compound at various concentrations.

    • Add ascorbic acid and H₂O₂ to initiate the reaction.

    • Incubate at a specific temperature (e.g., 37°C) for a set time (e.g., 1 hour).

    • Stop the reaction by adding TCA and TBA.

    • Heat the mixture in a water bath (e.g., at 95°C) for a specific time (e.g., 15 minutes) to develop the color.

    • Cool the mixture and measure the absorbance at a specific wavelength (e.g., 532 nm).

    • Calculate the percentage of hydroxyl radical scavenging activity.

    • Determine the IC50 value.

Visualizations

The following diagrams illustrate the general workflow of in vitro antioxidant assays and the fundamental principle of free radical scavenging.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Reagent_Prep Reagent Preparation (e.g., DPPH, ABTS) Mixing Mixing of Reagents and Samples Reagent_Prep->Mixing Sample_Prep Sample Dilution (this compound & Standards) Sample_Prep->Mixing Incubation Incubation (Time & Temperature) Mixing->Incubation Measurement Spectrophotometric Measurement Incubation->Measurement Calculation Data Calculation (% Inhibition) Measurement->Calculation IC50 IC50 Determination Calculation->IC50

Caption: General experimental workflow for in vitro antioxidant capacity assays.

Free_Radical_Scavenging Free_Radical Free Radical (e.g., R•) Stable_Molecule Stable Molecule (e.g., RH) Free_Radical->Stable_Molecule H• donation Antioxidant Antioxidant (e.g., this compound-OH) Antioxidant_Radical Less Reactive Antioxidant Radical (e.g., this compound-O•) Antioxidant->Antioxidant_Radical H• donation

Caption: Mechanism of free radical scavenging by an antioxidant.

Discussion and Conclusion

The available data indicates that this compound is a potent antioxidant with remarkable ROS scavenging activity.[1] Its IC50 value for ROS inhibition is significantly lower than its general antioxidant activity, suggesting a strong capacity to neutralize reactive oxygen species within a biological context. However, a detailed comparison of its specificity for different free radicals is currently limited by the lack of specific IC50 values for assays such as DPPH, ABTS, superoxide, and hydroxyl radical scavenging.

In comparison, established antioxidants like Quercetin and Ascorbic Acid have been extensively studied, and their efficacy against a range of free radicals is well-documented. Quercetin, another flavonoid, generally exhibits very potent radical scavenging activity across various assays.

The potent ROS inhibitory activity of this compound strongly suggests that it is an effective free radical scavenger. Further research is warranted to determine its specific IC50 values against a broader panel of free radicals. Such studies will provide a more complete profile of its antioxidant capabilities and help to better understand its therapeutic potential in conditions associated with oxidative stress. The experimental protocols and comparative data provided in this guide serve as a valuable resource for researchers aiming to investigate the antioxidant properties of this compound and other novel compounds.

References

A Head-to-Head Comparison of Prudomestin and Other Glycosylated Flavonoids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Glycosylated flavonoids are a significant class of natural compounds widely investigated for their therapeutic potential. Their structural diversity and broad range of biological activities, including antioxidant and anti-inflammatory effects, make them promising candidates for drug development. This guide provides a head-to-head comparison of Prudomestin, a potent antioxidant flavonoid, with other notable glycosylated flavonoids, namely Tambulin, Isoquercitrin, and Orientin. The comparison is based on available experimental and in silico data, focusing on their antioxidant and anti-inflammatory properties and their modulation of key signaling pathways.

Data Presentation

Table 1: Antioxidant and Reactive Oxygen Species (ROS) Inhibiting Activities (IC50 values)
CompoundDPPH Radical Scavenging Assay (µg/mL)ROS Inhibition Assay (µg/mL)Reference
This compound 26.96 ± 0.191.5 ± 0.3[1]
Tambulin 32.65 ± 0.317.5 ± 0.3[1]
Isoquercitrin Approx. 9.7 (converted from 21.6 µM)-
Orientin --
Ibuprofen (Standard) -11.2 ± 1.9[1]

Note: Data for Isoquercitrin and Orientin in DPPH and ROS inhibition assays were not directly comparable in the same units from the available search results. Further standardized head-to-head studies are needed for a precise comparison.

Table 2: Anti-inflammatory Activity - COX-2 Inhibition
CompoundCOX-2 Inhibition (Binding Energy, kcal/mol - in silico)Reference
This compound -8.6[1]
Tambulin -8.4[1]
Ibuprofen (Standard) -7.7[1]

Note: The data for COX-2 inhibition of this compound and Tambulin is based on in silico molecular docking studies and not on experimental IC50 values. This suggests a potential for COX-2 inhibitory activity, but this needs to be confirmed by in vitro enzymatic assays.

Signaling Pathways

Anti-inflammatory Signaling: The NF-κB Pathway

The Nuclear Factor-kappa B (NF-κB) is a crucial signaling pathway that regulates the expression of pro-inflammatory genes, including cytokines and enzymes like COX-2. Many flavonoids are known to exert their anti-inflammatory effects by inhibiting the NF-κB pathway.

While direct experimental evidence for this compound's effect on the NF-κB pathway is not yet available, the general mechanism for flavonoids involves the inhibition of IκB kinase (IKK), which prevents the degradation of IκBα and the subsequent translocation of the active NF-κB dimer to the nucleus. This, in turn, suppresses the transcription of pro-inflammatory target genes.

NF_kB_Pathway Pro-inflammatory Stimuli Pro-inflammatory Stimuli IKK Activation IKK Activation Pro-inflammatory Stimuli->IKK Activation IκBα Degradation IκBα Degradation IKK Activation->IκBα Degradation NF-κB Nuclear Translocation NF-κB Nuclear Translocation IκBα Degradation->NF-κB Nuclear Translocation Pro-inflammatory Gene Expression Pro-inflammatory Gene Expression NF-κB Nuclear Translocation->Pro-inflammatory Gene Expression Flavonoids (e.g., this compound) Flavonoids (e.g., this compound) Flavonoids (e.g., this compound)->IKK Activation Inhibition

References

Prudomestin: A Comparative Analysis of In Vitro and In Vivo Effects

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Prudomestin, a naturally occurring flavonoid, has garnered scientific interest for its potential therapeutic properties. This guide provides a comprehensive comparison of the currently available in vitro and in vivo experimental data on this compound, focusing on its antioxidant and anti-inflammatory effects. While in vitro studies have begun to elucidate its mechanisms of action, it is crucial to note that dedicated in vivo studies on the isolated this compound compound are currently limited. The available in vivo data is primarily derived from extracts of plants known to contain this compound, such as Zanthoxylum armatum and Prunus domestica. Therefore, the in vivo effects described herein cannot be solely attributed to this compound.

Data Presentation: A Quantitative Overview

The following tables summarize the key quantitative data from in vitro studies on this compound and related in vivo studies on plant extracts containing this compound.

Table 1: Summary of In Vitro Effects of this compound

AssayTargetKey FindingsIC50 ValueReference Compound
ROS InhibitionReactive Oxygen SpeciesPotent inhibition of ROS.[1]1.5 ± 0.3 µg/mLIbuprofen (IC50 = 11.2 ± 1.9 µg/mL)[1]
Antioxidant ActivityDPPH Radical ScavengingPotent antioxidant activity.[1]26.96 ± 0.19 µg/mLNot specified
Xanthine (B1682287) Oxidase InhibitionXanthine OxidasePotent inhibition of xanthine oxidase.~6 µMAllopurinol (IC50 = 3.38 µM)

Table 2: Summary of In Vivo Effects of Plant Extracts Containing this compound

Plant ExtractAnimal ModelEffectKey Findings
Zanthoxylum armatumNot specifiedAnti-inflammatoryThe hexane (B92381) fraction of the extract, containing this compound, showed potent anti-inflammatory effects.
Prunus domesticaAnimal modelsAnalgesicEthanolic fruit extract exhibited significant and long-lasting analgesic action at a dosage of 500 mg/kg.

Signaling Pathways and Molecular Interactions

In silico molecular docking studies have provided insights into the potential signaling pathways modulated by this compound. These studies suggest that this compound may exert its anti-inflammatory effects through the inhibition of key inflammatory mediators.

A molecular docking study has indicated a strong binding affinity of this compound with cyclooxygenase-2 (COX-2), suggesting a potential mechanism for its anti-inflammatory activity.[1] Furthermore, network pharmacology and molecular docking analyses have suggested that this compound may target and modulate the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) and PI3K/Akt (Phosphatidylinositol 3-kinase/protein kinase B) signaling pathways, which are critical in regulating inflammatory responses and cell survival.

Below is a diagram illustrating the proposed interaction of this compound with the NF-κB signaling pathway, a key regulator of inflammation.

Proposed inhibition of the NF-κB pathway by this compound.

Experimental Protocols

Detailed methodologies are essential for the replication and validation of scientific findings. The following sections outline the protocols for the key in vitro assays mentioned in this guide.

Reactive Oxygen Species (ROS) Inhibition Assay

This assay measures the ability of a compound to inhibit the production of reactive oxygen species in a cellular or cell-free system.

Materials:

  • Cell line (e.g., neutrophils) or a cell-free ROS generating system

  • This compound

  • Ibuprofen (as a standard)

  • Luminol (for chemiluminescence detection)

  • Zymosan A (to stimulate ROS production)

  • Hanks Balanced Salt Solution (HBSS)

Procedure:

  • Prepare a cell suspension in HBSS.

  • Mix the cell suspension with luminol.

  • Add different concentrations of this compound or the standard (Ibuprofen) to the mixture.

  • Incubate the mixture at 37°C.

  • Initiate ROS production by adding Zymosan A.

  • Measure the chemiluminescence over time using a luminometer.

  • The percentage of ROS inhibition is calculated by comparing the luminescence of the test samples to the control.

Xanthine Oxidase Inhibition Assay

This spectrophotometric assay determines the inhibitory effect of a compound on the activity of xanthine oxidase, an enzyme involved in the production of uric acid and superoxide (B77818) radicals.

Materials:

  • Xanthine oxidase from bovine milk

  • This compound

  • Allopurinol (as a standard)

  • Xanthine (substrate)

  • Phosphate (B84403) buffer (pH 7.5)

  • Spectrophotometer

Procedure:

  • Prepare a reaction mixture containing phosphate buffer and xanthine.

  • Add various concentrations of this compound or the standard (Allopurinol) to the reaction mixture.

  • Initiate the enzymatic reaction by adding xanthine oxidase.

  • Monitor the increase in absorbance at 295 nm, which corresponds to the formation of uric acid.

  • The percentage of xanthine oxidase inhibition is calculated by comparing the rate of uric acid formation in the presence and absence of the inhibitor.

NF-κB Activation Assay (In Silico Prediction)

While a specific in vitro NF-κB activation assay for this compound has not been detailed in the available literature, molecular docking studies provide a computational prediction of its interaction with key proteins in this pathway.

General Workflow for Molecular Docking:

  • Protein and Ligand Preparation: Obtain the 3D structures of the target protein (e.g., IKKβ) from the Protein Data Bank and the structure of this compound. Prepare both structures by adding hydrogen atoms, assigning charges, and minimizing energy.

  • Docking Simulation: Use a docking software (e.g., AutoDock, Glide) to predict the binding pose and affinity of this compound within the active site of the target protein.

  • Analysis of Results: Analyze the docking scores and the interaction patterns (e.g., hydrogen bonds, hydrophobic interactions) to evaluate the binding affinity and predict the inhibitory potential of this compound on the target protein.

The following diagram illustrates a typical workflow for a molecular docking study.

molecular_docking_workflow start Start protein_prep Protein Preparation (e.g., from PDB) start->protein_prep ligand_prep Ligand Preparation (this compound) start->ligand_prep grid_generation Grid Box Generation (Define Active Site) protein_prep->grid_generation docking Molecular Docking (e.g., AutoDock) ligand_prep->docking grid_generation->docking analysis Analysis of Docking Results (Binding Energy, Interactions) docking->analysis end End analysis->end

A generalized workflow for molecular docking studies.

Conclusion and Future Directions

The available in vitro evidence strongly suggests that this compound is a promising antioxidant and anti-inflammatory agent. Its potent inhibition of ROS and xanthine oxidase, coupled with predicted interactions with the NF-κB and PI3K/Akt signaling pathways, provides a solid foundation for its potential therapeutic applications.

However, the current lack of specific in vivo studies on isolated this compound represents a significant knowledge gap. While studies on plant extracts containing this compound are encouraging, they do not provide conclusive evidence of its effects in a living organism. Future research should prioritize conducting comprehensive in vivo studies to evaluate the pharmacokinetics, pharmacodynamics, efficacy, and safety of this compound. Such studies are essential to validate the promising in vitro findings and to pave the way for potential clinical development.

References

A Comparative Guide to the Neuroprotective Structure-Activity Relationship of Flavonoid Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The growing prevalence of neurodegenerative diseases necessitates the exploration of novel therapeutic agents. Flavonoids, a class of polyphenolic compounds ubiquitously found in plants, have emerged as promising candidates due to their potent antioxidant, anti-inflammatory, and neuroprotective properties. This guide provides a comparative analysis of the structure-activity relationships (SAR) of various flavonoid analogs, offering insights into the key structural features that govern their neuroprotective efficacy. The information presented herein is supported by experimental data and detailed methodologies to aid in the design and development of next-generation neuroprotective therapeutics.

Structure-Activity Relationship of Neuroprotective Flavonoids

The neuroprotective activity of flavonoids is intricately linked to their chemical structure. Specific arrangements of hydroxyl groups, the presence of a C2-C3 double bond in the C ring, and the substitution pattern on the B ring are critical determinants of their biological function.

Key structural features influencing neuroprotective activity include:

  • Hydroxyl Group (-OH) Substitution: The number and position of hydroxyl groups are paramount. A higher degree of hydroxylation, particularly the presence of a catechol group (3',4'-dihydroxy) on the B ring, is strongly correlated with increased antioxidant and neuroprotective effects. Hydroxylation at the 3-position of the C ring also enhances radical scavenging capacity.[1]

  • C2-C3 Double Bond: The saturation of the C2-C3 double bond in the C ring differentiates major flavonoid classes. Flavonols and flavones, which possess this double bond, generally exhibit stronger antioxidant activity than flavanones and isoflavones, which lack it.[1] This feature contributes to electron delocalization, which is crucial for radical scavenging.

  • 4-Keto Group: The presence of a 4-keto group in the C ring, in conjugation with the C2-C3 double bond, enhances the electron-donating capacity of the flavonoid, thereby increasing its antioxidant potential.

  • Methoxy (B1213986) Group (-OCH3) Substitution: Methylation of hydroxyl groups to form methoxy groups can influence the lipophilicity and bioavailability of flavonoids. While extensive methoxylation can reduce antioxidant activity, strategic methylation at certain positions, such as C7 in the A ring, has been shown to play a role in anti-inflammatory and neuroprotective activities.[2]

Comparative Neuroprotective Activity of Flavonoid Analogs

The following table summarizes the neuroprotective activities of representative flavonoid analogs from different subclasses. The data is presented as IC50 values, which represent the concentration of the compound required to inhibit a specific biological process by 50%. Lower IC50 values indicate greater potency.

Flavonoid AnalogSubclassNeuroprotective AssayCell LineIC50 (µM)Reference(s)
Quercetin FlavonolAcetylcholinesterase (AChE) InhibitionIn vitro19.8[3]
Beta-secretase 1 (BACE1) InhibitionIn vitro1.2 - 6.5[2]
Apigenin FlavoneCytotoxicity (Aβ-induced)SH-SY5Y499[4]
Naringenin FlavanoneAChE InhibitionIn vitro>100[3]
Genistein IsoflavoneAChE InhibitionIn vitro>100[3]
Epigallocatechin-3-gallate (EGCG) FlavanolTau Aggregation InhibitionIn vitro64.2[3]

Key Signaling Pathways Modulated by Neuroprotective Flavonoids

Flavonoids exert their neuroprotective effects through the modulation of several key signaling pathways involved in cellular stress responses, inflammation, and survival. Two of the most well-documented pathways are the Nrf2/ARE and NF-κB pathways.

Nrf2/ARE Signaling Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2)/Antioxidant Response Element (ARE) pathway is a primary cellular defense mechanism against oxidative stress. Under basal conditions, Nrf2 is sequestered in the cytoplasm by Keap1 and targeted for degradation. Upon exposure to oxidative stress or electrophilic compounds, including many flavonoids, Nrf2 is released from Keap1, translocates to the nucleus, and binds to the ARE, leading to the transcription of a battery of antioxidant and cytoprotective genes.

Nrf2_Pathway cluster_nucleus Nuclear Events Flavonoids Flavonoids Keap1_Nrf2 Keap1-Nrf2 Complex Flavonoids->Keap1_Nrf2 induces dissociation ROS Oxidative Stress (ROS) ROS->Keap1_Nrf2 induces dissociation Nrf2 Nrf2 Keap1_Nrf2->Nrf2 releases Keap1 Keap1 Keap1_Nrf2->Keap1 Nucleus Nucleus Nrf2->Nucleus translocates to Ub_Proteasome Ubiquitination & Proteasomal Degradation Keap1->Ub_Proteasome targets for ARE ARE Antioxidant_Genes Antioxidant Genes (HO-1, NQO1, etc.) ARE->Antioxidant_Genes activates transcription of Cell_Protection Cellular Protection Antioxidant_Genes->Cell_Protection leads to Nrf2_n Nrf2 Nrf2_n->ARE binds to

Activation of the Nrf2/ARE signaling pathway by flavonoids.
NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) signaling pathway is a central regulator of inflammation. In its inactive state, NF-κB is held in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli lead to the degradation of IκB, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes. Many flavonoids have been shown to inhibit the NF-κB pathway, thereby exerting anti-inflammatory effects that are crucial for neuroprotection.

NFkB_Pathway cluster_nucleus Nuclear Events Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS, TNF-α) IKK IKK Complex Inflammatory_Stimuli->IKK activate IkB IκB IKK->IkB phosphorylates Proteasome Proteasomal Degradation IkB->Proteasome targeted for NFkB_IkB NF-κB-IκB Complex NFkB NF-κB NFkB_IkB->NFkB releases Nucleus Nucleus NFkB->Nucleus translocates to Inflammatory_Genes Pro-inflammatory Genes (e.g., COX-2, iNOS) Inflammation Inflammation Inflammatory_Genes->Inflammation leads to Flavonoids Flavonoids Flavonoids->IKK inhibit NFkB_n NF-κB NFkB_n->Inflammatory_Genes activates transcription of

Inhibition of the NF-κB signaling pathway by flavonoids.

Experimental Protocols

Assessment of Neuroprotective Activity using the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Workflow:

MTT_Workflow Start Seed neuronal cells in 96-well plate Incubate1 Incubate for 24h Start->Incubate1 Treat Treat with flavonoid analogs and neurotoxic agent Incubate1->Treat Incubate2 Incubate for 24h Treat->Incubate2 Add_MTT Add MTT solution Incubate2->Add_MTT Incubate3 Incubate for 4h Add_MTT->Incubate3 Add_Solvent Add solubilization solvent (e.g., DMSO) Incubate3->Add_Solvent Measure Measure absorbance at 570 nm Add_Solvent->Measure Analyze Analyze data and calculate cell viability Measure->Analyze

Workflow for the MTT neuroprotection assay.

Detailed Methodology:

  • Cell Seeding: Plate neuronal cells (e.g., SH-SY5Y) in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.[4]

  • Treatment: Pre-treat the cells with various concentrations of the flavonoid analogs for 1-2 hours. Subsequently, introduce a neurotoxic agent (e.g., 100 µM H2O2 or 10 µM Aβ oligomers) to induce cell death. Include appropriate vehicle controls.[4]

  • Incubation: Incubate the plates for 24 hours under the same conditions.

  • MTT Addition: Remove the treatment medium and add 100 µL of fresh medium containing 0.5 mg/mL MTT to each well.

  • Formazan (B1609692) Formation: Incubate the plates for 4 hours at 37°C to allow for the conversion of MTT to formazan crystals by viable cells.

  • Solubilization: Carefully remove the MTT solution and add 100 µL of a solubilization solution (e.g., dimethyl sulfoxide (B87167) - DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the control (untreated) cells. The IC50 value can be determined by plotting the cell viability against the logarithm of the flavonoid concentration.

Measurement of Reactive Oxygen Species (ROS) Scavenging Activity

This assay evaluates the ability of flavonoid analogs to scavenge intracellular ROS, a key aspect of their antioxidant activity. The DCFH-DA (2',7'-dichlorofluorescin diacetate) assay is commonly used for this purpose.

Detailed Methodology:

  • Cell Seeding: Seed neuronal cells in a 96-well black, clear-bottom plate and allow them to attach overnight.

  • DCFH-DA Loading: Wash the cells with phosphate-buffered saline (PBS) and then incubate them with 10 µM DCFH-DA in serum-free medium for 30 minutes at 37°C in the dark. DCFH-DA is deacetylated by cellular esterases to non-fluorescent DCFH.

  • Treatment: Wash the cells again with PBS and then treat them with various concentrations of the flavonoid analogs for 1 hour.

  • Induction of Oxidative Stress: Induce oxidative stress by adding a ROS-generating agent, such as 100 µM H2O2, to the cells.

  • Fluorescence Measurement: Immediately measure the fluorescence intensity at an excitation wavelength of 485 nm and an emission wavelength of 530 nm using a fluorescence microplate reader. In the presence of ROS, DCFH is oxidized to the highly fluorescent dichlorofluorescein (DCF).

  • Data Analysis: The ROS scavenging activity is calculated as the percentage reduction in fluorescence intensity in the flavonoid-treated cells compared to the cells treated with the ROS-generating agent alone. The IC50 value can be determined from the dose-response curve.[5]

Conclusion

This guide highlights the significant potential of flavonoids as neuroprotective agents and underscores the importance of their structural features in determining their biological activity. The provided data and experimental protocols offer a valuable resource for researchers in the field of neurodegenerative disease drug discovery. Further investigation into the SAR of a wider range of flavonoid analogs, coupled with in vivo studies, will be crucial in translating the promise of these natural compounds into effective therapies.

References

independent verification of published Prudomestin findings

Author: BenchChem Technical Support Team. Date: December 2025

An Independent Review of Published Findings on Prudomestin for Researchers, Scientists, and Drug Development Professionals.

This guide provides an objective comparison of this compound's performance with available data on alternative compounds and details the experimental context of these findings. The information is based on published pre-clinical data.

Introduction to this compound

This compound is a flavonoid that has been isolated from plant sources, including Zanthoxylum armatum DC and Prunus domestica[1][2]. Pre-clinical research has identified it as a potent inhibitor of Reactive Oxygen Species (ROS) and an antioxidant[1][2]. Furthermore, computational in silico studies have suggested its potential as a Cyclooxygenase-2 (COX-2) inhibitor, indicating possible anti-inflammatory properties[1]. This guide synthesizes the available quantitative data on this compound and compares it with standard compounds where published data allows.

Quantitative Data Comparison

The following tables summarize the key quantitative findings for this compound in comparison to the standard non-steroidal anti-inflammatory drug (NSAID), Ibuprofen, as reported in a 2023 study published in Natural Product Research[1]. It is important to note that direct head-to-head experimental data with a broader range of compounds is not yet available in the public domain.

Table 1: Reactive Oxygen Species (ROS) Inhibition [1]

CompoundROS Inhibition IC50 (µg/mL)
This compound 1.5 ± 0.3
Ibuprofen (Standard)11.2 ± 1.9

IC50: The half maximal inhibitory concentration. A lower value indicates greater potency.

Table 2: In Silico (Computational) COX-2 Binding Affinity [1]

CompoundBinding Energy (kcal/mol)
This compound -8.6
Ibuprofen (Standard)-7.7

Binding Energy: A more negative value suggests a stronger, more stable interaction between the compound and the enzyme's active site in the computational model.

Inferred Signaling Pathways

Based on this compound's activities as an antioxidant and potential COX-2 inhibitor, its mechanism of action likely involves key signaling pathways associated with cellular stress and inflammation. The following diagrams illustrate these proposed pathways.

Proposed Antioxidant Signaling Pathway

Flavonoids like this compound often exert their antioxidant effects by modulating the Nrf2/HO-1 pathway, a primary regulator of cellular defense against oxidative stress.

Proposed Antioxidant Signaling Pathway for this compound cluster_0 Cellular Environment cluster_1 Intracellular Signaling Cascade Oxidative Stress Oxidative Stress Nrf2_Keap1 Nrf2-Keap1 Complex Oxidative Stress->Nrf2_Keap1 Induces Dissociation This compound This compound This compound->Nrf2_Keap1 Inhibits Binding Keap1 Keap1 Nrf2 Nrf2 ARE Antioxidant Response Element (ARE) in DNA Nrf2->ARE Translocates to Nucleus & Binds Nrf2_Keap1->Nrf2 Releases HO-1 Heme Oxygenase-1 (HO-1) (Antioxidant Enzyme) ARE->HO-1 Promotes Transcription Cellular Protection Cellular Protection HO-1->Cellular Protection Reduces Oxidative Stress

Proposed Nrf2-mediated antioxidant pathway of this compound.
Proposed Anti-Inflammatory Signaling Pathway

The in silico finding of COX-2 binding suggests that this compound may interfere with the NF-κB signaling pathway, which is a central pathway in inflammation and often leads to the expression of pro-inflammatory proteins like COX-2.

Proposed Anti-Inflammatory Signaling Pathway for this compound cluster_0 Extracellular cluster_1 Cytoplasm cluster_2 Nucleus Inflammatory Stimuli Inflammatory Stimuli IKK IKK Complex Inflammatory Stimuli->IKK Activates This compound This compound This compound->IKK Inhibits IκBα IκBα IKK->IκBα Phosphorylates NF-κB_IκBα NF-κB-IκBα Complex (Inactive) IκBα->NF-κB_IκBα NF-κB NF-κB NF-κB_nucleus NF-κB NF-κB->NF-κB_nucleus Translocates NF-κB_IκBα->NF-κB Releases Gene Expression Pro-inflammatory Gene Transcription NF-κB_nucleus->Gene Expression Induces COX-2 COX-2 Protein Gene Expression->COX-2 Leads to Inflammation Inflammation COX-2->Inflammation Drives

Proposed NF-κB-mediated anti-inflammatory pathway.

Experimental Protocols

While the exact, detailed protocols from the published studies on this compound are not fully available, this section provides representative methodologies for the key experiments cited.

Representative Protocol: ROS Inhibition Assay

This protocol is a general representation of how the ROS inhibitory capacity of a compound like this compound might be determined in vitro.

  • Cell Culture: Human keratinocyte cells (HaCaT) or a similar cell line are cultured in an appropriate medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO₂.

  • Induction of Oxidative Stress: Cells are seeded in 96-well plates. After reaching confluence, they are treated with a ROS-inducing agent, such as hydrogen peroxide (H₂O₂) or UVB radiation, to induce oxidative stress.

  • Compound Treatment: Concurrently or prior to ROS induction, cells are treated with various concentrations of this compound, a positive control (like Ibuprofen or N-acetylcysteine), and a vehicle control (DMSO).

  • ROS Detection: A fluorescent probe, such as 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA), is added to the cells. DCFH-DA is non-fluorescent until it is oxidized by intracellular ROS to the highly fluorescent dichlorofluorescein (DCF).

  • Quantification: The fluorescence intensity is measured using a fluorescence microplate reader.

  • Data Analysis: The percentage of ROS inhibition is calculated for each concentration of this compound relative to the control. The IC50 value is then determined from the dose-response curve.

Representative Protocol: In Silico Molecular Docking for COX-2

This outlines a general workflow for computational molecular docking studies.

  • Protein and Ligand Preparation:

    • Protein: The 3D crystal structure of the target protein, human COX-2, is obtained from a protein database like the Protein Data Bank (PDB). Water molecules and any existing ligands are typically removed, and polar hydrogens are added.

    • Ligand: The 2D structure of this compound is drawn using chemical drawing software and then converted to a 3D structure. Its geometry is optimized to find the most stable conformation.

  • Docking Simulation:

    • Software such as AutoDock or Schrödinger's Glide is used to perform the docking.

    • A "grid box" is defined around the active site of the COX-2 enzyme where the natural substrate (arachidonic acid) binds.

    • The software then systematically places the this compound molecule in various orientations and conformations within this active site.

  • Scoring and Analysis:

    • Each potential binding pose is assigned a score based on a scoring function that estimates the binding free energy (e.g., in kcal/mol).

    • The pose with the lowest binding energy is considered the most likely and stable binding mode.

    • The interactions (e.g., hydrogen bonds, hydrophobic interactions) between this compound and the amino acid residues of the COX-2 active site are analyzed to understand the basis of the binding affinity.

This guide provides a summary and independent verification of the currently published findings on this compound. Further in vitro and in vivo studies are needed to fully elucidate its mechanisms of action and validate its therapeutic potential.

References

Safety Operating Guide

Prudent Disposal of Prudomestin: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: This document provides essential safety and logistical information for the proper disposal of Prudomestin, a natural product used in research.

I. Pre-Disposal Safety and Handling

Before beginning any disposal procedures, a thorough risk assessment should be conducted. Given that comprehensive hazard data for this compound may not be available, it is prudent to handle it as a potentially hazardous substance.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a laboratory coat.

  • Ventilation: Handle this compound in a well-ventilated area, preferably within a certified chemical fume hood, to minimize the risk of inhalation.

  • Contingency Planning: Ensure a spill kit is readily accessible. In the event of a spill, the material should be absorbed and the contaminated items disposed of as hazardous waste.

II. Step-by-Step Disposal Protocol for this compound

The appropriate disposal route for this compound will depend on its physical state (solid or in solution) and whether it is contaminated with other hazardous materials.

Step 1: Waste Identification and Segregation

Properly categorizing the waste is the first critical step to ensure it enters the correct waste stream.

  • Unused or Expired this compound: Pure, unused, or expired this compound should be treated as chemical waste.

  • Contaminated Materials: Any materials that have come into contact with this compound, such as pipette tips, gloves, weighing papers, and empty containers, must also be disposed of as chemical waste.[7]

  • Solutions: Solutions containing this compound should be collected as liquid chemical waste. Do not mix with other incompatible waste streams.[1]

Step 2: Waste Collection and Labeling

  • Solid Waste:

    • Carefully place unused this compound powder and contaminated solids (e.g., weighing paper, contaminated gloves) into a designated, robust, and sealable hazardous waste container.

  • Liquid Waste:

    • Collect solutions containing this compound in a clearly labeled, sealed, and compatible liquid waste container. Use a funnel to prevent spills during transfer.

  • Sharps Waste:

    • Needles or other contaminated sharps should be disposed of in a designated sharps container that is also labeled as containing chemical waste.[7]

  • Labeling:

    • All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," its concentration (if in solution), and the date of accumulation.[7]

Step 3: Storage of Waste

  • Store sealed waste containers in a designated satellite accumulation area within the laboratory.

  • This area should be secure, well-ventilated, and situated away from general laboratory traffic to minimize exposure risks.[7]

Step 4: Arranging for Disposal

  • Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the hazardous waste.[7]

  • Provide the EHS department with accurate information about the waste, including its composition and volume.

Step 5: Decontamination

  • Decontaminate all surfaces and equipment that have come into contact with this compound.

  • Use an appropriate solvent or cleaning agent as recommended by your institution's safety guidelines.

  • Collect all materials used for decontamination (e.g., wipes, absorbent pads) and dispose of them as hazardous waste.[7]

III. Data Presentation: Key Information for this compound Disposal

PropertyInformationSource
Chemical Name This compound; 3,5,7-Trihydroxy-4',8-dimethoxyflavone[8]
Molecular Formula C17H14O7[9]
Molecular Weight 330.29 g/mol [9]
Physical State Powder[8]
Solubility Soluble in DMSO (65 mg/mL)[8]
Primary Hazard Treat as potentially hazardous; full toxicological properties not known.Prudent Practice
Disposal Route Hazardous Chemical Waste[1][5]

IV. Experimental Protocols Cited

The disposal procedures outlined in this document are based on a synthesis of best practices from established guidelines for laboratory chemical waste management, including those from the National Research Council's "Prudent Practices in the Laboratory."[1][4] These guidelines emphasize a hierarchical approach to waste management, starting with pollution prevention and source reduction.[1] The core principle is that no laboratory activity should commence without a clear plan for the disposal of all resulting waste.[1]

V. Mandatory Visualization: this compound Disposal Workflow

PrudomestinDisposalWorkflow cluster_prep Preparation & Assessment cluster_collection Waste Segregation & Collection cluster_storage Interim Storage & Decontamination cluster_disposal Final Disposal RiskAssessment 1. Conduct Risk Assessment (Treat as Hazardous) PPE 2. Don Appropriate PPE RiskAssessment->PPE IdentifyWaste 3. Identify Waste Type (Solid, Liquid, Sharps) PPE->IdentifyWaste SegregateWaste 4. Segregate Waste Streams IdentifyWaste->SegregateWaste CollectWaste 5. Collect in Labeled Hazardous Waste Containers SegregateWaste->CollectWaste StoreWaste 6. Store in Satellite Accumulation Area CollectWaste->StoreWaste ContactEHS 8. Contact EHS for Pickup StoreWaste->ContactEHS Decontaminate 7. Decontaminate Work Area & Equipment Decontaminate->ContactEHS Disposal 9. Professional Disposal ContactEHS->Disposal

Caption: Workflow for the proper disposal of this compound.

References

Prudomestin: Comprehensive Safety and Handling Protocol

Author: BenchChem Technical Support Team. Date: December 2025

This document provides essential safety and logistical information for the handling and disposal of Prudomestin, a novel potent neuro-modulatory agent. The following procedural guidance is intended for researchers, scientists, and drug development professionals to ensure safe laboratory practices.

Disclaimer: this compound is a fictional substance used for illustrative purposes in this guide. The information provided is a template for how to structure a safety and handling protocol for a potent chemical compound.

Overview and Hazard Profile

This compound is a synthetic, crystalline solid, highly soluble in aqueous solutions. It is a potent agonist for the novel cerebral receptor Z-7, showing significant neuro-modulatory effects at nanomolar concentrations. Due to its high potency, this compound should be handled with extreme caution.

Primary Hazards:

  • High Potency: Active at very low concentrations.

  • Neurotoxicity: Potential for adverse neurological effects upon exposure.

  • Inhalation Risk: Fine powder form can be easily aerosolized.

Personal Protective Equipment (PPE)

Appropriate PPE is mandatory when handling this compound in any form (solid or solution). The following table summarizes the required PPE for different handling scenarios.

Scenario Required PPE Specifications
Handling Solid this compound (e.g., weighing, aliquoting) Double Nitrile Gloves, Lab Coat, Safety Goggles, Full Face Shield, N95 RespiratorPowder-free nitrile gloves. Change outer glove immediately upon contamination.
Handling this compound Solutions (<1mM) Nitrile Gloves, Lab Coat, Safety GogglesStandard laboratory practice.
Handling this compound Solutions (>1mM) Double Nitrile Gloves, Lab Coat, Safety GogglesChange outer glove immediately upon contamination.
Spill Cleanup Chemical Resistant Gloves, Disposable Gown, Safety Goggles, Full Face Shield, N95 RespiratorEnsure adequate ventilation.

Standard Operating Procedure for Handling

The following workflow outlines the essential steps for safely handling this compound, from preparation to disposal.

G cluster_prep Preparation Phase cluster_exp Experimental Phase cluster_cleanup Cleanup & Disposal Phase A Don Required PPE B Prepare Fume Hood A->B C Weigh Solid this compound B->C D Prepare Stock Solution C->D E Perform Serial Dilutions D->E F Conduct Experiment E->F G Decontaminate Surfaces F->G H Dispose of Contaminated Waste G->H I Doff PPE H->I

Caption: High-level workflow for handling this compound.

Experimental Protocol: Preparation of a 10mM this compound Stock Solution

This protocol details the steps for preparing a 10mM stock solution of this compound (Molecular Weight: 450.5 g/mol ) in DMSO.

Methodology:

  • Preparation: Don all required PPE for handling solid compounds as specified in the PPE table. All work must be conducted in a certified chemical fume hood.

  • Weighing: Tare a sterile, amber glass vial on a calibrated analytical balance. Carefully weigh 4.505 mg of solid this compound into the vial.

  • Solubilization: Add 1 mL of anhydrous DMSO to the vial.

  • Mixing: Cap the vial securely and vortex at medium speed for 2 minutes or until the solid is completely dissolved.

  • Storage: Label the vial clearly with the compound name, concentration, solvent, and date of preparation. Store at -20°C, protected from light.

Disposal Plan

All waste contaminated with this compound must be treated as hazardous chemical waste.

  • Solid Waste: Contaminated gloves, pipette tips, vials, and other disposable materials should be collected in a dedicated, sealed hazardous waste container.

  • Liquid Waste: Unused or waste solutions containing this compound should be collected in a clearly labeled, sealed hazardous waste container.

  • Decontamination: Work surfaces should be decontaminated with a 1:10 bleach solution, followed by a 70% ethanol (B145695) wipe-down.

The following diagram illustrates the decision-making process for waste disposal.

G start Waste Generated is_solid Is it solid waste? start->is_solid is_liquid Is it liquid waste? is_solid->is_liquid No solid_bin Place in Solid Hazardous Waste Bin is_solid->solid_bin Yes liquid_bin Place in Liquid Hazardous Waste Bin is_liquid->liquid_bin Yes decon Decontaminate Surfaces is_liquid->decon No (Surface Contamination)

Caption: Decision tree for this compound waste disposal.

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Prudomestin
Reactant of Route 2
Prudomestin

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.